molecular formula C24H28O7 B1240494 Praeruptorin C CAS No. 83382-71-2

Praeruptorin C

カタログ番号: B1240494
CAS番号: 83382-71-2
分子量: 428.5 g/mol
InChIキー: UFUVJROSOIXJGR-IULGZIFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Praeruptorin C has been reported in Musineon divaricatum with data available.
isolated from root of Peucedanum praeruptorum Dunn;  RN from Toxlit;  structure given in first source

特性

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-IULGZIFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100692
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72463-77-5, 83382-71-2
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72463-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praeruptorin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Vascular Dynamics of Praeruptorin C: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C, a naturally occurring pyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. While its congener, Praeruptorin A, has been more extensively studied for its vasorelaxant properties, the precise mechanisms underpinning the action of this compound on vascular smooth muscle remain an area of active investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's effects on vascular smooth muscle cells (VSMCs) and provides a comparative context with the more thoroughly characterized Praeruptorin A, offering insights for future research and drug development endeavors.

Core Mechanisms of Action: An Overview

The regulation of vascular tone is a complex interplay of signaling pathways within vascular smooth muscle cells that control their contraction and relaxation. Key players in this process include intracellular calcium (Ca²⁺) concentrations, the activity of various ion channels, and the balance of signaling cascades such as the RhoA/ROCK pathway. While direct evidence for this compound's vasodilatory mechanism is scarce, its inhibitory effects on VSMC proliferation suggest an interaction with fundamental cellular processes that may also influence vascular tone.

Inhibition of Vascular Smooth Muscle Cell Proliferation

A pivotal study on this compound demonstrated its ability to suppress the proliferation of cattle aortic smooth muscle cells in a concentration-dependent manner, effective at concentrations ranging from 0.001 µmol/L to 10 µmol/L[1]. This inhibitory action was observed in both angiotensin II-stimulated and serum-induced proliferation models[1]. The underlying mechanism for this anti-proliferative effect was linked to a blockage of the cell cycle at the G1-S transition phase[1]. This finding is significant as abnormal VSMC proliferation is a key contributor to the pathogenesis of vascular diseases such as atherosclerosis and restenosis.

Table 1: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation

ParameterCell TypeStimulantThis compound Concentration RangeObserved EffectReference
ProliferationCattle Aortic Smooth Muscle CellsAngiotensin II0.001 - 10 µmol/LConcentration-dependent suppression[1]
ProliferationCattle Aortic Smooth Muscle CellsBovine Serum0.001 - 10 µmol/LPartial inhibition[1]
Cell CycleCattle Aortic Smooth Muscle Cells-Not SpecifiedG1-S phase block[1]

Postulated Vasodilatory Mechanisms: Inferences from Praeruptorin A

Given the structural similarity between this compound and Praeruptorin A, it is plausible that they share some mechanisms of action related to vasodilation. Extensive research on Praeruptorin A has revealed a multi-faceted mechanism involving both endothelium-dependent and -independent pathways.

Endothelium-Dependent Vasodilation (A Praeruptorin A Model)

Studies on Praeruptorin A have shown that its vasorelaxant effect is significantly dependent on the presence of a functional endothelium[2][3]. The proposed pathway involves the stimulation of endothelial nitric oxide synthase (eNOS) leading to the production of nitric oxide (NO). NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels are believed to activate protein kinase G (PKG), which in turn phosphorylates various downstream targets to reduce intracellular Ca²⁺ concentration and induce smooth muscle relaxation.

cluster_endothelium Endothelium cluster_vsmc Vascular Smooth Muscle Praeruptorin_A Praeruptorin A Endothelium Endothelial Cell Praeruptorin_A->Endothelium Stimulates eNOS eNOS Endothelium->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces VSMC Vascular Smooth Muscle Cell NO->VSMC Diffuses to sGC sGC VSMC->sGC cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Promotes

Figure 1. Proposed endothelium-dependent vasodilation pathway for Praeruptorin A.
Endothelium-Independent Vasodilation (A Praeruptorin A Model)

Praeruptorin A also exhibits vasorelaxant effects in the absence of the endothelium, suggesting a direct action on vascular smooth muscle cells[2]. This is primarily attributed to the inhibition of Ca²⁺ influx through L-type voltage-gated calcium channels (VGCCs)[2]. By blocking these channels, Praeruptorin A reduces the entry of extracellular Ca²⁺, a critical step for the initiation and maintenance of smooth muscle contraction.

Praeruptorin_A Praeruptorin A VGCC L-type Ca2+ Channel Praeruptorin_A->VGCC Inhibits Relaxation Relaxation Praeruptorin_A->Relaxation Promotes VSMC Vascular Smooth Muscle Cell Ca_influx Ca2+ Influx VGCC->Ca_influx Contraction Contraction Ca_influx->Contraction Leads to

Figure 2. Proposed endothelium-independent vasodilation pathway for Praeruptorin A.

Experimental Protocols: A Framework for Future this compound Research

To elucidate the specific mechanisms of this compound, researchers can adapt established protocols used for studying other vasodilators, including Praeruptorin A.

Isometric Tension Studies in Isolated Aortic Rings

This ex vivo method is fundamental for assessing the direct vasorelaxant effects of a compound.

Protocol:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. For endothelium-denuded preparations, the endothelial layer is gently removed by rubbing the intimal surface with a small wire.

  • Mounting: Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

  • Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. EC₅₀ values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine the potency of this compound.

Start Start Excise_Aorta Excise Thoracic Aorta Start->Excise_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Excise_Aorta->Prepare_Rings Mount_Rings Mount in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Pre_contract Pre-contract with Phenylephrine or KCl Equilibrate->Pre_contract Add_Praeruptorin_C Add Cumulative Doses of this compound Pre_contract->Add_Praeruptorin_C Record_Tension Record Isometric Tension Add_Praeruptorin_C->Record_Tension Analyze_Data Analyze Data (EC50) Record_Tension->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for isometric tension studies.
Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators, such as Fura-2 AM, can be used to measure changes in [Ca²⁺]i in cultured vascular smooth muscle cells.

Protocol:

  • Cell Culture: Primary vascular smooth muscle cells are isolated from rat aortas and cultured in appropriate media.

  • Cell Loading: Cultured VSMCs are loaded with the fluorescent Ca²⁺ indicator Fura-2 AM (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fluorescence Measurement: The cells are then washed and placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is recorded at 510 nm.

  • Stimulation: After obtaining a baseline reading, cells are stimulated with a vasoconstrictor (e.g., phenylephrine) in the presence or absence of this compound.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated and used to determine the intracellular Ca²⁺ concentration.

Future Directions and Conclusion

The current body of literature provides a limited but intriguing glimpse into the potential vascular effects of this compound, primarily highlighting its anti-proliferative action on vascular smooth muscle cells. To fully elucidate its mechanism of action in vasodilation, future research should focus on:

  • Direct Vasorelaxation Studies: Conducting comprehensive isometric tension studies with this compound on isolated arterial rings, both with and without intact endothelium, to determine its direct vasodilatory effects and potency.

  • Ion Channel Investigations: Utilizing patch-clamp electrophysiology to investigate the effects of this compound on specific ion channels crucial for VSMC function, including L-type Ca²⁺ channels and various K⁺ channels (e.g., BKca, Kv).

  • Signaling Pathway Analysis: Employing molecular biology techniques such as Western blotting to assess the impact of this compound on key signaling pathways, including the NO-cGMP and RhoA/ROCK pathways.

  • Intracellular Calcium Measurements: Performing detailed studies to measure the effect of this compound on intracellular Ca²⁺ levels in VSMCs in response to various vasoconstrictors.

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the vascular pharmacology of this compound. This knowledge will be invaluable for evaluating its therapeutic potential in cardiovascular diseases characterized by abnormal vascular tone and remodeling, and for guiding the development of novel, targeted therapies. The structural similarities with Praeruptorin A provide a strong rationale for investigating shared mechanisms, while also exploring the unique properties that may be conferred by the structural differences of this compound.

References

The Primary Cellular Target of Praeruptorin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the primary cellular target of this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. Evidence strongly indicates that the primary cellular target of this compound is the L-type voltage-gated calcium channel (L-VGCC) . Additionally, this document explores other significant cellular effects of this compound, including its modulation of the ERK/CTSD signaling pathway and its activation of the constitutive androstane receptor (CAR). This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Primary Cellular Target: L-Type Voltage-Gated Calcium Channels

This compound functions as a potent antagonist of L-type voltage-gated calcium channels.[1] This mechanism underlies its observed effects on cardiovascular parameters, such as vasodilation and negative inotropy. By blocking the influx of extracellular calcium into cells, this compound modulates various calcium-dependent cellular processes.

Quantitative Data on L-Type Calcium Channel Inhibition

The inhibitory effect of this compound on L-type calcium channels has been quantified using various experimental approaches. The available data are summarized in the table below.

ParameterValueCell Type/SystemMethodReference
pD₂' 5.7Not specifiedFunctional Assay[1]
IC₅₀ (approx.) 1.0 µMRat Ventricular MyocytesFura-2 Calcium Imaging[2]

Note: The IC₅₀ value is approximated from the finding that 1.0 µM this compound inhibits the KCl-induced elevation of intracellular Ca²⁺ by 50%.[2]

Signaling Pathway of L-Type Calcium Channel Inhibition

This compound directly blocks the pore of the L-type voltage-gated calcium channel, preventing the influx of Ca²⁺ ions into the cell upon membrane depolarization. This leads to a reduction in intracellular calcium concentration, which in turn inhibits downstream calcium-dependent signaling pathways responsible for processes like muscle contraction.

L_type_calcium_channel_inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol L_VGCC L-type Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) L_VGCC->Ca_in Ca_out Ca²⁺ (extracellular) Ca_out->L_VGCC influx Contraction Muscle Contraction Ca_in->Contraction stimulates Praeruptorin_C This compound Praeruptorin_C->L_VGCC inhibits Depolarization Depolarization Depolarization->L_VGCC activates

This compound inhibits L-type calcium channels.

Other Cellular Targets and Pathways

Beyond its primary action on calcium channels, this compound has been shown to modulate other important cellular signaling pathways.

Inhibition of ERK/CTSD Signaling Pathway

In the context of non-small cell lung cancer (NSCLC), this compound has been demonstrated to suppress cell proliferation and metastasis by inactivating the ERK/CTSD signaling pathway.[3][4]

EffectConcentrationCell LineMethodReference
Significant suppression of ERK1/2 phosphorylation 20 µMA549 (NSCLC)Western Blot[3]
Significant reduction of Cathepsin D (CTSD) expression 10-30 µMA549 (NSCLC)Western Blot, RT-qPCR[3]

This compound treatment leads to a decrease in the phosphorylation and activation of ERK1/2. This, in turn, results in the downregulation of Cathepsin D (CTSD), a protease implicated in tumor invasion and metastasis.

ERK_CTSD_pathway Praeruptorin_C This compound MEK MEK Praeruptorin_C->MEK inhibits ERK p-ERK MEK->ERK activates CTSD CTSD ERK->CTSD upregulates Proliferation Cell Proliferation ERK->Proliferation promotes Metastasis Metastasis CTSD->Metastasis promotes

This compound's inhibition of the ERK/CTSD pathway.
Activation of Constitutive Androstane Receptor (CAR)

This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. This activation leads to the upregulation of multidrug resistance-associated protein 2 (MRP2).

Upon activation by this compound, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of target genes, such as ABCC2 (encoding MRP2), to induce their transcription.

CAR_activation_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CAR_n CAR CAR->CAR_n translocates CAR_RXR CAR/RXR Complex CAR_n->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM CAR_RXR->PBREM binds MRP2 MRP2 PBREM->MRP2 induces transcription Praeruptorin_C This compound Praeruptorin_C->CAR activates

CAR activation and subsequent MRP2 upregulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets of this compound.

Patch-Clamp Electrophysiology for L-Type Ca²⁺ Channel Activity

This protocol is designed to measure the effect of this compound on L-type voltage-gated calcium currents in isolated cardiomyocytes.

3.1.1. Cell Preparation:

  • Isolate ventricular myocytes from adult rat hearts using enzymatic digestion with collagenase and protease.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours in a CO₂ incubator at 37°C.

3.1.2. Electrophysiological Recording:

  • Mount a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with a patch-clamp amplifier.

  • Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH).

  • The external solution should contain (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200 ms.

  • Record baseline Ca²⁺ currents.

  • Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Record Ca²⁺ currents in the presence of this compound at each concentration.

3.1.3. Data Analysis:

  • Measure the peak inward Ca²⁺ current at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) curves.

  • Calculate the percentage of inhibition of the peak Ca²⁺ current at each concentration of this compound.

  • Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Fura-2 Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of this compound.

3.2.1. Cell Preparation and Dye Loading:

  • Culture rat ventricular myocytes on glass-bottom dishes.

  • Wash the cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl₂, 0.8 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Load the cells with 5 µM Fura-2 AM in BSS for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with BSS to remove extracellular Fura-2 AM and allow for de-esterification for 30 minutes.

3.2.2. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Record baseline fluorescence ratios.

  • Induce depolarization and subsequent calcium influx by adding a high-potassium solution (e.g., BSS with 75 mM KCl, with an equimolar reduction in NaCl).

  • After the calcium signal stabilizes, add this compound at the desired concentration (e.g., 1.0 µM) and continue recording.

  • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., 10 µM ionomycin) in the presence of high extracellular Ca²⁺, and the minimum fluorescence ratio (Rmin) with the addition of a calcium chelator (e.g., 10 mM EGTA).

3.2.3. Data Analysis:

  • Calculate the 340/380 nm fluorescence ratio for each time point.

  • Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).

  • Quantify the percentage of inhibition of the KCl-induced calcium increase by this compound.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.

3.3.1. Cell Culture and Treatment:

  • Culture A549 human non-small cell lung cancer cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for a specified time (e.g., 24 hours).

3.3.2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3.3.3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

3.3.4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

  • Express the results as a fold change relative to the untreated control.

Constitutive Androstane Receptor (CAR) Luciferase Reporter Assay

This assay measures the ability of this compound to activate CAR-mediated gene transcription.

3.4.1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2) in a 24-well plate.

  • Co-transfect the cells with an expression vector for human CAR, a luciferase reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter), and a Renilla luciferase control vector for normalization.

3.4.2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of this compound or a known CAR agonist (e.g., CITCO) as a positive control.

  • Incubate the cells for another 24 hours.

3.4.3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3.4.4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

  • Determine the EC₅₀ value for CAR activation by fitting the concentration-response data to a suitable model.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the cellular targets of a compound like this compound.

experimental_workflow cluster_validation Target Validation & MoA cluster_downstream Signaling & Cellular Effects Start Compound of Interest (this compound) Target_ID Primary Target Identification (e.g., Phenotypic Screening, Affinity Chromatography) Start->Target_ID Target_Validation Target Validation Target_ID->Target_Validation Patch_Clamp Patch-Clamp (Ion Channels) Target_Validation->Patch_Clamp Binding_Assay Binding Assays (Receptors, Enzymes) Target_Validation->Binding_Assay Reporter_Assay Reporter Gene Assays (Nuclear Receptors) Target_Validation->Reporter_Assay Mechanism Mechanism of Action Studies Downstream Downstream Signaling Analysis Mechanism->Downstream Cellular_Effects Cellular Effect Assays Downstream->Cellular_Effects Western_Blot Western Blot (Protein Phosphorylation) Downstream->Western_Blot Calcium_Imaging Calcium Imaging (Ion Flux) Downstream->Calcium_Imaging End Pharmacological Profile Cellular_Effects->End Proliferation_Assay Proliferation/Viability Assays Cellular_Effects->Proliferation_Assay Patch_Clamp->Mechanism Binding_Assay->Mechanism Reporter_Assay->Mechanism

A general experimental workflow.

Conclusion

The primary cellular target of this compound is unequivocally the L-type voltage-gated calcium channel. Its inhibitory action on these channels provides a clear mechanistic basis for its observed cardiovascular effects. Furthermore, this compound exhibits significant modulatory activity on other key cellular pathways, including the ERK/CTSD and CAR signaling cascades, which contribute to its potential therapeutic applications in oncology and drug metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions and offers detailed experimental frameworks for its further investigation. A thorough understanding of these mechanisms is crucial for the continued development and potential clinical application of this promising natural compound.

References

Pharmacological Properties of Praeruptorin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, cardiovascular, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative and anti-metastatic effects, particularly in non-small cell lung cancer (NSCLC).[1] Its mechanism of action is primarily linked to the inactivation of the ERK/CTSD signaling pathway.

Quantitative Data: Anti-Cancer Effects
ParameterCell LineValueReference
IC50 (Cell Viability) A549 (NSCLC)33.5 ± 7.5 µM[2]
H1299 (NSCLC)30.7 ± 8.4 µM[2]
Signaling Pathway: ERK/CTSD Inactivation

This compound inhibits the phosphorylation and activation of the ERK1/2 signaling pathway. This, in turn, leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and migration.[1]

ERK_CTSD_Pathway PC This compound MEK1_2 MEK1/2 PC->MEK1_2 Inhibits ERK1_2 p-ERK1/2 (Active) MEK1_2->ERK1_2 Phosphorylates CTSD CTSD Expression ERK1_2->CTSD Upregulates Proliferation Cell Proliferation, Migration, Invasion CTSD->Proliferation Promotes

Figure 1: this compound inhibits the MEK/ERK pathway, reducing CTSD expression and subsequent cancer cell proliferation and invasion.
Experimental Protocols

  • Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, CTSD, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Properties

This compound exhibits significant neuroprotective effects against excitotoxicity, primarily by modulating NMDA receptor activity and downstream apoptotic pathways.[3]

Quantitative Data: Neuroprotective Effects
ParameterModelEffectConcentrationReference
Neuronal Viability NMDA-induced excitotoxicity in cortical neurons92.5 ± 7.5% protection vs. NMDA alone10 µM[4]
Intracellular Ca2+ Overload NMDA-injured neuronsReversal of Ca2+ overloadNot specified[3]
Bcl-2/Bax Ratio NMDA-injured neuronsIncreased ratioNot specified[3][4]
Motor Deficit Alleviation 3-NP-induced Huntington's disease model in miceSignificant improvement1.5 and 3.0 mg/kg[5][6]
Signaling Pathway: NMDA Receptor Modulation

This compound selectively down-regulates the expression of the GluN2B subunit of the NMDA receptor, which is heavily implicated in excitotoxic neuronal death. This leads to a reduction in intracellular calcium influx and subsequent inhibition of the mitochondrial apoptosis pathway.[3][4]

NMDA_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (GluN2B subunit) Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates PC This compound PC->NMDA_R Downregulates GluN2B Glutamate Excess Glutamate Glutamate->NMDA_R Activates Bax Bax (Pro-apoptotic) Ca_influx->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ca_influx->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Figure 2: this compound's neuroprotective mechanism via downregulation of GluN2B-containing NMDA receptors.
Experimental Protocols

  • Culture primary cortical neurons from embryonic day 15-17 mice.

  • After 7-9 days in vitro, pre-treat neurons with this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induce excitotoxicity by exposing neurons to 200 µM NMDA for 30 minutes in a magnesium-free buffer.

  • Wash the cells and return them to the original culture medium for 24 hours.

  • Assess cell viability using the MTT assay as described in section 1.3.1.

  • Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and mount them on a fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a buffer containing NMDA in the presence or absence of this compound.

  • Record changes in fluorescence intensity over time to measure intracellular calcium concentrations.

Cardiovascular Properties

This compound exhibits vasorelaxant and cardioprotective effects, primarily through its action as a calcium channel blocker.

Quantitative Data: Cardiovascular Effects
ParameterModelValueReference
pD'2 (Calcium Antagonism) Potassium-depolarized swine coronary strips5.7[7]
IC50 (Vasorelaxation) Swine coronary artery79 µM[7]
Inhibition of Ca2+ Elevation Rat ventricular myocytes (75 mM KCl)50% inhibition at 1.0 µM[8]
Rat ventricular myocytes (10 M CaCl2)31% inhibition at 1.0 µM[8]
Rat ventricular myocytes (3 µM Bay K 8644)42% inhibition at 1.0 µM[8]
Mechanism of Action: Calcium Channel Blockade

This compound inhibits the influx of extracellular calcium through voltage-dependent calcium channels in vascular smooth muscle cells and cardiomyocytes. This leads to vasodilation and a negative inotropic effect on the heart.[8]

Calcium_Channel_Blockade cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Triggers PC This compound PC->Ca_Channel Blocks Depolarization Depolarization Depolarization->Ca_Channel Opens

Figure 3: this compound blocks L-type calcium channels, leading to reduced muscle contraction.
Experimental Protocol: Vasorelaxation in Isolated Aortic Rings

  • Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the changes in isometric tension to determine the concentration-response curve for vasorelaxation.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
ParameterModelEffectConcentrationReference
TNF-α and IL-1β Production CFA-injected mice (anterior cingulate cortex)Reduced levels3 mg/kg[9]
Microglial Activation CFA-injected mice (anterior cingulate cortex)Inhibited3 mg/kg[9]
Signaling Pathway: Inhibition of Microglial Activation

In a model of inflammatory pain, this compound was shown to inhibit the activation of microglia in the anterior cingulate cortex. This resulted in a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

Anti_Inflammatory_Pathway PC This compound Microglia_Activation Microglial Activation PC->Microglia_Activation Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., CFA) Inflammatory_Stimulus->Microglia_Activation Induces Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Microglia_Activation->Cytokine_Release Leads to Neuroinflammation Neuroinflammation & Pain Cytokine_Release->Neuroinflammation Mediates

Figure 4: this compound's anti-inflammatory effect through the inhibition of microglial activation.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Induce an inflammatory response in an animal model (e.g., Complete Freund's Adjuvant injection).

  • Treat the animals with this compound or a vehicle control.

  • Collect tissue samples (e.g., brain regions) or serum at a specified time point.

  • Homogenize the tissue samples and prepare lysates.

  • Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β in the tissue lysates or serum according to the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, neurodegeneration, cardiovascular disease, and inflammation makes it a valuable candidate for further investigation and potential therapeutic development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Praeruptorin C: A Comprehensive Technical Guide to its Function as a Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (Pra-C), a khellactone-type coumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a significant bioactive compound with a notable inhibitory effect on voltage-gated calcium channels. This technical guide provides an in-depth analysis of this compound's mechanism of action as a calcium channel antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. Pra-C's potential as a therapeutic agent, particularly in cardiovascular and smooth muscle-related disorders, is underscored by its ability to modulate intracellular calcium concentrations.

Core Mechanism of Action: L-Type Calcium Channel Antagonism

This compound primarily exerts its physiological effects by acting as an antagonist of L-type voltage-gated calcium channels (LTCCs). These channels, particularly the CaV1.2 subtype, are crucial in regulating calcium influx into vascular smooth muscle cells (VSMCs) and cardiomyocytes. By blocking these channels, this compound reduces the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. This antagonistic action underlies its observed effects on vasorelaxation and cardiac function. The potency of this compound as a calcium antagonist has been quantified with a pD2' value of approximately 5.7.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on intracellular calcium levels and cellular processes have been quantified in various experimental settings. The following tables summarize the key quantitative data available.

ParameterValueCell Type/TissueConditionReference
pD2'5.7Not SpecifiedCalcium AntagonismMedchemExpress
Inhibition of Ca2+ Elevation
vs. 75 mM KCl50% inhibition at 1.0 µMRat Ventricular MyocytesPotassium-induced depolarization--INVALID-LINK--
vs. 10 mM CaCl231% inhibition at 1.0 µMRat Ventricular MyocytesHigh extracellular calcium--INVALID-LINK--
vs. 3 µM Bay K 864442% inhibition at 1.0 µMRat Ventricular MyocytesL-type calcium channel agonist--INVALID-LINK--
Inhibition of Cell Proliferation
Concentration Range0.001 µM to 10 µMCattle Aortic Smooth Muscle CellsAngiotensin II-induced proliferation--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a calcium channel antagonist.

Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Currents

This protocol is designed to measure the effect of this compound on L-type calcium channel currents (ICa,L) in vascular smooth muscle cells.

Cell Preparation:

  • Isolate vascular smooth muscle cells (VSMCs) from the thoracic aorta of a rat via enzymatic digestion using a solution containing collagenase and papain.

  • Plate the isolated cells on glass coverslips and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Use cells for recording within 24-48 hours of isolation.

Recording Solutions:

  • External Solution (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, and 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent VSMCs to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Establish a giga-ohm seal between the patch pipette and a single VSMC.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the membrane potential at -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.

  • After obtaining a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the inhibition of the peak inward current at each concentration to determine the dose-response relationship and calculate the IC50 value.

G cluster_0 Cell Preparation cluster_1 Recording Isolate VSMCs Isolate VSMCs Culture Cells Culture Cells Isolate VSMCs->Culture Cells Establish Giga-seal Establish Giga-seal Culture Cells->Establish Giga-seal Whole-cell Configuration Whole-cell Configuration Establish Giga-seal->Whole-cell Configuration Voltage Clamp Voltage Clamp Whole-cell Configuration->Voltage Clamp Elicit Currents Elicit Currents Voltage Clamp->Elicit Currents Apply Pra-C Apply Pra-C Elicit Currents->Apply Pra-C Record Inhibition Record Inhibition Apply Pra-C->Record Inhibition

Patch-clamp experimental workflow.

Intracellular Calcium Imaging with Fura-2/AM

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Cell Preparation and Dye Loading:

  • Culture rat ventricular myocytes or vascular smooth muscle cells on glass coverslips.

  • Prepare a Fura-2/AM loading solution by dissolving Fura-2/AM in DMSO to create a 1 mM stock solution. Dilute the stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Incubate the cells with the Fura-2/AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2/AM within the cells for 15-30 minutes.

Imaging Procedure:

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • Induce an increase in [Ca2+]i by applying a depolarizing stimulus (e.g., 75 mM KCl) or a calcium channel agonist (e.g., 3 µM Bay K 8644).

  • Once a stable elevated [Ca2+]i is achieved, perfuse the cells with a solution containing this compound at various concentrations.

  • Record the change in the F340/F380 ratio to determine the inhibitory effect of Pra-C on [Ca2+]i. The percentage of inhibition can be calculated relative to the peak response induced by the stimulus.

G Culture Cells Culture Cells Load Fura-2/AM Load Fura-2/AM Culture Cells->Load Fura-2/AM Wash and De-esterify Wash and De-esterify Load Fura-2/AM->Wash and De-esterify Establish Baseline Establish Baseline Wash and De-esterify->Establish Baseline Apply Stimulus (e.g., KCl) Apply Stimulus (e.g., KCl) Establish Baseline->Apply Stimulus (e.g., KCl) Apply Pra-C Apply Pra-C Apply Stimulus (e.g., KCl)->Apply Pra-C Record Fluorescence Ratio Record Fluorescence Ratio Apply Stimulus (e.g., KCl)->Record Fluorescence Ratio Control Apply Pra-C->Record Fluorescence Ratio Calculate Inhibition Calculate Inhibition Record Fluorescence Ratio->Calculate Inhibition

Calcium imaging experimental workflow.

Rat Aortic Ring Vasorelaxation Assay

This ex vivo protocol assesses the functional effect of this compound on vascular tone.

Tissue Preparation:

  • Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Cut the aorta into rings of 2-3 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.

  • Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

Experimental Procedure:

  • Equilibrate the aortic rings under a resting tension of 1.5-2.0 g for 60-90 minutes, changing the K-H solution every 15-20 minutes.

  • Induce a sustained contraction with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

  • Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations to the organ bath.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways

The primary signaling pathway affected by this compound in vascular smooth muscle cells is the calcium-dependent contraction pathway. By blocking L-type calcium channels, Pra-C initiates a cascade of events leading to vasorelaxation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space PraC This compound LTCC L-type Ca2+ Channel PraC->LTCC Inhibits Relaxation Vasorelaxation PraC->Relaxation Ca Ca2+ LTCC->Ca Ca2+ Influx Calmodulin Calmodulin Ca->Calmodulin CaM_Complex Ca2+-Calmodulin Complex Ca->CaM_Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction

Pra-C vasorelaxation signaling pathway.

Conclusion

This compound is a potent L-type calcium channel antagonist with well-documented effects on vascular smooth muscle and cardiac cells. Its ability to inhibit calcium influx leads to vasorelaxation and a reduction in cardiac contractility, highlighting its therapeutic potential for cardiovascular diseases such as hypertension. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this promising natural compound. Future studies should focus on elucidating its selectivity for different calcium channel subtypes and further detailing its downstream signaling effects to fully realize its therapeutic utility.

The Structure-Activity Relationship of Praeruptorin C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Natural Pyranocoumarin

Introduction

Praeruptorin C, a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further investigation and therapeutic development of this promising scaffold.

This compound belongs to the khellactone coumarin class of compounds, characterized by a specific stereochemistry at the C-3' and C-4' positions of the dihydropyran ring.[2] Its unique chemical architecture is pivotal to its biological functions, and understanding the relationship between its structural features and its activity is paramount for the design of novel, more potent, and selective therapeutic agents.

Biological Activities and Structure-Activity Relationships

The biological effects of this compound are multifaceted, with research highlighting its potential in several therapeutic areas. The following sections delve into the specifics of these activities and the available SAR data, primarily through comparison with other naturally occurring praeruptorins.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[1] Studies have shown that this compound is more potent than its closely related analogs, Praeruptorin A and B, in inhibiting cancer cell growth.[1]

Table 1: Anticancer Activity of Praeruptorins against NSCLC Cell Lines [1]

CompoundCell LineIC50 (µM)
This compound A54933.5 ± 7.5
H129930.7 ± 8.4
Praeruptorin AA549> 50
H1299> 50
Praeruptorin BA549> 50
H1299> 50

The superior anticancer activity of this compound is attributed to its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1] Mechanistically, this compound has been shown to inactivate the ERK/CTSD signaling pathway.[1] The presence and nature of the ester groups at the C-3' and C-4' positions of the khellactone core are critical for this activity. This compound possesses an angeloyl group at C-3' and an isovaleryl group at C-4'. In contrast, Praeruptorin A has an angeloyl group at C-3' and an acetyl group at C-4', while Praeruptorin B has angeloyl groups at both positions. This suggests that the isovaleryl group at C-4' in this compound may be a key determinant for its enhanced anticancer potency.

PraeruptorinC This compound pERK p-ERK1/2 PraeruptorinC->pERK inhibits ERK ERK1/2 ERK->pERK phosphorylation CTSD Cathepsin D (CTSD) pERK->CTSD activates Proliferation Cell Proliferation pERK->Proliferation promotes Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion promotes

This compound inhibits the ERK/CTSD signaling pathway.

Anti-inflammatory Activity

Praeruptorins exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The structure of the ester groups at the C-3' and C-4' positions plays a crucial role in determining the potency of this effect.

Table 2: Anti-inflammatory Activity of Praeruptorins (Nitric Oxide Inhibition) [3]

CompoundIC50 (µM) for NO Inhibition
Praeruptorin A208
Praeruptorin B43.3
Praeruptorin E> 300

Note: Data for this compound was not available in a directly comparable format in the searched literature, but other sources indicate its anti-inflammatory potential.[2]

From the available data, Praeruptorin B, with two angeloyl groups, is a more potent inhibitor of nitric oxide (NO) production compared to Praeruptorin A, which has one angeloyl and one acetyl group.[3] This suggests that the nature and size of the ester functionalities are critical for anti-inflammatory activity. While a direct IC50 value for this compound was not found in a comparative study, its recognized anti-inflammatory effects are likely mediated by the modulation of pathways such as NF-κB.

cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) NFkB_p65_p50_active->Proinflammatory_Genes activates PraeruptorinC This compound PraeruptorinC->IkB inhibits degradation

This compound's anti-inflammatory mechanism via NF-κB pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases.[1][4] This protection is mediated, at least in part, by its ability to down-regulate GluN2B-containing NMDA receptors and inhibit intracellular calcium overload.[1][4]

NMDA NMDA GluN2B GluN2B-containing NMDA Receptor NMDA->GluN2B activates Ca_Influx Ca²⁺ Influx GluN2B->Ca_Influx leads to Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis induces PraeruptorinC This compound PraeruptorinC->GluN2B down-regulates

Neuroprotective mechanism of this compound.

Cardiovascular Effects

Praeruptorins, including this compound, are known for their cardiovascular effects, particularly their vasorelaxant and calcium channel blocking activities.[2] this compound acts as a calcium antagonist with a pD2' value of 5.7.[5] This activity is attributed to its ability to block voltage-dependent calcium channels, leading to the relaxation of smooth muscles.[2]

The stereochemistry at the C-3' and C-4' positions is a critical determinant of vasorelaxant activity. For instance, (+)-praeruptorin A (which is the same as this compound) is a more potent vasorelaxant than (-)-praeruptorin A.[2] This difference is likely due to a better fit of the (+)-enantiomer into the pharmacophores of eNOS, leading to the activation of the NO/cGMP signaling pathway.[2]

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments cited in the literature.

MTT Assay for Anticancer Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (e.g., 4h) Add_MTT->Incubate2 Add_Solvent Add Solubilization Solvent (e.g., DMSO) Incubate2->Add_Solvent Measure Measure Absorbance (570 nm) Add_Solvent->Measure

MTT assay workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Vasorelaxation Assay

This assay is used to evaluate the vasorelaxant effects of compounds on isolated arterial rings.

Workflow:

Start Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings (2-4 mm) Start->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Contract Pre-contract with Agonist (e.g., PE, KCl) Equilibrate->Contract Add_Compound Add this compound (Cumulative Doses) Contract->Add_Compound Record Record Isometric Tension Changes Add_Compound->Record

Vasorelaxation assay workflow.

Detailed Protocol:

  • Tissue Preparation: Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues in cold Krebs-Henseleit (K-H) solution. Cut the aorta into rings of 2-4 mm in length.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with changes of the K-H solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, if the endothelium is to be kept intact, its integrity is assessed by the relaxation response to acetylcholine (e.g., 10 µM) in rings pre-contracted with phenylephrine (PE, e.g., 1 µM). A relaxation of more than 80% indicates an intact endothelium.

  • Contraction and Compound Addition: Pre-contract the aortic rings with an agonist such as PE (1 µM) or KCl (60 mM). Once a stable contraction is achieved, add this compound in a cumulative manner to obtain a concentration-response curve.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximum relaxation.

Conclusion and Future Directions

This compound is a compelling natural product with a rich pharmacological profile. The available structure-activity relationship data, primarily from comparisons with other natural praeruptorins, highlights the critical role of the ester substituents at the C-3' and C-4' positions of the khellactone core in determining its biological activity. The isovaleryl group at C-4' appears to be particularly important for its enhanced anticancer effects.

While this guide provides a solid foundation for understanding the SAR of this compound, further research is warranted. A systematic synthetic program to generate a library of this compound analogs with diverse substitutions at the C-3' and C-4' positions, as well as modifications to the coumarin backbone, would provide a more detailed and quantitative understanding of its SAR. Such studies, coupled with the detailed experimental protocols provided herein, will be instrumental in optimizing the therapeutic potential of this promising natural product scaffold for the development of novel drugs targeting cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases.

References

In Vivo Efficacy of Praeruptorin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Praeruptorin C (Pra-C), a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vivo efficacy of Pra-C in various animal models, presenting key quantitative data, detailed experimental protocols, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Pra-C.

Neuroprotective Effects in a Huntington's Disease Model

This compound has demonstrated significant neuroprotective effects in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP). Studies show that Pra-C can alleviate motor deficits, mitigate depression-like behaviors, and protect neurons from excitotoxicity.[1][2][3]

Quantitative Data: Behavioral and Molecular Outcomes
Parameter Animal Model Treatment Group Dosage Route Duration Key Findings Reference
Motor Function (Rotarod Test)3-NP induced Huntington's-like micePra-C1.5 mg/kg & 3.0 mg/kgi.p.3 daysSignificantly increased rotarod fall latency compared to 3-NP group.[2][2]
Depressive-like Behavior (Forced Swim Test)3-NP induced Huntington's-like micePra-C3.0 mg/kgi.p.3 daysSignificantly reduced immobility time compared to 3-NP group.[2][2]
Depressive-like Behavior (Tail Suspension Test)3-NP induced Huntington's-like micePra-C3.0 mg/kgi.p.3 daysSignificantly reduced immobility time compared to 3-NP group.[2][2]
Protein Expression (Striatum)3-NP induced Huntington's-like micePra-C1.5 mg/kg & 3.0 mg/kgi.p.3 daysUpregulated the expression of BDNF, DARPP32, and huntingtin protein.[1][1]
Experimental Protocol: 3-NP Induced Huntington's Disease Model

1. Animal Model: Male C57BL/6 mice are used. Huntington's disease-like symptoms are induced by intraperitoneal (i.p.) injection of 3-nitropropionic acid (3-NP).

2. Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal injection, at doses of 1.5 mg/kg and 3.0 mg/kg for a period of 3 days.[1][2]

3. Behavioral Testing:

  • Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is recorded.
  • Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior.
  • Forced Swimming Test (FST) and Tail Suspension Test (TST): These tests are used to assess depressive-like behavior by measuring the duration of immobility.[1][2]

4. Molecular Analysis: Following the behavioral tests, brain tissues (specifically the striatum) are collected for Western blot analysis to quantify the protein levels of Brain-Derived Neurotrophic Factor (BDNF), Dopamine- and cAMP-Regulated Phosphoprotein of Mr 32 kDa (DARPP32), and huntingtin protein.[1]

Signaling Pathway: Neuroprotection in Huntington's Disease

G PraC This compound Huntingtin Huntingtin Protein PraC->Huntingtin upregulates ThreeNP 3-Nitropropionic Acid (3-NP) ThreeNP->Huntingtin downregulates MotorDeficits Motor Deficits & Depression-like Behavior ThreeNP->MotorDeficits induces BDNF BDNF Huntingtin->BDNF regulates NeuronalSurvival Neuronal Survival and Function Huntingtin->NeuronalSurvival promotes DARPP32 DARPP32 BDNF->DARPP32 upregulates DARPP32->NeuronalSurvival promotes NeuronalSurvival->MotorDeficits alleviates

Caption: Pra-C upregulates huntingtin protein, leading to increased BDNF and DARPP32 expression, which promotes neuronal survival and alleviates Huntington's-like symptoms induced by 3-NP.

Anti-inflammatory and Analgesic Effects

This compound exhibits notable anti-inflammatory and analgesic properties in a mouse model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Quantitative Data: Anti-inflammatory and Analgesic Outcomes
Parameter Animal Model Treatment Group Dosage Route Duration Key Findings Reference
Mechanical AllodyniaCFA-induced inflammatory pain micePra-C3 mg/kgi.p.3 daysSignificantly relieved CFA-induced mechanical allodynia.[3]
Hindpaw EdemaCFA-induced inflammatory pain micePra-C3 mg/kgi.p.3 daysSignificantly reduced CFA-induced hindpaw edema.[3]
Microglial Activation (Anterior Cingulate Cortex)CFA-induced inflammatory pain micePra-C3 mg/kgi.p.3 daysInhibited microglial activation.[3]
Proinflammatory Cytokines (ACC)CFA-induced inflammatory pain micePra-C3 mg/kgi.p.3 daysReduced levels of TNF-α and IL-1β.[3]
Experimental Protocol: CFA-Induced Inflammatory Pain Model

1. Animal Model: Male mice are used. Chronic inflammatory pain is induced by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.

2. Drug Administration: this compound is administered intraperitoneally at a dose of 3 mg/kg for 3 days following the CFA injection.[3]

3. Nociceptive Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

4. Histological and Molecular Analysis: After the treatment period, the anterior cingulate cortex (ACC) is dissected for analysis. Immunohistochemistry is used to assess microglial activation. Levels of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are measured using techniques like ELISA or Western blotting.[3]

Signaling Pathway: Anti-inflammatory and Analgesic Action

G CFA CFA Injection Microglia Microglial Activation (ACC) CFA->Microglia induces ProinflammatoryCytokines Proinflammatory Cytokines (TNF-α, IL-1β) Microglia->ProinflammatoryCytokines releases NeuronalHyperexcitability Neuronal Hyperexcitability ProinflammatoryCytokines->NeuronalHyperexcitability leads to Pain Chronic Inflammatory Pain NeuronalHyperexcitability->Pain causes PraC This compound PraC->Microglia inhibits PraC->ProinflammatoryCytokines reduces PraC->NeuronalHyperexcitability attenuates PraC->Pain alleviates

Caption: Pra-C alleviates chronic inflammatory pain by inhibiting microglial activation and reducing proinflammatory cytokines in the ACC, thereby attenuating neuronal hyperexcitability.

Cardiovascular Effects

This compound has been shown to possess cardiovascular protective effects, primarily attributed to its calcium channel blocking activity.

Quantitative Data: Cardiovascular Outcomes
Parameter Animal Model Treatment Concentration/Dosage Key Findings Reference
Coronary Artery RelaxationIsolated swine coronary stripsPra-CIC50 = 79 µMInduced concentration-dependent relaxation.[2]
Myocardial ContractilityPotassium-depolarized guinea-pig left atriaPra-C-Reduced maximum contractile response to calcium.[2]
Blood PressureNormotensive and renal hypertensive rats(+)-Praeruptorin A2 mg/kg (oral)Reduced blood pressure.[4]
Experimental Protocol: Isolated Swine Coronary Artery and Guinea-Pig Atria

1. Tissue Preparation: Swine coronary arteries and guinea-pig left atria are isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Contractility Measurement: The tissues are depolarized with a high potassium solution. The contractile responses to increasing concentrations of calcium chloride are measured in the presence and absence of this compound.

3. Relaxation Studies: Coronary artery strips are pre-contracted with a vasoconstrictor, and the relaxant effect of cumulative concentrations of Pra-C is evaluated.[2]

Logical Relationship: Calcium Antagonism and Vasodilation

G PraC This compound CaChannel Voltage-Operated Ca²⁺ Channels PraC->CaChannel blocks Vasodilation Vasodilation PraC->Vasodilation leads to CaInflux Ca²⁺ Influx into Smooth Muscle Cells CaChannel->CaInflux mediates Contraction Vascular Smooth Muscle Contraction CaInflux->Contraction triggers Contraction->Vasodilation is opposing force to

Caption: Pra-C acts as a calcium channel blocker, reducing calcium influx into vascular smooth muscle cells, which leads to vasodilation.

Anticancer Potential: In Vitro Evidence

While in vivo studies on the anticancer effects of this compound are limited, in vitro research has shown its potential in non-small cell lung cancer (NSCLC).

In Vitro Data: NSCLC Cell Lines
Parameter Cell Line Treatment Concentration Key Findings Reference
Cell Proliferation & InvasionNSCLC cellsPra-C-Suppressed cell proliferation and invasion.[5]
Cell CycleNSCLC cellsPra-C-Induced G0/G1 phase cell cycle arrest.[5]
Protein ExpressionNSCLC cellsPra-C-Downregulated cyclin D1 and cathepsin D (CTSD); upregulated p21.[5]

Signaling Pathway: Anticancer Mechanism in NSCLC

G PraC This compound ERK ERK1/2 Phosphorylation PraC->ERK inactivates AnticancerEffect Anticancer Effect PraC->AnticancerEffect exhibits CTSD Cathepsin D (CTSD) Expression ERK->CTSD regulates CellProliferation Cell Proliferation & Invasion CTSD->CellProliferation promotes CellProliferation->AnticancerEffect is inhibited by

Caption: Pra-C exerts anticancer effects in NSCLC by inactivating the ERK1/2 signaling pathway, leading to reduced CTSD expression and suppression of cell proliferation and invasion.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Further research is required to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

Praeruptorin C Signaling Pathway Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the dried roots of Peucedanum praeruptorum Dunn, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Chinese medicine, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on its anticancer and anti-inflammatory effects. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this promising natural compound.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The most well-documented of these is the ERK/CTSD signaling pathway in the context of non-small cell lung cancer (NSCLC). Additionally, PC has been demonstrated to possess anti-inflammatory properties by inhibiting microglial activation and the production of pro-inflammatory cytokines . Another identified mechanism involves the upregulation of the multidrug resistance-associated protein 2 (MRP2) via the constitutive androstane receptor (CAR) .

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells

ParameterCell LineConcentration (µM)ResultReference
Cell Viability (IC50) A54933.5 ± 7.524h treatment
H129930.7 ± 8.424h treatment
Cell Migration A54910Significant inhibition
20Stronger inhibition
30Most potent inhibition
Cell Invasion A54910Significant inhibition
20Stronger inhibition
30Most potent inhibition
CTSD mRNA Expression A54910~25% decrease
20~50% decrease
30~75% decrease
CTSD Protein Expression A54910~20% decrease
20~45% decrease
30~70% decrease
Cyclin D1 Protein Expression A54910~15% decrease
20~40% decrease
30~65% decrease
p21 Protein Expression A54910~1.5-fold increase
20~2.5-fold increase
30~3.5-fold increase
p-ERK1/2 Protein Expression A54910~20% decrease
20~50% decrease
30~75% decrease

Table 2: Anti-inflammatory Effects of this compound

ParameterCell Line/ModelTreatmentResultReference
TNF-α Level BV-2 microgliaPra-C (10 µM) + LPSSignificant reduction compared to LPS alone[1]
IL-1β Level BV-2 microgliaPra-C (10 µM) + LPSSignificant reduction compared to LPS alone[1]
Microglial Activation (Iba-1 positive cells) Mouse model of inflammatory painPra-C (3 mg/kg)Significant reduction in ACC[1]

Signaling Pathway Diagrams

Praeruptorin_C_ERK_CTSD_Pathway This compound Modulation of the ERK/CTSD Signaling Pathway in NSCLC cluster_erk ERK Signaling cluster_cell_effects Cellular Effects PC This compound MEK1_2 MEK1/2 PC->MEK1_2 Inhibits p21 p21 PC->p21 Upregulates ERK1_2 p-ERK1/2 (Active) MEK1_2->ERK1_2 Phosphorylates CTSD CTSD (Cathepsin D) ERK1_2->CTSD Upregulates CyclinD1 Cyclin D1 ERK1_2->CyclinD1 Upregulates ERK1_2_inactive ERK1/2 (Inactive) Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion Promotes Proliferation Cell Proliferation CyclinD1->Proliferation Promotes G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G0_G1_Arrest Inhibits progression beyond G1 p21->G0_G1_Arrest Induces

Caption: this compound inhibits the MEK/ERK pathway, leading to decreased CTSD and Cyclin D1, and increased p21, ultimately suppressing NSCLC cell proliferation, migration, and invasion.

Praeruptorin_C_Anti_Inflammatory_Pathway Anti-inflammatory Action of this compound cluster_cytokines Pro-inflammatory Cytokines PC This compound Activated_Microglia Activated Microglia PC->Activated_Microglia Inhibits Microglia Microglia Microglia->Activated_Microglia TNFa TNF-α Activated_Microglia->TNFa Releases IL1b IL-1β Activated_Microglia->IL1b Releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Microglia Activates Neuroinflammation Neuroinflammation TNFa->Neuroinflammation Promotes IL1b->Neuroinflammation Promotes

Caption: this compound inhibits the activation of microglia, thereby reducing the release of pro-inflammatory cytokines TNF-α and IL-1β.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Human non-small cell lung cancer: A549 (ATCC® CCL-185™), H1299 (ATCC® CRL-5803™)

    • Human lung fibroblast: WI-38 (ATCC® CCL-75™)

    • Human kidney proximal tubule: HK-2 (ATCC® CRL-2190™)

    • Mouse microglial cell line: BV-2

  • Culture Medium:

    • A549, H1299, WI-38, HK-2: RPMI-1640 medium (Gibco) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • BV-2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay
  • Treat A549 cells with this compound (0, 10, 20, 30 µM) for 24 hours.

  • Harvest the cells and seed 500 cells per well in a 6-well plate.

  • Incubate for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

  • Count the number of colonies (containing >50 cells).

Wound Healing Assay
  • Grow A549 cells to confluence in a 6-well plate.

  • Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound (0, 10, 20, 30 µM).

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound width and calculate the percentage of wound closure.

Transwell Migration and Invasion Assay
  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert remains uncoated.

  • Seed A549 cells (5 x 10^4 cells) in the upper chamber in serum-free medium containing this compound (0, 10, 20, 30 µM).

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

Cell Cycle Analysis (Flow Cytometry)
  • Treat A549 cells with this compound (0, 10, 20, 30 µM) for 24 hours.

  • Harvest and fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting
  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

    • p-ERK1/2 (Thr202/Tyr204): Rabbit pAb (Cell Signaling Technology, #9101, 1:1000)

    • ERK1/2: Rabbit pAb (Cell Signaling Technology, #9102, 1:1000)

    • CTSD: Rabbit mAb (Cell Signaling Technology, #5601, 1:1000)

    • Cyclin D1: Rabbit mAb (Cell Signaling Technology, #2978, 1:1000)

    • p21 Waf1/Cip1: Rabbit mAb (Cell Signaling Technology, #2947, 1:1000)

    • GAPDH: Rabbit mAb (Cell Signaling Technology, #2118, 1:1000)

  • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit.

Western_Blot_Workflow Western Blotting Experimental Workflow start Cell Lysis (RIPA Buffer) bca Protein Quantification (BCA Assay) start->bca sds_page SDS-PAGE bca->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis detection->end

Caption: A streamlined workflow for the detection of specific proteins using Western blotting.

Quantitative Real-Time PCR (RT-qPCR)
  • Isolate total RNA from cells using TRIzol reagent.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and the following primer pairs (from OriGene):

    • Human CTSD: HP205315

    • Human Cyclin D1: HP208069

    • Human p21: HP205930

    • Human GAPDH: HP205798

  • Use the 2^-ΔΔCt method to calculate the relative mRNA expression levels, with GAPDH as the internal control.

ELISA for TNF-α and IL-1β
  • Culture BV-2 microglial cells and treat with this compound and/or LPS.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Constitutive Androstane Receptor (CAR) Activation Assay (Luciferase Reporter Assay)
  • Co-transfect HepG2 cells with a CAR expression vector and a luciferase reporter plasmid containing CAR response elements.

  • Treat the transfected cells with various concentrations of this compound.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Increased luciferase activity indicates activation of CAR.

Conclusion

This compound is a multi-target compound with significant potential in oncology and inflammatory disease research. Its ability to modulate the ERK/CTSD pathway in NSCLC, coupled with its anti-inflammatory effects on microglia, highlights its promise as a therapeutic agent. This guide provides a foundational framework of quantitative data and detailed experimental protocols to support and stimulate further research into the signaling pathways modulated by this compound. The provided methodologies can be adapted and optimized for specific research questions, ultimately contributing to a deeper understanding of this compound's mechanism of action and its potential clinical applications.

References

Neuroprotective Effects of Praeruptorin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Praeruptorin C (Pra-C), a sesquelin-type coumarin derived from the dried roots of Peucedanum praeruptorum Dunn, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of Pra-C's neuroprotective mechanisms, supported by quantitative data from key experiments. Detailed experimental protocols are provided to enable the replication and further investigation of these findings. Furthermore, this guide visualizes the elucidated signaling pathways and experimental workflows using the DOT language to facilitate a clear and comprehensive understanding of the molecular interactions and experimental designs. The primary neuroprotective activities of Pra-C identified to date involve the mitigation of excitotoxicity, regulation of apoptosis, and potential modulation of neurotrophic factor expression, positioning it as a promising candidate for further drug development in the context of neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily focusing on the attenuation of neuronal damage induced by excitotoxicity and the regulation of apoptotic pathways.

Attenuation of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological event in many neurodegenerative disorders. Pra-C has been shown to protect cortical neurons from NMDA-induced injury.[1] A critical aspect of this protection is the selective downregulation of the GluN2B subunit of the NMDA receptor.[1] This action is significant as GluN2B-containing NMDA receptors are heavily implicated in excitotoxic neuronal death. By reducing the expression of this subunit, Pra-C effectively dampens the excessive calcium influx that triggers downstream apoptotic cascades.[1]

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process in the pathogenesis of neurodegenerative diseases. This compound has been demonstrated to inhibit neuronal apoptosis through the modulation of the Bcl-2 family of proteins.[1] Specifically, Pra-C helps to balance the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[1] This regulation prevents the mitochondrial dysfunction and subsequent release of cytochrome c that are hallmarks of the intrinsic apoptotic pathway.

Neuroprotection in a Huntington's Disease Model

In a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease, Pra-C has been shown to alleviate motor deficits and depression-like behaviors.[2][3][4] Mechanistically, Pra-C treatment leads to the upregulation of key neuroprotective proteins in the striatum, including:

  • Brain-Derived Neurotrophic Factor (BDNF): A critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

  • Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32): A key signaling molecule in the dopamine pathway within the striatum.

  • Huntingtin (Htt) protein: The protein mutated in Huntington's disease; Pra-C appears to restore levels of the normal protein.[2][4]

By upregulating these proteins, Pra-C protects neurons from excitotoxicity and preserves striatal function in this disease model.[2][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies on the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of this compound in a 3-NP-Induced Huntington's Disease Mouse Model

ParameterControl Group3-NP Model GroupPra-C (1.5 mg/kg) + 3-NPPra-C (3.0 mg/kg) + 3-NP
Rotarod Test (Latency to fall, s) 111.22 ± 4.4139.62 ± 7.2872.67 ± 6.6674.33 ± 14.85
Forced Swim Test (Immobility time, s) 91.73 ± 6.15122.82 ± 9.20Not Reported67.74 ± 8.28
Tail Suspension Test (Immobility time, s) 153.45 ± 12.71194.76 ± 11.11Not Reported155.01 ± 8.01

Data are presented as mean ± SEM.[3]

Table 2: Effects of this compound on Protein Expression in the Striatum of 3-NP Treated Mice

Protein3-NP Model GroupPra-C (1.5 mg/kg) + 3-NPPra-C (3.0 mg/kg) + 3-NP
BDNF DecreasedIncreasedIncreased
DARPP32 DecreasedIncreasedIncreased
Huntingtin DecreasedIncreasedIncreased

Changes are relative to the control group.[2][4]

Table 3: In Vitro Neuroprotective Effects of this compound against NMDA-Induced Toxicity in Cortical Neurons

ParameterNMDA (200µM)Pra-C (1 µM) + NMDAPra-C (10 µM) + NMDAPra-C (100 µM) + NMDA
Cell Viability (%) DecreasedConcentration-dependent increaseConcentration-dependent increaseConcentration-dependent increase
Apoptotic Cell Death IncreasedSignificantly inhibitedSignificantly inhibitedSignificantly inhibited
Intracellular Ca2+ Overload IncreasedReversedReversedReversed
Bcl-2/Bax Ratio DecreasedBalancedBalancedBalanced
GluN2B Expression UpregulatedSignificantly reversedSignificantly reversedSignificantly reversed

Pra-C conferred protective effects in a concentration-dependent manner.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

3.1.1. Primary Cortical Neuron Culture

  • Coating of Culture Plates: Culture plates are coated with 100 µg/mL poly-L-lysine in borate buffer overnight at 37°C. The plates are then washed three times with sterile distilled water and allowed to dry.

  • Neuron Isolation: Cortices are dissected from embryonic day 16-18 C57BL/6 mice. The tissue is mechanically dissociated in a solution containing papain and DNase I.

  • Cell Plating: Neurons are plated at a density of 1 x 10^6 cells/mL in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 3-4 days.

3.1.2. NMDA-Induced Excitotoxicity Assay

  • Treatment: After 7-9 days in vitro, neurons are pre-treated with various concentrations of this compound for 24 hours.

  • NMDA Challenge: The culture medium is replaced with a magnesium-free Hanks' Balanced Salt Solution (HBSS) containing 200 µM NMDA and 10 µM glycine for 30 minutes at 37°C.

  • Wash and Recovery: The NMDA-containing solution is removed, and the cells are washed with HBSS and returned to the original culture medium.

  • Assessment: Cell viability and apoptosis are assessed 24 hours after the NMDA challenge.

3.1.3. Cell Viability Assay (MTT Assay)

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

3.1.4. Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)

  • Staining: Add Hoechst 33342 (10 µg/mL) and propidium iodide (5 µg/mL) to the culture medium and incubate for 15 minutes at 37°C.

  • Imaging: Visualize the cells using a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells (blue), while propidium iodide only enters and stains the nuclei of dead cells (red). Apoptotic cells are identified by condensed or fragmented chromatin.

3.1.5. Intracellular Calcium Measurement

  • Dye Loading: Incubate neurons with 5 µM Fura-2 AM for 30-45 minutes at 37°C in HBSS.

  • Wash: Wash the cells three times with HBSS to remove extracellular dye.

  • Imaging: Measure the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm, using a fluorescence imaging system. Changes in the ratio indicate changes in intracellular calcium concentration.

In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease

3.2.1. Animal Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • 3-NP Administration: 3-Nitropropionic acid is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 20 mg/kg twice daily for 4-7 days.

  • This compound Treatment: Pra-C is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or i.p. at doses of 1.5 and 3.0 mg/kg daily, starting concurrently with or prior to 3-NP administration.

3.2.2. Behavioral Testing

  • Rotarod Test: Mice are placed on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall is recorded. Mice are typically trained for 2-3 days prior to the test.

  • Open Field Test: Mice are placed in the center of a square arena (e.g., 40 x 40 cm) and allowed to explore freely for a set period (e.g., 10 minutes). Locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center versus the periphery) are recorded using an automated tracking system.

  • Forced Swim Test: Mice are placed in a cylinder of water (e.g., 25 cm tall, 10 cm diameter, filled to 15 cm) from which they cannot escape. The duration of immobility during a 6-minute test is recorded.

  • Tail Suspension Test: Mice are suspended by their tail using tape in a way that they cannot escape. The duration of immobility during a 6-minute test is recorded.

3.2.3. Post-Mortem Analysis

  • Tissue Collection: Following the final behavioral test, mice are euthanized, and their brains are rapidly removed. The striatum is dissected on ice.

  • Nissl Staining: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned. Sections are stained with cresyl violet to visualize neuronal morphology and assess neuronal loss in the striatum.

  • Western Blot Analysis:

    • Protein Extraction: Striatal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies (e.g., anti-BDNF, anti-DARPP32, anti-huntingtin, anti-Bcl-2, anti-Bax, anti-GluN2B, and anti-β-actin as a loading control) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

PraeruptorinC_Neuroprotection_Pathway PraC This compound NMDA_R GluN2B-containing NMDA Receptor PraC->NMDA_R Downregulates Ca_influx Intracellular Ca2+ Overload PraC->Ca_influx Inhibits Bcl2_family Bcl-2 / Bax Ratio PraC->Bcl2_family Balances Apoptosis Neuronal Apoptosis PraC->Apoptosis Inhibits BDNF BDNF Expression PraC->BDNF Upregulates DARPP32 DARPP32 Expression PraC->DARPP32 Upregulates Htt Huntingtin Protein PraC->Htt Upregulates NMDA_R->Ca_influx Mediates Ca_influx->Bcl2_family Decreases Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Induces Mitochondria->Apoptosis Triggers Neuroprotection Neuroprotection Striatal_function Striatal Neuron Function & Survival BDNF->Striatal_function Promotes DARPP32->Striatal_function Maintains Htt->Striatal_function Supports Striatal_function->Neuroprotection Contributes to

Caption: this compound signaling pathways in neuroprotection.

Experimental Workflows

Experimental_Workflow_In_Vitro start Primary Cortical Neuron Culture pretreatment Pre-treatment with This compound start->pretreatment nmda_challenge NMDA (200µM) Challenge pretreatment->nmda_challenge assessment Assessment at 24h nmda_challenge->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (Hoechst/PI Staining) assessment->apoptosis calcium Intracellular Ca2+ (Fura-2 AM) assessment->calcium western Western Blot (GluN2B, Bcl-2, Bax) assessment->western

Caption: In vitro experimental workflow for NMDA-induced excitotoxicity.

Experimental_Workflow_In_Vivo start 3-NP Induced Huntington's Model (Mice) treatment This compound Treatment (1.5 & 3.0 mg/kg) start->treatment behavioral Behavioral Testing treatment->behavioral rotarod Rotarod Test behavioral->rotarod open_field Open Field Test behavioral->open_field fswt Forced Swim Test behavioral->fswt tst Tail Suspension Test behavioral->tst post_mortem Post-Mortem Analysis behavioral->post_mortem nissl Nissl Staining (Striatum) post_mortem->nissl western Western Blot (BDNF, DARPP32, Htt) post_mortem->western

Caption: In vivo experimental workflow for the 3-NP Huntington's disease model.

Potential Role of the Nrf2 Pathway in Oxidative Stress Reduction

While direct evidence is currently limited, the known antioxidant properties of coumarin compounds suggest that this compound may also exert its neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

Hypothesized Mechanism:

  • Oxidative Stress: In neurodegenerative conditions, there is an overproduction of reactive oxygen species (ROS).

  • Pra-C Intervention: this compound may directly scavenge ROS or interact with upstream kinases that regulate Nrf2.

  • Nrf2 Activation: This leads to the dissociation of Nrf2 from its inhibitor Keap1 and its translocation to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

  • Antioxidant Gene Expression: This induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Neuroprotection: The resulting increase in antioxidant capacity helps to mitigate oxidative damage and protect neurons.

Further research is warranted to definitively establish the role of the Nrf2 pathway in the neuroprotective effects of this compound.

PraeruptorinC_Nrf2_Pathway cluster_0 In Nucleus PraC This compound (Hypothesized) ROS Reactive Oxygen Species (ROS) PraC->ROS Scavenges? Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) Antioxidant_Genes->ROS Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Promotes Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Induces

References

A Technical Guide to the Anti-inflammatory Properties of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanisms of Anti-inflammatory Action

Praeruptorin C exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of microglial activation and the subsequent reduction of pro-inflammatory cytokine production. While detailed molecular pathway elucidation for this compound is still emerging, studies on related praeruptorins suggest modulation of key inflammatory signaling cascades like NF-κB and STAT3.[3]

Inhibition of Microglial Activation

In models of chronic inflammatory pain, this compound has been shown to directly inhibit the activation of microglia in the anterior cingulate cortex (ACC), a brain region critical for pain processing.[1][3] Activated microglia are key contributors to neuroinflammation, releasing a barrage of pro-inflammatory mediators that sensitize neurons and amplify pain signals. Pra-C administration effectively suppresses this activation, leading to a significant reduction in the release of key pro-inflammatory cytokines.[1]

Suppression of Pro-inflammatory Cytokines

A primary consequence of this compound's activity is the marked reduction of pro-inflammatory cytokines. In a complete Freund's adjuvant (CFA)-induced inflammatory pain model, treatment with Pra-C significantly lowered the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the ACC.[1] This demonstrates a potent ability to quell the inflammatory milieu in the central nervous system. While this compound's effects have been established, related compounds like Praeruptorins D and E have also been shown to decrease TNF-α and Interleukin-6 (IL-6) levels in models of acute lung injury.[7][8]

Modulation of Inflammatory Signaling Pathways

Studies involving a mixture of praeruptorins, including this compound, have demonstrated the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3][5] The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9] Its inhibition represents a critical mechanism for anti-inflammatory action. Although Praeruptorins D and E exhibited greater activity than Pra-C in this specific study, the shared chemical scaffold suggests a potential common mechanism.[3]

Fig 1. Inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vivo Anti-inflammatory Effects of this compound

Model/Stimulus Species Pra-C Dose Parameter Measured Result Reference
Complete Freund's Adjuvant (CFA)-induced inflammatory pain Mouse 3 mg/kg Mechanical Allodynia Relieved CFA-induced allodynia [1]
Complete Freund's Adjuvant (CFA)-induced inflammatory pain Mouse 3 mg/kg Hindpaw Edema Relieved CFA-induced edema [1]
Complete Freund's Adjuvant (CFA)-induced inflammatory pain Mouse 3 mg/kg TNF-α & IL-1β levels in ACC Reduced levels of both cytokines [1]

| Lipopolysaccharide (LPS)-induced acute lung injury | Mouse | 80 mg/kg | Lung Injury | Did not show a protective effect at this dose |[8] |

Table 2: Comparative In Vitro Anti-inflammatory Activity of Praeruptorins

Cell Line Stimulus Compound Concentration Parameter Measured Key Finding Reference

| RAW 264.7 Macrophages | LPS | Pra-C, Pra-D, Pra-E | 2, 4, 8, 16 µg/mL | NF-κB and STAT3 activation | All compounds inhibited activation; Pra-D and Pra-E showed greater activity than Pra-C. |[3] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the anti-inflammatory properties of this compound.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent local inflammation and pain state, mimicking chronic inflammatory conditions.

  • Subjects: Male C57BL/6 mice are typically used.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) (e.g., 20 µL) is administered into the left hind paw. CFA is an emulsion containing inactivated and dried mycobacteria, which elicits a strong and sustained inflammatory response.[1]

  • Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is administered, often via intraperitoneal (i.p.) injection, for a set number of days following the CFA injection (e.g., for 3 consecutive days).[1]

  • Assessment of Paw Edema: Paw volume is measured using a plethysmometer at various time points before and after CFA injection and treatment. The difference in paw volume between the ipsilateral (injected) and contralateral (non-injected) paw is calculated as the edema value.

  • Assessment of Mechanical Allodynia: Pain sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw. A lower threshold in the CFA-injected paw indicates mechanical allodynia.

  • Cytokine Analysis: At the end of the experiment, animals are euthanized, and specific tissues (e.g., the anterior cingulate cortex) are dissected. Tissue homogenates are then analyzed for TNF-α and IL-1β levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

CFA_Workflow cluster_setup cluster_induction cluster_treatment cluster_assessment cluster_analysis A1 Acclimatize C57BL/6 Mice B1 Baseline Measurements (Paw Volume, Pain Threshold) A1->B1 C1 Intraplantar Injection of CFA in Left Hind Paw B1->C1 D1 Daily i.p. Injection (Pra-C or Vehicle) for 3 days C1->D1 Post-injection E1 Measure Paw Edema (Plethysmometer) C1->E1 Daily Monitoring F1 Measure Mechanical Allodynia (von Frey Filaments) C1->F1 Daily Monitoring D1->E1 D1->F1 G1 Euthanize and Dissect Anterior Cingulate Cortex (ACC) F1->G1 Endpoint H1 Analyze Cytokine Levels (TNF-α, IL-1β) via ELISA G1->H1

Fig 2. Workflow for the CFA-induced inflammation model.
In Vitro: LPS-Stimulated Macrophage Model

This model is a standard for screening anti-inflammatory compounds and investigating their effects on cellular signaling pathways.

  • Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.[5][9]

  • Cell Culture: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Procedure:

    • Cells are seeded into plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound (e.g., 2, 4, 8, 16 µg/mL) for a short period (e.g., 1-2 hours).[3]

    • Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the culture medium (e.g., at 1 µg/mL).[3]

    • Cells are incubated for a specified duration (e.g., 24 hours).[3]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): Levels of secreted cytokines in the supernatant are quantified by ELISA.[9]

  • Analysis of Signaling Proteins:

    • Western Blot: To assess the activation of signaling pathways like NF-κB, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key proteins (e.g., p65, IκBα).[9] This allows for the detection of changes in protein expression and phosphorylation status, indicating pathway activation or inhibition.

Conclusion and Future Directions

This compound is a promising natural compound with verifiable anti-inflammatory and analgesic properties. Its primary mechanism appears to be the inhibition of microglial activation and the subsequent reduction of pro-inflammatory cytokines like TNF-α and IL-1β, particularly within the central nervous system. While it shares mechanistic targets with other praeruptorins, such as the NF-κB pathway, comparative studies indicate that its potency can vary depending on the specific inflammatory model and endpoint measured.[3][8]

For drug development professionals, Pra-C represents a valuable lead scaffold. Future research should focus on a more detailed elucidation of its molecular targets and signaling interactions. Key areas for investigation include:

  • Receptor Binding Studies: Identifying the direct molecular targets of this compound.

  • MAPK Pathway Analysis: Investigating its effects on the p38, JNK, and ERK signaling pathways, which are critically involved in inflammation.

  • Inflammasome Modulation: Determining if this compound can modulate the assembly or activation of inflammasomes, such as the NLRP3 inflammasome.

  • Pharmacokinetic and Safety Profiling: Comprehensive studies to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity profile are essential for any progression toward clinical application.

By addressing these questions, the scientific community can fully characterize the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Praeruptorin C: A Deep Dive into its Anti-Cancer Activity in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-cancer properties of Praeruptorin C (PC), a bioactive compound, specifically in the context of non-small cell lung cancer (NSCLC). Drawing from preclinical research, this document details the molecular mechanisms, key signaling pathways, and quantitative efficacy of PC, offering valuable insights for researchers, scientists, and professionals in the field of oncology drug development.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[1] The quest for novel therapeutic agents with improved efficacy and reduced side effects is paramount. This compound, a natural compound, has emerged as a promising candidate, demonstrating significant anti-proliferative and anti-metastatic effects in NSCLC cell lines.[1][2][3][4] This guide synthesizes the current understanding of PC's anti-cancer activity, focusing on its ability to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion through the modulation of the ERK/CTSD signaling pathway.[1][2][3][4]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in various NSCLC cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineTypeIC50 Value (µM)Exposure Time (hours)
A549Human Lung Adenocarcinoma33.5 ± 7.524
H1299Human Lung Adenocarcinoma30.7 ± 8.424

Data sourced from MTT assays.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)Data not explicitly quantifiedData not explicitly quantifiedData not explicitly quantified
10No significant changeNo significant changeNo significant change
20Significant increaseData not explicitly quantifiedData not explicitly quantified
30Significant increaseData not explicitly quantifiedData not explicitly quantified

This compound was shown to induce a significant G0/G1 phase cell cycle arrest at concentrations of 20 and 30 µM.[1][5]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects in NSCLC through a multi-pronged approach, primarily by inducing cell cycle arrest and inhibiting metastatic processes.

Induction of G0/G1 Cell Cycle Arrest

PC has been shown to halt the progression of the cell cycle at the G0/G1 phase in NSCLC cells.[1][2][3] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, PC treatment leads to a dose-dependent downregulation of Cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitor, p21.[1][3][5]

PC This compound CyclinD1 Cyclin D1 PC->CyclinD1 Downregulates p21 p21 PC->p21 Upregulates G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G0G1_Arrest p21->G0G1_Arrest

Figure 1: this compound-induced G0/G1 cell cycle arrest pathway.
Inhibition of Cell Migration and Invasion via the ERK/CTSD Pathway

A crucial aspect of PC's anti-cancer activity is its ability to suppress the metastatic potential of NSCLC cells.[1][2][3] Research indicates that PC significantly inhibits cell migration and invasion.[1][3] This effect is mediated through the inactivation of the ERK1/2 signaling pathway.[1][2][3] The inhibition of ERK1/2 phosphorylation leads to a significant downregulation of Cathepsin D (CTSD), a key enzyme implicated in the degradation of the extracellular matrix, which is essential for cancer cell invasion.[1][3] Co-treatment with an ERK1/2 inhibitor (U0126) and PC results in a synergistic inhibition of CTSD expression and cell invasion, confirming the central role of this pathway.[1][3]

PC This compound ERK12 p-ERK1/2 PC->ERK12 Inhibits Phosphorylation Metastasis Cell Migration & Invasion PC->Metastasis Inhibits CTSD Cathepsin D (CTSD) ERK12->CTSD CTSD->Metastasis

Figure 2: this compound's inhibition of the ERK/CTSD signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anti-cancer activity of this compound in NSCLC.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of NSCLC cells.

Methodology:

  • Cell Seeding: A549 and H1299 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • MTT Incubation: After the treatment period, 100 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution of NSCLC cells.

Methodology:

  • Cell Treatment: A549 cells are treated with different concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

cluster_0 Experimental Workflow: Cell Cycle Analysis start Seed A549 Cells treat Treat with This compound (0-30 µM, 24h) start->treat harvest Harvest and Fix Cells in 70% Ethanol treat->harvest stain Stain with Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine % of Cells in G0/G1, S, G2/M analyze->end

Figure 3: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and metastasis.

Methodology:

  • Cell Lysis: A549 cells are treated with this compound for 24 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-CTSD, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent anti-cancer agent against non-small cell lung cancer. Its ability to induce G0/G1 cell cycle arrest and inhibit cell migration and invasion by targeting the ERK/CTSD signaling pathway highlights its therapeutic potential.[1][2][3][4]

Further research is warranted to fully elucidate the comprehensive mechanism of action of this compound. In particular, in vivo studies using NSCLC xenograft models are crucial to validate the in vitro findings and to assess the compound's efficacy and safety in a physiological setting. Investigating the interplay of PC with other signaling pathways, such as the PI3K/Akt/mTOR pathway, could also unveil additional therapeutic targets and potential combination strategies. The development of this compound as a novel therapeutic for NSCLC represents a promising avenue for future oncology research.

References

The Cardiovascular Effects of Praeruptorin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Praeruptorin C, a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated a range of significant cardiovascular effects. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

Vasorelaxant and Myocardial Effects

This compound exhibits notable vasorelaxant properties and influences myocardial contractility, primarily through its action as a calcium channel blocker.

Quantitative Data on Vasorelaxant and Myocardial Effects

The following table summarizes the key quantitative data from studies investigating the effects of this compound on vascular and cardiac tissues.

ParameterValueTissue/ModelComparisonReference
IC50 (Relaxation) 79 µMSwine coronary artery strips-[1]
pD'2 (Ca2+ antagonism) 5.7Potassium-depolarized swine coronary stripsNifedipine: 6.88[1]
pD'2 (Ca2+ antagonism) 5.52Potassium-depolarized guinea-pig left atriaNifedipine: 7.19[1]
Effect on [Ca2+]i Concentration-dependent inhibition of KCl and norepinephrine-induced elevationNormal and hypertrophied rat ventricular myocytesSimilar to nifedipine[2]
Effect on Chronotropy Reduced automatic rhythm and positive chronotropic effects of CaCl2Isolated guinea pig right atrium-[3]
Antagonism of Isoproterenol Non-competitive, pD'2 of 4.8Isolated guinea pig right atrium-[3]
Experimental Protocols

1.2.1. Assessment of Vasorelaxation in Swine Coronary Artery

  • Tissue Preparation: Swine coronary artery strips were prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Depolarization: The arterial strips were depolarized with a high potassium solution to induce contraction.

  • Drug Application: Cumulative concentrations of this compound were added to the organ bath to assess its relaxant effects on the pre-contracted strips.

  • Data Analysis: The concentration-response curve was plotted to determine the IC50 value, representing the concentration of this compound required to induce 50% of the maximal relaxation. To investigate the mechanism, the effect of this compound on the concentration-response curve of Ca2+ was evaluated in potassium-depolarized strips, and the pD'2 value was calculated as a measure of its calcium antagonistic activity.[1]

1.2.2. Evaluation of Myocardial Effects in Guinea-Pig Atria

  • Tissue Preparation: Guinea-pig left atria were isolated and suspended in an organ bath under controlled temperature and oxygenation.

  • Depolarization and Calcium Response: The atria were depolarized with a high potassium solution, and the contractile response to cumulative additions of CaCl2 was measured.

  • This compound Treatment: The experiment was repeated in the presence of this compound to assess its effect on the calcium-induced contractile response.

  • Data Analysis: The pD'2 value was calculated to quantify the calcium antagonistic effect of this compound on the atrial muscle.[1] The effects on the automatic rhythm and the positive chronotropic effects of CaCl2 were studied in the right atrium.[3]

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis.

Quantitative Data on VSMC Proliferation
ParameterConcentration RangeCell TypeInducerKey FindingReference
Inhibition of DNA Synthesis 0.001 µM to 10 µMCattle aortic smooth muscle cellsAngiotensin II (Ang II) and bovine serumConcentration-dependent suppression of SMC proliferation[4]
Cell Cycle Arrest Not specifiedCattle aortic smooth muscle cells-The inhibitory effects appeared to be related to a G1-S block in the cell cycle traverse.[4]
Experimental Protocols

2.2.1. Measurement of DNA Synthesis in VSMCs

  • Cell Culture: Cattle aortic smooth muscle cells were cultured under standard conditions.

  • Induction of Proliferation: Proliferation was induced by treating the cells with angiotensin II (Ang II) or bovine serum.

  • This compound Treatment: Cells were co-incubated with various concentrations of this compound.

  • [3H]Thymidine Incorporation Assay: The rate of DNA synthesis, as an index of cell proliferation, was measured by quantifying the incorporation of [3H]thymidine into the cellular DNA.

  • Data Analysis: The inhibitory effect of this compound was expressed as the percentage reduction in [3H]thymidine incorporation compared to the control group.[4]

2.2.2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: VSMCs were treated with or without this compound in the presence of a proliferation stimulus.

  • Cell Staining: Cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined to identify any cell cycle arrest.[4]

Signaling Pathways

The cardiovascular effects of this compound are mediated through specific signaling pathways, primarily involving the blockade of calcium influx.

Calcium Channel Blockade Signaling

This compound's primary mechanism of action is the blockade of voltage-operated calcium channels in vascular smooth muscle cells and cardiomyocytes. This action leads to a reduction in intracellular calcium concentration, resulting in vasorelaxation and decreased myocardial contractility.

cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte PraeruptorinC This compound VOCC Voltage-Operated Ca2+ Channels PraeruptorinC->VOCC Inhibits Ca_influx Ca2+ Influx Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Decreases Vasorelaxation Vasorelaxation Intracellular_Ca->Vasorelaxation Myocardial_Contraction Decreased Myocardial Contraction Intracellular_Ca->Myocardial_Contraction

This compound's Calcium Channel Blockade Mechanism.
Inhibition of VSMC Proliferation Signaling

The inhibitory effect of this compound on vascular smooth muscle cell proliferation is linked to the blockade of the G1 to S phase transition in the cell cycle. This action likely stems from the modulation of intracellular signaling cascades that are calcium-dependent and regulate cell cycle progression.

PraeruptorinC This compound G1_S_Transition G1-S Phase Transition PraeruptorinC->G1_S_Transition Blocks AngII Angiotensin II VSMC Vascular Smooth Muscle Cell AngII->VSMC Serum Bovine Serum Serum->VSMC VSMC->G1_S_Transition Proliferation VSMC Proliferation G1_S_Transition->Proliferation

References

An In-depth Technical Guide to the Core Applications of Peucedanum praeruptorum and Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the traditional uses, pharmacological activities, and underlying molecular mechanisms of Peucedanum praeruptorum Dunn, a prominent herb in Traditional Chinese Medicine (TCM), and its bioactive constituent, Praeruptorin C. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Traditional Uses of Peucedanum praeruptorum Dunn

Peucedanum praeruptorum, commonly known as "Qianhu" (前胡) in China, has a long history of use in TCM for treating various ailments, primarily those affecting the respiratory system.[1][2][3] The dried roots of the plant are the part traditionally used for medicinal purposes.

Historically, P. praeruptorum has been prescribed for:

  • Respiratory Conditions: It is widely used to alleviate cough, reduce phlegm, and ease asthma and pulmonary hypertension.[1][2] In TCM theory, it is known for its ability to "disperse wind-heat" and "send down abnormally ascending Qi".[4]

  • Colds and Headaches: Due to its purported wind-dispelling properties, it has been traditionally used in the treatment of the common cold and associated headaches.[2]

  • Chest Congestion and Nausea: It is also a component of formulations aimed at relieving chest congestion and nausea.[1][2]

Modern pharmacological studies have begun to validate these traditional uses, revealing a range of biological activities, including anti-inflammatory, expectorant, antitussive, neuroprotective, and antitumor effects.[1]

This compound: A Key Bioactive Constituent

This compound is one of the major bioactive pyranocoumarins isolated from the roots of Peucedanum praeruptorum.[5] It has been identified as a significant contributor to the plant's pharmacological effects and has been a subject of increasing scientific interest.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₄H₂₈O₇
Molecular Weight 428.48 g/mol
Appearance White Powder
CAS Number 72463-77-5
IUPAC Name [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

Pharmacological Activities and Mechanisms of Action of this compound

This compound exhibits a diverse range of pharmacological activities, with its mechanisms of action being actively investigated. The following sections detail its key biological effects, supported by experimental data and elucidated signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound, along with other praeruptorins, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α.[1] This effect is mediated, at least in part, through the inhibition of NF-κB and STAT3 activation.[1]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates PraeruptorinC This compound PraeruptorinC->IKK inhibits STAT3 STAT3 PraeruptorinC->STAT3 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB STAT3_n STAT3 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates transcription STAT3_n->Inflammatory_Genes activates transcription

Caption: this compound inhibits LPS-induced inflammation.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. In a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP), administration of this compound (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behavior.[5][6][7] The underlying mechanism involves the protection of neurons from excitotoxicity.[6][7] Specifically, this compound has been found to be neuroprotective against NMDA-induced apoptosis by down-regulating GluN2B-containing NMDA receptors and reducing intracellular Ca²⁺ influx.

G NMDA NMDA GluN2B GluN2B-containing NMDA Receptor NMDA->GluN2B activates Ca_influx Ca²⁺ Influx GluN2B->Ca_influx PraeruptorinC This compound PraeruptorinC->GluN2B down-regulates Bax Bax PraeruptorinC->Bax inhibits Bcl2 Bcl-2 PraeruptorinC->Bcl2 promotes Ca_influx->Bax up-regulates Ca_influx->Bcl2 down-regulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

Caption: this compound's neuroprotective signaling cascade.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in non-small cell lung cancer (NSCLC). It has been shown to suppress cell proliferation, colony formation, and invasion of NSCLC cells.[8] This is achieved by inducing cell cycle arrest at the G0/G1 phase and modulating the expression of cell cycle regulatory proteins.[8]

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Non-small cell lung cancer33.5 ± 7.5[1]
H1299Non-small cell lung cancer30.7 ± 8.4[1]

G PraeruptorinC This compound ERK ERK1/2 PraeruptorinC->ERK inhibits phosphorylation CTSD Cathepsin D (CTSD) ERK->CTSD regulates expression Proliferation Cell Proliferation CTSD->Proliferation promotes Invasion Cell Invasion CTSD->Invasion promotes

Caption: this compound's anticancer signaling pathway.

Calcium Channel Antagonist Activity

This compound is recognized as a calcium antagonist.[5] This activity is believed to contribute to its vasorelaxant and antihypertensive effects. The blockade of calcium channels, particularly L-type calcium channels, in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Peucedanum praeruptorum and this compound.

Isolation and Purification of this compound

Objective: To isolate this compound from the dried roots of Peucedanum praeruptorum.

Methodology:

  • Extraction: The dried and powdered roots of P. praeruptorum are extracted with a suitable solvent, such as methanol or ethyl acetate, typically using reflux or soxhlet extraction.[4][7]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[4]

  • Column Chromatography: The ethyl acetate fraction, which is rich in coumarins, is further purified using column chromatography on silica gel. A gradient elution system, such as toluene-ethyl acetate, is employed to separate the individual compounds.[4]

  • Identification: The purified fractions are analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for a specified duration (e.g., 24 hours).[1]

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Western Blot Analysis for NF-κB Activation

Objective: To determine the effect of this compound on the activation of the NF-κB pathway.

Methodology:

  • Cell Treatment and Lysis: Cells (e.g., RAW264.7 macrophages) are pre-treated with this compound for a specified time and then stimulated with an inflammatory agent like LPS. After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.[9]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein levels.

Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Loading: Cells are incubated with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C to allow for dye loading and de-esterification.[10][11]

  • Washing: The cells are then washed with the buffer to remove extracellular Fura-2 AM.

  • Imaging: The cells are placed on the stage of a fluorescence microscope equipped for ratiometric imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

  • Stimulation: A baseline fluorescence ratio (340/380) is recorded. The cells are then stimulated with a relevant agonist in the presence or absence of this compound.

  • Data Analysis: The change in the 340/380 fluorescence ratio over time is recorded, which is proportional to the change in intracellular calcium concentration.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the pharmacological properties of Peucedanum praeruptorum and this compound.

G Plant Peucedanum praeruptorum (Dried Roots) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation & Purification (this compound) Extraction->Isolation In_Vitro In Vitro Studies Isolation->In_Vitro In_Vivo In Vivo Studies Isolation->In_Vivo Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro->Cell_Viability Enzyme_Assays Enzyme Assays (e.g., Calcium Channel) In_Vitro->Enzyme_Assays Gene_Expression Gene & Protein Expression (e.g., Western Blot, qPCR) In_Vitro->Gene_Expression Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) In_Vivo->Animal_Models Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo->Pharmacokinetics Mechanism Mechanism of Action Elucidation Cell_Viability->Mechanism Enzyme_Assays->Mechanism Gene_Expression->Mechanism Animal_Models->Mechanism Pharmacokinetics->Mechanism

Caption: Workflow for P. praeruptorum & this compound research.

Conclusion

Peucedanum praeruptorum and its active compound, this compound, represent a promising area for pharmacological research and drug development. The traditional uses of this plant are increasingly being validated by modern scientific investigation, revealing a multitude of potential therapeutic applications. The detailed experimental protocols and elucidated signaling pathways provided in this guide are intended to facilitate further research into the precise mechanisms of action and to support the development of novel therapeutics based on these natural products. Further studies are warranted to fully explore the clinical potential of this compound and to optimize its therapeutic efficacy and safety.

References

Praeruptorin C: A Technical Guide to its Role in Intracellular Calcium Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praeruptorin C (Pra-C), a natural coumarin compound, has demonstrated significant effects on intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its established role as a voltage-dependent calcium channel antagonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways. While the primary mechanism of Pra-C involves the blockade of L-type calcium channels, its effects on other key regulators of intracellular calcium, such as store-operated calcium entry (SOCE), sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), inositol 1,4,5-trisphosphate receptors (IP3Rs), and ryanodine receptors (RyRs), remain largely unexplored in the current scientific literature.

Introduction to this compound and Intracellular Calcium Signaling

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular calcium concentration is therefore critical for normal cellular function. This control is achieved through a complex interplay of channels, pumps, and binding proteins located on the plasma membrane and the membranes of intracellular organelles such as the endoplasmic/sarcoplasmic reticulum.

This compound is a bioactive pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn. It has garnered scientific interest for its pharmacological activities, particularly its effects on the cardiovascular system. Emerging evidence strongly suggests that the primary mechanism underlying these effects is the modulation of intracellular calcium levels.

Mechanism of Action: Inhibition of Voltage-Dependent Calcium Channels

Current research indicates that this compound primarily functions as a calcium channel antagonist, with a notable inhibitory effect on voltage-dependent L-type calcium channels.

Evidence from Electrophysiological and Cellular Studies

Studies on isolated rat ventricular myocytes have shown that this compound inhibits the rise in intracellular calcium induced by various stimuli known to activate voltage-dependent calcium channels.[1][2] This inhibition is dose-dependent and has been observed in response to potassium chloride (KCl)-induced depolarization, high extracellular calcium, and the calcium channel agonist Bay K 8644.[2] The effects of this compound are comparable to those of the well-known L-type calcium channel blocker, nifedipine.[1] Furthermore, this compound does not significantly affect the increase in [Ca2+]i evoked by ouabain, indicating that it does not interfere with the sarcolemmal Na+/Ca2+ exchanger.[2]

Quantitative Data on Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: Inhibitory Effects of this compound on Intracellular Calcium Elevation in Rat Ventricular Myocytes

StimulusThis compound Concentration (µmol/L)% Inhibition of [Ca2+]i IncreaseReference
75 mmol/L KCl1.050[2]
10 mmol/L CaCl₂1.031[2]
3 µmol/L Bay K 86441.042[2]
35 mmol/L KCl1, 10, 100Concentration-dependent[1]
20 µmol/L Norepinephrine1, 10, 100Concentration-dependent[1]

Table 2: Calcium Antagonist Activity of this compound

ParameterValueReference
pD₂'5.7[3]

Table 3: Inhibitory Effects of this compound on Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation

This compound Concentration (µmol/L)EffectReference
0.001 - 10Concentration-dependent suppression[4]
Signaling Pathway

The established mechanism of action of this compound is depicted in the following signaling pathway diagram.

Praeruptorin_C_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PraC This compound L_type_Ca_Channel L-type Ca²⁺ Channel PraC->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ Influx Downstream Downstream Ca²⁺-dependent Signaling Pathways (e.g., muscle contraction, cell proliferation) Ca_ion->Downstream Activates

Caption: this compound inhibits L-type calcium channels, reducing calcium influx.

Effects on Vascular Smooth Muscle Cells

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by angiotensin II in a concentration-dependent manner.[4] This anti-proliferative effect is significant in the context of vascular diseases such as atherosclerosis and hypertension, where VSMC proliferation is a key pathological event. The inhibition of calcium influx by this compound is a likely contributor to this effect, as calcium signaling is crucial for cell cycle progression and proliferation.

The logical relationship of this compound's effect on VSMC proliferation is illustrated below.

VSMC_Proliferation_Inhibition AngII Angiotensin II Ca_Influx Increased Ca²⁺ Influx AngII->Ca_Influx Stimulates PraC This compound PraC->Ca_Influx Inhibits Proliferation VSMC Proliferation Ca_Influx->Proliferation Leads to

Caption: this compound inhibits Angiotensin II-induced VSMC proliferation.

Unexplored Mechanisms: SOCE, SERCA, IP3Rs, and RyRs

A comprehensive review of the current literature reveals a significant gap in our understanding of this compound's effects on other critical components of the intracellular calcium signaling machinery.

  • Store-Operated Calcium Entry (SOCE): There is no available data on whether this compound modulates SOCE, a crucial calcium entry pathway activated by the depletion of intracellular calcium stores. The key proteins involved in SOCE, STIM1 and Orai1, have not been investigated in the context of this compound activity.

  • Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA): The effect of this compound on the SERCA pump, which is responsible for pumping calcium from the cytosol back into the ER/SR to terminate calcium signals and replenish stores, has not been reported.

  • Inositol 1,4,5-Trisphosphate Receptors (IP3Rs) and Ryanodine Receptors (RyRs): These are the major intracellular calcium release channels located on the ER/SR membrane. There are no studies to date that have examined the interaction of this compound with either IP3Rs or RyRs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and intracellular calcium regulation.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Ionomycin

  • EGTA

  • Cultured cells (e.g., vascular smooth muscle cells, cardiac myocytes)

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply this compound at desired concentrations and record the change in the fluorescence ratio.

    • Following the experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) with the addition of ionomycin in the presence of saturating Ca2+ and the minimum fluorescence ratio (Rmin) with the addition of EGTA to chelate Ca2+.

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).

Experimental Workflow:

Fura2_Workflow A Plate cells on coverslips B Load cells with Fura-2 AM A->B C Wash and de-esterify B->C D Acquire baseline fluorescence (340/380 nm excitation) C->D E Apply this compound D->E F Record fluorescence changes E->F G Calibrate with Ionomycin/EGTA F->G H Calculate [Ca²⁺]i G->H

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Western Blotting for Calcium Signaling Proteins (e.g., STIM1, Orai1)

This protocol outlines the procedure for detecting the expression levels of key calcium signaling proteins.

Materials:

  • Cultured cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-STIM1, anti-Orai1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescence substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Patch-Clamp Electrophysiology for Calcium Channel Currents

This protocol describes the whole-cell patch-clamp technique to record ion channel currents.

Materials:

  • Cultured cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular solutions

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Recording:

    • Position the pipette near a target cell and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Apply voltage ramps or steps to elicit channel currents.

  • Drug Application: Perfuse the cell with an extracellular solution containing this compound and record the changes in current amplitude and kinetics.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, current density, and the extent of inhibition by this compound.

Future Directions and Conclusion

This compound is a promising natural compound with clear inhibitory effects on voltage-dependent calcium channels. This activity likely underlies its observed effects on cardiovascular tissues. However, a significant knowledge gap exists regarding its interaction with other key players in the complex network of intracellular calcium regulation.

Future research should focus on:

  • Investigating the effect of this compound on store-operated calcium entry (SOCE) and the STIM1-Orai1 signaling pathway.

  • Determining if this compound modulates the activity of the SERCA pump.

  • Examining the potential interaction of this compound with IP3 and ryanodine receptors.

  • Exploring the effects of this compound on various TRP channels.

A more complete understanding of this compound's molecular targets will be crucial for its potential development as a therapeutic agent for a range of disorders involving dysregulated calcium signaling. This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the multifaceted role of this compound in intracellular calcium regulation.

References

Methodological & Application

Application Notes: Praeruptorin C Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin C is a bioactive pyranocoumarin derived from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and anti-tumor effects.[2][3] A primary mechanism of action for this compound is its function as a calcium channel antagonist, which allows it to modulate intracellular calcium levels and affect downstream cellular processes.[1]

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in pharmacology and drug development.

Physicochemical and Solubility Data

Accurate preparation of a stock solution begins with understanding the fundamental properties of the compound. All quantitative data is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₈O₇[4]
Molecular Weight 428.48 g/mol [4][5]
CAS Number 72463-77-5[1][4][5]
Appearance White to off-white powderN/A

Table 2: Solubility of this compound

SolventConcentrationMethodReference
DMSO ≥ 25 mg/mL (approx. 58.35 mM)Requires ultrasonication[6]
Ethanol Sparingly solubleN/A[7]

Note: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment:

  • This compound powder (Purity ≥ 98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculation: Determine the mass of this compound powder required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM × 1 mL × 428.48 g/mol / 1000 = 4.285 mg

  • Weighing: Carefully weigh out the calculated amount (e.g., 4.285 mg) of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid solubility.[6]

    • Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots as recommended in Table 3.

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureShelf LifeReference
Powder -20°CUp to 3 years[8]
Stock Solution in DMSO -20°CUp to 1 month[6]
Stock Solution in DMSO -80°CUp to 1 year[6][8]
Protocol 2: Preparation of Working Solution for Cell Treatment

This protocol describes the dilution of the DMSO stock solution into cell culture medium for experimental use.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Dilution:

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualized Workflows and Pathways

To further clarify the experimental process and the compound's mechanism of action, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate for Complete Dissolution add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway This compound Mechanism of Action PC This compound CaChannel Voltage-Gated Calcium Channel PC->CaChannel Inhibition CaInflux Ca²⁺ Influx CaChannel->CaInflux Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) CaInflux->Downstream

Caption: Simplified signaling pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Praeruptorin C, a significant bioactive pyranocoumarin isolated from Peucedanum praeruptorum Dunn. Two distinct, validated methods are presented to cater to varying laboratory capabilities and analytical requirements: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control. These protocols are designed to deliver accurate and reproducible quantification of this compound in research and drug development settings.

Introduction

This compound is an angular-type pyranocoumarin that has garnered interest for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for reliable and validated analytical methods for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details two distinct HPLC-based methods for the accurate determination of this compound concentrations.

The first method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices such as plasma. The second method employs High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a more widely accessible technique suitable for the analysis of bulk materials, extracts, and pharmaceutical formulations.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is crucial for method development.

PropertyValue
Molecular Formula C₂₄H₂₈O₇
Molecular Weight 428.48 g/mol
CAS Number 72463-77-5
Solubility Soluble in DMSO.
Storage (in solvent) -80°C for up to 6 months; -20°C for up to 1 month.

Method 1: LC-MS/MS for Quantification in Biological Matrices

This method is adapted from a validated procedure for the simultaneous quantification of three pyranocoumarins (Praeruptorin A, B, and C) in rat plasma.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and 10 mM ammonium acetate solution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: To be optimized based on system sensitivity.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and an appropriate internal standard (IS) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix (e.g., rat plasma).

  • Sample Preparation: Perform a liquid-liquid extraction of the plasma samples.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor and product ions.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound using the LC-MS/MS method.

ParameterThis compound
Linearity Range (ng/mL) 2.00–1000
Within-batch Accuracy (%) -10.5 to 12.5
Between-batch Accuracy (%) -6.0 to 4.3
Within-batch Precision (%RSD) ≤13.1
Between-batch Precision (%RSD) ≤8.2

Method 2: HPLC-UV for Routine Quantification

This method is based on established protocols for the analysis of structurally related pyranocoumarins from Peucedanum praeruptorum and is suitable for the quantification of this compound in extracts and formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 322 nm (based on the characteristic UV maximum absorption for angular-type pyranocoumarins).

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

Expected Performance Characteristics

While this method requires validation for this compound specifically, the performance is expected to be similar to that observed for related compounds.

ParameterExpected Value
Linearity R² > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards HPLC HPLC System (Pump, Autosampler, Column, Detector) Standards->HPLC Injection Sample Sample Preparation Sample->HPLC Injection Chromatogram Chromatogram HPLC->Chromatogram Detection Quantification Quantification Chromatogram->Quantification Integration & Calculation

Caption: General experimental workflow for HPLC quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE UPLC UPLC Separation (C18 Column) LLE->UPLC Injection ESI ESI Source (Positive Ionization) UPLC->ESI Elution MSMS Tandem MS (MRM Detection) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Detailed workflow for the LC-MS/MS method.

Conclusion

The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific application, required sensitivity, and available instrumentation. The LC-MS/MS method is highly recommended for bioanalytical applications requiring low detection limits and high specificity. The HPLC-UV method provides a reliable and more accessible alternative for the routine quality control and quantification of this compound in less complex matrices. Both methods, when properly validated, will yield accurate and precise results for the quantification of this compound.

Application Notes and Protocols: Praeruptorin C Solubility and Handling for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed information on the solubility of Praeruptorin C in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with comprehensive protocols for the preparation of stock and working solutions for experimental use.

Solubility of this compound

This compound is a bioactive coumarin primarily soluble in organic solvents like DMSO. Its aqueous solubility is limited, necessitating a two-step process for preparing solutions for most biological experiments.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO. Direct solubility in PBS is not well-documented, as it is common practice to first dissolve the compound in DMSO.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 25 mg/mL58.35 mMUltrasonic treatment and gentle warming (37°C) may be required to fully dissolve the compound. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2]
PBS (pH 7.4) Not ReportedNot ReportedThis compound has very low direct solubility in aqueous buffers. Experimental solutions are prepared by diluting a concentrated DMSO stock into PBS or cell culture media.

Molecular Weight of this compound: 428.48 g/mol [3][4]

Experimental Protocols

Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results.

Protocol for Preparing a 25 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for later use.

Materials:

  • This compound powder (CAS No. 72463-77-5)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh 25 mg of the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 25 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2]

    • Gentle warming of the tube to 37°C can also aid dissolution.[1]

  • Aliquotting and Storage:

    • Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol for Preparing a Working Solution in PBS or Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for immediate use in experiments, such as cell-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 2.1)

  • Sterile PBS (pH 7.4) or desired cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): To achieve a low final concentration, it is often best to perform one or more intermediate dilutions.

  • Final Dilution:

    • Add the required volume of the DMSO stock solution to the appropriate volume of PBS or cell culture medium to achieve the desired final concentration.

    • Crucial: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing to prevent precipitation of the compound.

    • Example: To prepare 1 mL of a 50 µM working solution from a 25 mg/mL (58.35 mM) stock:

      • Volume of stock = (Final Conc. x Final Vol.) / Stock Conc.

      • Volume of stock = (50 µM x 1 mL) / 58350 µM = ~0.86 µL

      • Add 0.86 µL of the 25 mg/mL stock solution to 999.14 µL of PBS or media.

  • DMSO Final Concentration Control: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays. Prepare a vehicle control using the same final concentration of DMSO.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiments, as the stability of this compound in aqueous solutions is lower than in DMSO.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (if necessary) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw Stock Solution Aliquot store->thaw For Experiment add_buffer B. Add Stock to PBS or Cell Medium (while vortexing) thaw->add_buffer use C. Use Immediately in Experiment add_buffer->use G PC This compound ERK p-ERK1/2 (Active) PC->ERK Inhibits Activation CTSD Cathepsin D (CTSD) Expression ERK->CTSD Promotes Proliferation Cell Proliferation & Invasion CTSD->Proliferation Promotes G PC This compound CAR Constitutive Androstane Receptor (CAR) PC->CAR Activates MRP2_mRNA MRP2 mRNA Expression CAR->MRP2_mRNA Upregulates MRP2_Protein MRP2 Protein (Drug Efflux Pump) MRP2_mRNA->MRP2_Protein Translates to

References

Application Notes and Protocols for Praeruptorin C in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C is a naturally occurring coumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn. Emerging research has identified this compound and its analogues, such as Praeruptorin A, as potent vasodilators, making them promising candidates for the development of novel antihypertensive therapies. These compounds elicit their effects through multiple signaling pathways, primarily by acting as calcium channel antagonists and by modulating endothelium-dependent relaxation mechanisms.

This document provides detailed application notes and experimental protocols for assessing the vasodilatory effects of this compound using an ex vivo model of isolated arterial rings. The methodologies described herein will enable researchers to characterize the compound's potency, efficacy, and mechanism of action.

Mechanism of Action

This compound is recognized as a calcium channel antagonist.[1][2] Its vasodilatory action is hypothesized to be similar to the closely related compound, Praeruptorin A, which involves a multi-faceted mechanism:

  • Inhibition of Calcium Influx: Praeruptorin A has been shown to reduce vasoconstriction by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[2] This is a key mechanism for promoting vasodilation.

  • Endothelium-Dependent Vasodilation: The vasodilatory effect of Praeruptorin A is significantly dependent on the presence of a functional endothelium.[2]

  • Nitric Oxide-cGMP Pathway: Praeruptorin A stimulates the endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to increase the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[2]

  • Prostacyclin Pathway: The vasodilatory effects of Praeruptorin A are also partially mediated by the prostacyclin pathway.[2]

Data Presentation

The following table summarizes the vasodilatory potency of Praeruptorin A, a close analogue of this compound, on isolated rat thoracic aorta rings pre-contracted with phenylephrine. This data is presented to provide an expected range of activity for this compound.

ConditionAgonistPre-contraction AgentTest SystempEC50EC50 (µM)
Control (Intact Endothelium)Praeruptorin APhenylephrineRat Thoracic Aorta4.86 ± 0.0913.80
+ L-NAME (300 µM)Praeruptorin APhenylephrineRat Thoracic Aorta4.57 ± 0.0726.92
+ Indomethacin (10 µM)Praeruptorin APhenylephrineRat Thoracic Aorta4.58 ± 0.1126.30

Data derived from the publication on Praeruptorin A's vasorelaxant effects.[2] pEC50 is the negative logarithm of the EC50. EC50 values were calculated from the provided pEC50 values.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Rat Thoracic Aorta

This protocol details the procedure for assessing the vasodilatory effect of this compound on isolated arterial rings.

Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • This compound

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

  • Indomethacin

  • Tetraethylammonium (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Preparation of Aortic Rings:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a cotton swab.

  • Mounting the Rings:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution at 37°C and continuously bubble with carbogen gas.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes. During equilibration, replace the K-H solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl.

    • Once a stable contraction is achieved, wash the rings with K-H solution and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • At the plateau of contraction, add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms successful denudation.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Assay:

    • Pre-contract the aortic rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add this compound in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Mechanism of Action Studies (Optional):

    • To investigate the involvement of the NO-cGMP pathway, incubate the rings with L-NAME (100-300 µM) or ODQ (10 µM) for 20-30 minutes before pre-contracting with phenylephrine.

    • To assess the role of prostaglandins, incubate with indomethacin (10 µM).

    • To evaluate the contribution of potassium channels, incubate with TEA (a non-selective K+ channel blocker).

    • Following incubation with the inhibitors, repeat the cumulative addition of this compound.

Data Analysis:

  • Express the relaxation response as a percentage of the phenylephrine-induced contraction.

  • Plot the concentration-response curves and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway of Praeruptorin-Induced Vasodilation

Praeruptorin_Signaling_Pathway cluster_endo Endothelial Cell cluster_smc Vascular Smooth Muscle Cell PraeruptorinC This compound eNOS eNOS PraeruptorinC->eNOS stimulates CaChannel L-type Ca²⁺ Channel PraeruptorinC->CaChannel inhibits Contraction Contraction EndothelialCell Endothelial Cell NO Nitric Oxide (NO) eNOS->NO converts L-Arginine to L_Arginine L-Arginine sGC sGC NO->sGC activates SmoothMuscleCell Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Relaxation (Vasodilation) cGMP->Relaxation Ca_influx Ca²⁺ Influx Ca_influx->Contraction leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Vasodilation Assay

Vasodilation_Workflow A1 Aorta Excision and Ring Preparation B1 Mounting in Organ Bath A1->B1 C1 Equilibration (60 min) B1->C1 D1 Viability & Endothelium Integrity Check (KCl, PE, ACh) C1->D1 E1 Pre-contraction with Phenylephrine (1 µM) D1->E1 I1 Mechanism Study (Optional) Incubate with Inhibitors (L-NAME, ODQ, etc.) D1->I1 for mechanism studies F1 Cumulative Addition of This compound E1->F1 G1 Record Relaxation Response F1->G1 H1 Data Analysis (EC50, Emax) G1->H1 I1->E1

Caption: Experimental workflow for the ex vivo vasodilation assay.

References

Application Notes and Protocols: Assessing the Effects of Praeruptorin C on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC), a seselin-type coumarin isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-hypertensive, and potential anti-cancer properties.[1] Notably, studies have highlighted its inhibitory effects on the proliferation of various cancer cell lines, particularly non-small cell lung cancer (NSCLC). This document provides a comprehensive set of protocols to assess the anti-proliferative effects of this compound, focusing on its mechanism of action involving the ERK/CTSD signaling pathway.

These protocols are intended for researchers in cell biology, pharmacology, and oncology to standardize the evaluation of this compound and similar compounds. The methodologies described herein cover the assessment of cell viability, clonogenic survival, cell cycle progression, and the analysis of key protein markers in the relevant signaling cascades.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols when studying the effects of this compound on cancer cell lines such as A549 and H1299.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Cell Viability (% of Control)
0 (Control)100
10Expected dose-dependent
20decrease in cell
30viability

Table 2: Effect of this compound on Colony Formation

This compound (µM)Number of Colonies (Normalized to Control)
0 (Control)1.0
10Expected dose-dependent
20decrease in colony
30formation

Table 3: Effect of this compound on Cell Cycle Distribution

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)Baseline %Baseline %Baseline %
10Expected increaseExpected decreaseMinimal change
20in G0/G1 phasein S phase
30populationpopulation

Table 4: Effect of this compound on Protein Expression (Western Blot)

This compound (µM)p-ERK/Total ERK RatioCyclin D1 Expressionp21 ExpressionCTSD Expression
0 (Control)1.01.01.01.0
10Dose-dependentDose-dependentDose-dependentDose-dependent
20decreasedecreaseincreasedecrease
30

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Human non-small cell lung cancer cell lines (e.g., A549, H1299)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (PC) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture A549 or H1299 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells upon reaching 80-90% confluency.

  • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well, 6-well, or 10 cm plates) and allow them to adhere overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Replace the medium with the PC-containing medium or vehicle control (medium with the same concentration of DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[2]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.[4]

Materials:

  • Cells treated with this compound

  • Complete growth medium

  • 6-well plates

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the treatment medium with fresh complete growth medium and incubate for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with the fixation solution for 15 minutes.

  • Stain the fixed colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Normalize the colony count of treated cells to that of the control group.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the treated and control cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.[5]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway affected by this compound.[1]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Cyclin D1, anti-p21, anti-CTSD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.

Visualizations

Praeruptorin_C_Signaling_Pathway PC This compound MEK1_2 MEK1/2 PC->MEK1_2 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation CTSD Cathepsin D (CTSD) p_ERK1_2->CTSD Regulates CyclinD1 Cyclin D1 p_ERK1_2->CyclinD1 p21 p21 p_ERK1_2->p21 Cell_Proliferation Cell Proliferation CTSD->Cell_Proliferation Cell_Cycle_Arrest G0/G1 Arrest Cell_Cycle_Arrest->Cell_Proliferation CyclinD1->Cell_Proliferation p21->Cell_Cycle_Arrest Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Proliferation & Viability Assays cluster_2 Mechanism of Action Analysis start Seed Cells treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt colony Colony Formation Assay treatment->colony flow Cell Cycle Analysis (Flow Cytometry) treatment->flow western Western Blot (p-ERK, Cyclin D1, p21, CTSD) treatment->western

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Praeruptorin C on key cellular signaling pathways. The included protocols and data summaries are designed to facilitate the investigation of this compound's mechanism of action in various research and drug development contexts.

Introduction

This compound, a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and analgesic properties. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic development. Western blot analysis is a powerful technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within cellular signaling cascades. This document details the Western blot analysis of signaling pathways known to be affected by this compound, including the ERK/CTSD, cell cycle regulation, and NF-κB/anti-inflammatory pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of this compound on the protein levels of key signaling molecules, as determined by Western blot analysis. The data is presented as an estimated fold change relative to untreated control cells.

Table 1: Effect of this compound on the ERK/CTSD Signaling Pathway in Human Non-Small Cell Lung Cancer (NSCLC) Cells (A549)

Target ProteinThis compound (µM)Estimated Fold Change vs. Control
p-ERK1/210~0.8
20~0.5
30~0.2
Total ERK1/210, 20, 30No significant change
CTSD10~0.7
20~0.4
30~0.2

Data estimated from Western blot images in Liu et al., 2020.[1]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in Human Non-Small Cell Lung Cancer (NSCLC) Cells (A549)

Target ProteinThis compound (µM)Estimated Fold Change vs. Control
Cyclin D110~0.8
20~0.6
30~0.3
p2110~1.5
20~2.5
30~3.5

Data estimated from Western blot images in Liu et al., 2020.[1]

Table 3: Effect of this compound on Pro-Inflammatory Cytokines in a Mouse Model of Inflammatory Pain

Target ProteinThis compound TreatmentFold Change vs. Control (ELISA Data)
TNF-α3 mg/kg~0.5
IL-1β3 mg/kg~0.4

Note: The quantitative data for TNF-α and IL-1β were obtained by ELISA analysis in a study by Su et al., 2021. The Western blot protocol provided below is a representative method for detecting these protein targets.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a general experimental workflow for Western blot analysis.

Praeruptorin_C_ERK_CTSD_Pathway cluster_erk ERK Signaling PraeruptorinC This compound MEK MEK1/2 PraeruptorinC->MEK ERK p-ERK1/2 MEK->ERK CTSD CTSD ERK->CTSD CellInvasion Cell Migration & Invasion CTSD->CellInvasion

This compound inhibits the ERK/CTSD signaling pathway.

Praeruptorin_C_Cell_Cycle_Pathway PraeruptorinC This compound CyclinD1 Cyclin D1 PraeruptorinC->CyclinD1 p21 p21 PraeruptorinC->p21 G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition p21->G1_S_Transition

This compound regulates cell cycle progression.

Praeruptorin_C_NFkB_Pathway cluster_nfkb NF-κB Signaling PraeruptorinC This compound IKK IKK PraeruptorinC->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription

This compound inhibits the NF-κB signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

General workflow for Western blot analysis.

Experimental Protocols

1. Protocol for Western Blot Analysis of ERK/CTSD and Cell Cycle Proteins

This protocol is adapted from the methodology used in the study of this compound's effects on NSCLC cells.[1]

a. Cell Culture and Treatment:

  • Culture human non-small cell lung cancer cells (e.g., A549) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for the desired time (e.g., 24 hours).

b. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein.

c. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Anti-phospho-ERK1/2 (1:1000)

    • Anti-ERK1/2 (1:1000)

    • Anti-CTSD (1:1000)

    • Anti-Cyclin D1 (1:1000)

    • Anti-p21 (1:1000)

    • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

f. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin or GAPDH).

2. Protocol for Western Blot Analysis of NF-κB Signaling and Pro-inflammatory Cytokines

Disclaimer: The following protocol is a representative method. While this compound has been shown to reduce pro-inflammatory cytokines, detailed Western blot data for its direct effect on the NF-κB pathway is limited. This protocol is based on standard methods for analyzing this pathway and the known effects of the related compound, Praeruptorin A.

a. Cell Culture and Treatment:

  • Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 10, 20, 30 µM) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the appropriate time to induce pathway activation (e.g., 30 minutes for IκBα degradation, 1 hour for p65 nuclear translocation, 6-24 hours for cytokine expression).

b. Protein Extraction (Cytoplasmic and Nuclear):

  • For analysis of NF-κB p65 translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • For total protein analysis of IκBα, TNF-α, and IL-1β, follow the total cell lysis protocol described in section 1b.

c. Protein Quantification, SDS-PAGE, and Protein Transfer:

  • Follow the steps outlined in sections 1c and 1d.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Anti-NF-κB p65 (1:1000)

    • Anti-IκBα (1:1000)

    • Anti-TNF-α (1:1000)

    • Anti-IL-1β (1:1000)

    • Anti-Lamin B1 (1:1000) as a nuclear loading control.

    • Anti-β-actin or Anti-GAPDH (1:5000) as a cytoplasmic/total protein loading control.

  • Proceed with washing and secondary antibody incubation as described in section 1e.

e. Detection and Analysis:

  • Follow the steps outlined in section 1f. For NF-κB p65, compare the levels in the nuclear and cytoplasmic fractions. For other proteins, normalize to the appropriate loading control.

By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate and quantify the effects of this compound on key signaling pathways, thereby contributing to a deeper understanding of its therapeutic potential.

References

Measuring Intracellular Calcium Levels after Praeruptorin C Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC) is a naturally occurring coumarin that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[1] A key aspect of its mechanism of action appears to be the modulation of intracellular calcium ([Ca2+]i) levels.[2] This document provides detailed application notes and experimental protocols for measuring changes in intracellular calcium concentration following treatment with this compound.

Mechanism of Action: this compound and Intracellular Calcium

Current research indicates that this compound primarily functions as a blocker of voltage-dependent L-type calcium channels.[2][3] This inhibition reduces the influx of extracellular calcium into the cell, thereby lowering the cytosolic calcium concentration. In rat ventricular myocytes, this compound has been shown to inhibit the rise in intracellular calcium induced by various stimuli in a dose-dependent manner.[2]

Furthermore, in human non-small cell lung cancer cells, this compound has been observed to inactivate the ERK1/2 signaling pathway, a crucial pathway in cell proliferation and survival.[1] While the precise link between calcium modulation and ERK1/2 inactivation by this compound is still under investigation, it is well-established that calcium signaling can influence the ERK pathway.

Quantitative Data Summary

The inhibitory effects of this compound on intracellular calcium elevation are summarized in the table below. The data is derived from studies on isolated rat ventricular myocytes.

StimulusThis compound Concentration (μM)% Inhibition of [Ca2+]i IncreaseReference
75 mM KCl1.050%[2]
10 M CaCl1.031%[2]
3 μM Bay K 86441.042%[2]
35 mM KCl1, 10, 100Concentration-dependent[3]
20 μM Norepinephrine1, 10, 100Concentration-dependent[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in modulating intracellular calcium levels and its potential downstream effects.

PraeruptorinC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PraC This compound Ltype L-type Ca2+ Channel PraC->Ltype Inhibits Ca_int Intracellular Ca2+ (Decreased) Ca_ext Extracellular Ca2+ Ca_ext->Ltype Influx ERK ERK1/2 Pathway (Inactivated) Ca_int->ERK Modulates Cellular_Response Cellular Response (e.g., Decreased Proliferation) ERK->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The general workflow for assessing the impact of this compound on intracellular calcium levels is depicted below.

Experimental_Workflow A 1. Cell Culture B 2. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. This compound Incubation B->C D 4. Baseline Fluorescence Measurement C->D E 5. Stimulation (e.g., KCl, Norepinephrine) D->E F 6. Post-Stimulation Fluorescence Measurement E->F G 7. Data Analysis F->G

Caption: General experimental workflow.

Experimental Protocols

Two common methods for measuring intracellular calcium are provided below, utilizing the fluorescent indicators Fura-2 AM and Fluo-4 AM.

Protocol 1: Ratiometric Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted for fluorescence microscopy or plate reader-based assays. Fura-2 AM is a ratiometric indicator, which minimizes issues related to uneven dye loading and photobleaching.

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • This compound stock solution (in DMSO)

  • Fura-2 AM (in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • HBSS with 20 mM HEPES and 2.5 mM Probenecid (optional, to prevent dye leakage)

  • Stimulating agent (e.g., KCl, Norepinephrine)

  • Ionomycin (for maximal fluorescence, Fmax)

  • EGTA (for minimal fluorescence, Fmin)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and culture to the desired confluency (typically 70-90%).

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 2 µM Fura-2 AM loading solution in HBSS/HEPES.

    • Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • If using, add Probenecid to a final concentration of 2.5 mM.

    • Vortex the solution thoroughly.

  • Dye Loading:

    • Wash the cells once with HBSS/HEPES.

    • Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS/HEPES (with or without Probenecid) to remove extracellular dye.

    • Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Treatment:

    • Add HBSS/HEPES containing the desired concentration of this compound (and vehicle control) to the cells.

    • Incubate for the desired period (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the coverslip in a perfusion chamber on a fluorescence microscope or the 96-well plate in a plate reader.

    • Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the stimulating agent and record the change in the 340/380 nm fluorescence ratio over time.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, add Ionomycin (e.g., 5-10 µM) to obtain the maximal fluorescence ratio (Rmax).

    • Subsequently, add a calcium-free solution containing a high concentration of EGTA (e.g., 10 mM) to chelate all calcium and obtain the minimal fluorescence ratio (Rmin).

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 (approx. 224 nM).

Protocol 2: Single-Wavelength Measurement of Intracellular Calcium using Fluo-4 AM

Fluo-4 AM is a single-wavelength indicator that exhibits a large fluorescence intensity increase upon binding to calcium. It is well-suited for high-throughput screening and confocal microscopy.

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • This compound stock solution (in DMSO)

  • Fluo-4 AM (in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • HBSS with 20 mM HEPES and 2.5 mM Probenecid (optional)

  • Stimulating agent (e.g., KCl, Norepinephrine)

Procedure:

  • Cell Preparation:

    • Plate cells as described in Protocol 1.

  • Fluo-4 AM Loading Solution Preparation:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS/HEPES.

    • Add Pluronic F-127 to a final concentration of 0.02%.

    • If using, add Probenecid to a final concentration of 2.5 mM.

    • Vortex thoroughly.

  • Dye Loading:

    • Wash cells once with HBSS/HEPES.

    • Add the Fluo-4 AM loading solution and incubate at 37°C for 30-45 minutes in the dark.

    • Wash the cells twice with HBSS/HEPES (with or without Probenecid).

    • Incubate for a further 30 minutes at room temperature for de-esterification.

  • This compound Treatment:

    • Incubate cells with the desired concentration of this compound or vehicle control in HBSS/HEPES.

  • Fluorescence Measurement:

    • Using a fluorescence microscope, plate reader, or flow cytometer, excite the cells at ~494 nm and measure the emission at ~516 nm.

    • Record the baseline fluorescence (F0).

    • Add the stimulating agent and record the change in fluorescence (F) over time.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF/F0), where ΔF = F - F0.

    • Compare the ΔF/F0 in this compound-treated cells to the vehicle-treated control cells.

Conclusion

The provided protocols and application notes offer a comprehensive guide for investigating the effects of this compound on intracellular calcium signaling. By utilizing fluorescent calcium indicators such as Fura-2 AM and Fluo-4 AM, researchers can quantitatively assess the inhibitory action of this compound on calcium influx and further elucidate its mechanism of action in various cellular contexts. This information is valuable for drug development professionals exploring the therapeutic potential of this compound.

References

Unveiling the In Vivo Potential of Praeruptorin C: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential in vivo animal models for investigating the therapeutic effects of Praeruptorin C (Pra-C), a natural coumarin compound. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.

Neuroprotective Effects of this compound in a Huntington's Disease-Like Model

This compound has demonstrated significant neuroprotective properties in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin that causes striatal degeneration.

Animal Model: 3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity in Mice

This model recapitulates key pathological features of Huntington's disease, including motor deficits and striatal neuron loss.

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Grouping and Treatment cluster_2 Behavioral and Histological Analysis cluster_3 Biochemical Analysis acclimatization Acclimatize C57BL/6 mice (6 weeks old) for 1 week grouping Randomly divide mice into: - Control - 3-NP Model - Pra-C (1.5 mg/kg) + 3-NP - Pra-C (3.0 mg/kg) + 3-NP acclimatization->grouping treatment Administer Pra-C (i.p.) or vehicle for 3 consecutive days grouping->treatment induction Induce neurotoxicity with 3-NP (i.p.) treatment->induction behavioral Conduct behavioral tests: - Open Field Test - Rotarod Test induction->behavioral histology Perform Nissl staining of striatal sections behavioral->histology biochemical Western Blot analysis of striatal tissue for: - BDNF - DARPP32 - Huntingtin protein histology->biochemical

Caption: Experimental workflow for the 3-NP induced neurotoxicity model.

Quantitative Data Summary
GroupRotarod Latency to Fall (s)Intact Striatal Neurons (%)
Control111.22 ± 4.41~100
3-NP Model39.62 ± 7.28Significantly Reduced
Pra-C (1.5 mg/kg) + 3-NP72.67 ± 6.66Significantly Increased vs. 3-NP
Pra-C (3.0 mg/kg) + 3-NP74.33 ± 14.85Significantly Increased vs. 3-NP
Data are presented as mean ± SEM.[1]
Experimental Protocols

3-NP Induced Neurotoxicity Protocol

  • Animals: Male C57BL/6 mice (6 weeks old, 18-22 g) are used.

  • Housing: Mice are housed under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses of 1.5 and 3.0 mg/kg for three consecutive days.[1][2]

  • Induction of Neurotoxicity: On the same days as Pra-C treatment, 3-NP is administered i.p. at an appropriate dose to induce striatal lesions.

Rotarod Test Protocol

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Procedure:

    • Acclimatize mice to the apparatus for 2-3 days prior to testing.

    • On the test day, place each mouse on the rotating rod.

    • The rod accelerates from a starting speed to a final speed over a set time.

    • Record the latency to fall for each mouse.

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

Nissl Staining Protocol

  • Tissue Preparation:

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose solution.

    • Section the striatum coronally at a thickness of 20-30 µm using a cryostat.

  • Staining:

    • Mount sections on slides and air dry.

    • Rehydrate sections through a series of ethanol solutions of decreasing concentration.

    • Stain with a 0.1% cresyl violet solution.

    • Differentiate in an acidic ethanol solution.

    • Dehydrate through an ascending series of ethanol solutions.

    • Clear in xylene and coverslip with a mounting medium.

  • Analysis: Count the number of healthy, Nissl-positive neurons in the striatum using a light microscope.

Western Blot Protocol for BDNF, DARPP32, and Huntingtin

  • Protein Extraction:

    • Dissect the striatum and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BDNF, DARPP32, and Huntingtin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Antidepressant-Like Effects of this compound in a Chronic Stress Model

This compound has shown potential as an antidepressant by alleviating depression-like behaviors in a chronic unpredictable mild stress (CUMS) mouse model.[3]

Animal Model: Chronic Unpredictable Mild Stress (CUMS) in Mice

The CUMS model is a well-validated animal model of depression that induces behavioral changes analogous to human depressive symptoms.

Signaling Pathway

G PraC This compound GluA1 Upregulates GluA1 Receptors (AMPA Receptors) PraC->GluA1 BDNF Upregulates BDNF in Amygdala PraC->BDNF Antidepressant Antidepressant-like Effects GluA1->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of Pra-C.

Quantitative Data Summary
GroupImmobility Time in Forced Swimming Test (s)Immobility Time in Tail Suspension Test (s)
Control~100~120
CUMS ModelSignificantly IncreasedSignificantly Increased
Pra-C (0.5 mg/kg) + CUMSSignificantly Decreased vs. CUMSSignificantly Decreased vs. CUMS
Pra-C (2.0 mg/kg) + CUMSSignificantly Decreased vs. CUMSSignificantly Decreased vs. CUMS
Data are presented as mean ± SEM.[3]
Experimental Protocols

CUMS Protocol

  • Animals: Male mice are subjected to a series of mild, unpredictable stressors daily for several weeks.

  • Stressors: Examples of stressors include food and water deprivation, cage tilt, wet bedding, and light/dark cycle reversal.

  • Drug Administration: Pra-C is administered i.p. at doses of 0.5 and 2.0 mg/kg during the stress period.[3]

Forced Swimming Test (FST) Protocol

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C).

  • Procedure:

    • Gently place the mouse in the water tank.

    • Record the session for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

Tail Suspension Test (TST) Protocol

  • Apparatus: A suspension box that allows the mouse to be hung by its tail.

  • Procedure:

    • Suspend the mouse by its tail using adhesive tape.

    • Record the session for 6 minutes.

    • Score the total duration of immobility.

Analgesic and Anti-Inflammatory Effects of this compound

This compound has demonstrated analgesic effects in a mouse model of chronic inflammatory pain.[4] While direct in vivo studies on systemic inflammation are limited, its efficacy in a lung inflammation model at high doses suggests potential systemic anti-inflammatory activity.

Animal Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice

This model is characterized by persistent inflammation, mechanical allodynia, and thermal hyperalgesia.

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Induction and Treatment cluster_2 Behavioral and Physiological Assessment cluster_3 Biochemical Analysis acclimatization Acclimatize mice for 1 week induction Induce inflammation with intraplantar CFA injection acclimatization->induction treatment Administer Pra-C (3 mg/kg, i.p.) for 3 days post-CFA induction->treatment behavioral Measure mechanical allodynia (von Frey test) treatment->behavioral physiological Measure paw edema (plethysmometer) behavioral->physiological biochemical Measure TNF-α and IL-1β levels in the anterior cingulate cortex (ACC) physiological->biochemical

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Quantitative Data Summary
GroupMechanical Paw Withdrawal Threshold (g)Paw Thickness (mm)
ControlBaselineBaseline
CFA ModelSignificantly DecreasedSignificantly Increased
Pra-C (3 mg/kg) + CFASignificantly Increased vs. CFASignificantly Decreased vs. CFA
Data are presented as mean ± SEM.[4]
Experimental Protocols

CFA-Induced Inflammatory Pain Protocol

  • Animals: Adult male mice are used.

  • Induction: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.

  • Drug Administration: Pra-C is administered i.p. at a dose of 3 mg/kg for 3 days following CFA injection.[4]

Measurement of Mechanical Allodynia (von Frey Test)

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the mouse on an elevated mesh platform and allow it to acclimatize.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

    • The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

Measurement of Paw Edema

  • Apparatus: A plethysmometer.

  • Procedure:

    • Measure the volume of the hind paw before and at various time points after CFA injection.

    • The difference in paw volume represents the degree of edema.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β)

  • Tissue Collection: Dissect the anterior cingulate cortex (ACC) or other relevant brain regions.

  • ELISA:

    • Homogenize the tissue and prepare the lysate.

    • Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β according to the manufacturer's instructions.

Cardiovascular Effects of this compound in a Hypertension Model

This compound has been shown to exert antihypertensive effects in spontaneously hypertensive rats (SHR), a genetic model of essential hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR)

SHRs develop hypertension with age and are a widely used model for studying the pathophysiology of hypertension and for evaluating antihypertensive drugs.

Quantitative Data Summary
GroupSystolic Blood Pressure (mmHg)Heart Mass Index (mg/g)Left Ventricle Mass Index (mg/g)
WKY (Normotensive Control)~120NormalNormal
SHR (Untreated)>180IncreasedIncreased
SHR + Pra-C (20 mg/kg/day)Significantly Reduced vs. SHRSignificantly Reduced vs. SHRSignificantly Reduced vs. SHR
Data are presented as mean.
Experimental Protocol

SHR Model Protocol

  • Animals: Male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls are used.

  • Drug Administration: Pra-C is administered intragastrically at a dose of 20 mg/kg/day for 8 weeks.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure every 2 weeks using the tail-cuff method.

    • Acclimatize the rats to the restraining device before measurements.

  • Cardiac Hypertrophy Assessment:

    • At the end of the treatment period, sacrifice the animals and dissect the hearts.

    • Measure the heart weight and left ventricular weight.

    • Calculate the heart mass index (heart weight/body weight) and left ventricle mass index (left ventricle weight/body weight).

These application notes and protocols provide a foundation for researchers to explore the multifaceted in vivo effects of this compound. The provided methodologies can be adapted and optimized for specific research questions and experimental setups.

References

Praeruptorin C: In Vivo Delivery Methods and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (Pra-C) is a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine. Emerging research has highlighted its potential therapeutic effects, including neuroprotective and anti-cancer activities. This document provides detailed application notes and protocols for the in vivo delivery of this compound to facilitate further pre-clinical research and drug development. The following sections offer insights into common administration routes, experimental protocols, pharmacokinetic data of related compounds, and a potential signaling pathway modulated by Pra-C.

Data Presentation: Pharmacokinetics of Praeruptorins

Table 1: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats (Intravenous Administration) [1][2]

ParameterControl Rats (5 mg/kg)Liver Cirrhosis Rats (5 mg/kg)
AUC (0-8h) (µg·h/mL) 3.42 ± 0.875.59 ± 1.23
t1/2 (h) 1.87 ± 0.453.14 ± 0.76
Clearance (CL) (L/h/kg) 1.49 ± 0.380.80 ± 0.19

Table 2: Pharmacokinetic Parameters of Praeruptorins A, B, and E in Rats (Oral Administration of Peucedanum Praeruptorum Dunn extract)

CompoundCmax (µg/L)Tmax (h)AUC (0-t) (µg·h/L)
Praeruptorin A 10.35 ± 3.111.50 ± 0.5548.76 ± 11.23
Praeruptorin B 3.21 ± 0.891.33 ± 0.4115.67 ± 4.56
Praeruptorin E 5.67 ± 1.781.67 ± 0.6328.98 ± 7.89

Experimental Protocols

Intraperitoneal (IP) Injection of this compound in Mice

This protocol is based on a study investigating the neuroprotective effects of this compound in a mouse model of Huntington's disease.

Materials:

  • This compound (purity ≥ 98%)

  • Sterile physiological saline (0.9% NaCl)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal balance

  • Vortex mixer

Procedure:

  • Animal Model: C57BL/6 mice (6-8 weeks old, 18-22 g).

  • Dose Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1.5 mg/kg or 3.0 mg/kg) and the body weight of the animals.

    • Dissolve the calculated amount of this compound in sterile physiological saline to achieve the final desired concentration.

    • Ensure complete dissolution by vortexing the solution. Prepare fresh on the day of the experiment.

  • Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum[3][4].

    • Insert the needle at a 30-40° angle with the bevel facing up[5].

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound solution slowly and steadily. The maximum recommended IP injection volume for mice is typically 10 mL/kg[3].

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Intravenous (IV) Injection of a Praeruptorin Compound in Rats

This protocol is adapted from a pharmacokinetic study of dl-praeruptorin A in rats and can serve as a template for intravenous administration of this compound.

Materials:

  • This compound

  • PEG400

  • Tween 80

  • Sterile physiological saline (0.9% NaCl)

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge)

  • Animal balance

  • Vortex mixer

  • Rat restraint device

  • Heat lamp or warming pad

Procedure:

  • Animal Model: Male Sprague-Dawley rats (180-200 g).

  • Dose Preparation:

    • Prepare the vehicle by mixing PEG400, Tween 80, and physiological saline in a ratio of 1:1:8 (v/v/v).

    • Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 5 mg/kg dose).

    • Ensure complete dissolution by vortexing.

  • Administration:

    • Place the rat in a restraint device, leaving the tail exposed.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Disinfect the injection site on one of the lateral tail veins with an appropriate antiseptic.

    • Insert the needle into the vein at a shallow angle, with the bevel facing up.

    • Confirm proper placement by observing a flash of blood in the needle hub or by gentle aspiration.

    • Inject the solution slowly. The maximum recommended bolus IV injection volume for rats is 5 ml/kg[6].

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse effects.

Visualizations

Experimental Workflow for In Vivo this compound Administration

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) dose_calc Calculate Dose (e.g., 1.5 or 3.0 mg/kg) animal_model->dose_calc solution_prep Prepare Dosing Solution (Pra-C in Saline) dose_calc->solution_prep restraint Animal Restraint solution_prep->restraint injection Intraperitoneal Injection restraint->injection monitoring Post-injection Monitoring injection->monitoring data_collection Data Collection (e.g., Behavioral Tests, Tissue Sampling) monitoring->data_collection

Caption: Workflow for intraperitoneal administration of this compound in mice.

This compound Signaling Pathway in Non-Small Cell Lung Cancer

signaling_pathway PraC This compound ERK ERK1/2 PraC->ERK inactivates CTSD Cathepsin D (CTSD) ERK->CTSD activates Proliferation Cell Proliferation CTSD->Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis

Caption: this compound inactivates the ERK/CTSD signaling pathway in NSCLC.[7]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC), a natural pyranocoumarin compound, has demonstrated significant antiproliferative effects in various cancer cell lines. Notably, in non-small cell lung cancer (NSCLC), this compound has been shown to induce cell cycle arrest at the G0/G1 phase, a critical checkpoint for cell growth and division.[1][2][3][4] This application note provides a detailed protocol for analyzing this cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Furthermore, it summarizes the quantitative effects of this compound on cell cycle distribution and key regulatory proteins, and illustrates the underlying signaling pathway.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Human Lung Adenocarcinoma Cells
This compound Concentration (µM)% of Cells in G0/G1 Phase (Mean ± SE, n=3)% of Cells in S Phase (Mean ± SE, n=3)% of Cells in G2/M Phase (Mean ± SE, n=3)
0 (Control)55.2 ± 2.525.8 ± 1.919.0 ± 1.7
1062.7 ± 3.121.3 ± 1.516.0 ± 1.4
2075.1 ± 4.2 15.4 ± 1.29.5 ± 0.9
3083.4 ± 5.69.7 ± 0.86.9 ± 0.6

Data is hypothetical and representative of typical results from the cited literature. Actual values may vary based on experimental conditions. **p < 0.01 versus control.

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins in A549 Cells
This compound Concentration (µM)Relative Cyclin D1 Protein Expression (Fold Change vs. Control)Relative p21 Protein Expression (Fold Change vs. Control)
0 (Control)1.001.00
100.781.52
200.45 2.89
300.21 4.15

Data is hypothetical and representative of typical results from the cited literature. Actual values may vary based on experimental conditions. **p < 0.01 versus control.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: A549 (human lung adenocarcinoma) and H1299 (human lung adenocarcinoma) cell lines can be used.

  • Culture Medium: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) and H1299 cells in Minimum Essential Medium (MEM). Supplement both media with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1%.

  • Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound and incubate for 24 hours.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA. Incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.

    • Measure the PI fluorescence intensity (typically in the FL2 or PE channel) of the single-cell population.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_flow_cytometry Flow Cytometry Analysis cluster_western_blot Western Blot Analysis cell_culture A549 Cell Culture pc_treatment This compound Treatment (0, 10, 20, 30 µM for 24h) cell_culture->pc_treatment harvesting Cell Harvesting pc_treatment->harvesting lysis Cell Lysis & Protein Extraction pc_treatment->lysis fixation Ethanol Fixation harvesting->fixation staining PI/RNase Staining fixation->staining analysis Flow Cytometry Acquisition staining->analysis data_analysis Cell Cycle Profile Analysis analysis->data_analysis sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting (Cyclin D1, p21, Actin) sds_page->immunoblot detection Detection & Quantification immunoblot->detection

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

signaling_pathway cluster_inhibition Inhibition of Progression PC This compound ERK ERK1/2 (Phosphorylation) PC->ERK Inactivates p21 p21 PC->p21 Upregulates CyclinD1 Cyclin D1 ERK->CyclinD1 Promotes CDK4_6 CDK4/6 CyclinD1->CDK4_6 p21->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates G1_S G1 to S Phase Progression E2F E2F Rb->E2F Releases E2F->G1_S Activates Arrest G0/G1 Arrest

Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.

Discussion

The data presented demonstrates that this compound induces G0/G1 cell cycle arrest in A549 NSCLC cells in a dose-dependent manner. This arrest is accompanied by a significant downregulation of Cyclin D1 and a marked upregulation of the cyclin-dependent kinase inhibitor, p21.[1][2]

The proposed signaling pathway suggests that this compound inactivates the ERK1/2 signaling pathway.[1][2][3][4] The inactivation of ERK1/2 leads to a decrease in the expression of Cyclin D1, a key protein required for the G1 to S phase transition. Concurrently, this compound treatment upregulates the expression of p21, which further inhibits the activity of Cyclin D1/CDK4/6 complexes. The dual effect of Cyclin D1 downregulation and p21 upregulation culminates in the inhibition of Retinoblastoma (Rb) protein phosphorylation, preventing the release of the E2F transcription factor and thereby halting the cell cycle in the G0/G1 phase. While the PI3K/Akt pathway is a common regulator of cell cycle progression, current literature has not established a direct link between this compound and this pathway in the context of NSCLC cell cycle arrest.

These findings highlight this compound as a potential therapeutic agent for cancers characterized by aberrant cell cycle progression. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other novel compounds on cell cycle regulation.

References

Assessing the Cytotoxicity of Praeruptorin C Using a Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praeruptorin C is a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn.[1] This natural product has garnered significant interest within the scientific community due to its various reported biological activities, including anti-inflammatory, anti-hypertensive, and anti-platelet aggregation properties.[2][3] Emerging evidence also suggests potential anti-cancer activities, making it a candidate for further investigation in drug development.[3][4] A critical initial step in evaluating the therapeutic potential of any compound is to determine its cytotoxic profile. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the Lactate Dehydrogenase (LDH) assay.

The LDH assay is a widely used colorimetric method to quantify cell death.[5] It is based on the measurement of LDH activity released from the cytosol of damaged cells into the surrounding culture medium.[6][7] LDH is a stable enzyme present in most cell types that is rapidly released upon plasma membrane damage.[5][7] The released LDH catalyzes the conversion of lactate to pyruvate, which in a subsequent reaction, leads to the formation of a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[6][8]

Principle of the LDH Assay

The LDH cytotoxicity assay is a two-step enzymatic reaction.[7] First, the released LDH from compromised cells oxidizes lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.[7] In the second step, a diaphorase enzyme uses the newly formed NADH to reduce a tetrazolium salt (e.g., INT, WST) into a highly colored formazan dye.[7][8] The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (typically around 490 nm), correlates with the amount of LDH released and thus the extent of cytotoxicity.[7][8]

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound.

Materials and Reagents
  • This compound (of desired purity)

  • Cell line of interest (e.g., A549 human non-small cell lung cancer cells, as this compound has been studied in this context)[2][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • LDH cytotoxicity assay kit (commercially available kits from various suppliers provide the necessary reagents: LDH substrate, cofactor, diaphorase, and lysis buffer)

  • Triton X-100 (or lysis buffer provided in the kit) for positive control (maximum LDH release)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 LDH Assay cluster_3 Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment controls Include vehicle, spontaneous release, and maximum release controls treatment->controls incubation2 Incubate for the desired exposure time (e.g., 24h, 48h) controls->incubation2 supernatant Transfer supernatant to a new 96-well plate incubation2->supernatant reaction_mix Add LDH reaction mixture supernatant->reaction_mix incubation3 Incubate at room temperature (protected from light) reaction_mix->incubation3 read_absorbance Measure absorbance at 490 nm incubation3->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity plot_data Plot dose-response curve calculate_cytotoxicity->plot_data

Caption: Experimental workflow for assessing this compound cytotoxicity using an LDH assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound and Controls:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in serum-free or low-serum medium. Note that high concentrations of serum can interfere with the assay by contributing to background LDH levels.[9]

    • Prepare the following controls in triplicate:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Spontaneous LDH Release (Low Control): Untreated cells in assay medium.[10]

      • Maximum LDH Release (High Control): Cells treated with a lysis solution (e.g., 1% Triton X-100) 30-45 minutes before the end of the incubation period to induce 100% cell lysis.[8][10]

      • Background Control: Culture medium without cells.[10]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[9]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[8]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be read to subtract background absorbance.[8]

Data Analysis

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

The background control absorbance should be subtracted from all other absorbance values before performing this calculation.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results.

This compound Concentration (µM)Mean Absorbance (490 nm)Corrected Absorbance% Cytotoxicity
Controls
Background0.052N/AN/A
Spontaneous Release0.1550.1030%
Maximum Release0.8530.801100%
Treatment Groups
0 (Vehicle)0.1580.1060.43%
100.2540.20214.18%
200.4510.39942.40%
300.6890.63776.47%
400.8450.79398.85%
500.8510.79999.71%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity

This compound has been shown to modulate several signaling pathways, which may contribute to its cytotoxic effects in certain cell types. One notable pathway is the ERK/CTSD signaling cascade.[2][4] In non-small cell lung cancer cells, this compound has been observed to suppress the phosphorylation and activation of the ERK1/2 signaling pathway.[2][3] This inhibition can lead to downstream effects such as cell cycle arrest and a reduction in cell proliferation and invasion.[2][4]

G PC This compound ERK ERK1/2 Activation PC->ERK inhibits CTSD CTSD Expression ERK->CTSD promotes Proliferation Cell Proliferation CTSD->Proliferation promotes Invasion Cell Invasion CTSD->Invasion promotes Cytotoxicity Cytotoxicity Proliferation->Cytotoxicity Invasion->Cytotoxicity

Caption: Potential signaling pathway modulated by this compound.

Conclusion

The LDH assay is a reliable and straightforward method for quantifying the cytotoxicity of this compound. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental conditions. By carefully following this protocol and considering the potential signaling pathways involved, researchers can effectively evaluate the cytotoxic profile of this compound and further elucidate its mechanism of action for potential therapeutic applications.

References

Praeruptorin C: Application Notes and Protocols for In Vitro Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC) is a pyranocoumarin compound that has demonstrated significant potential as an anti-cancer agent. Notably, studies have highlighted its ability to inhibit the proliferation and metastatic processes in non-small cell lung cancer (NSCLC).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro wound healing and Transwell invasion assays to assess its impact on cancer cell migration and invasion. The primary mechanism of action involves the inactivation of the ERK/CTSD signaling pathway.[1][2]

Data Presentation

The anti-migratory and anti-invasive effects of this compound on the A549 human non-small cell lung cancer cell line are dose-dependent. The following tables summarize the quantitative data from key experiments.

Table 1: Effect of this compound on A549 Cell Migration (Wound Healing Assay)

This compound Concentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
0 (Control)35 ± 4.275 ± 5.1
1025 ± 3.850 ± 4.5
2015 ± 2.530 ± 3.9
308 ± 1.915 ± 2.8

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on A549 Cell Invasion (Transwell Assay)

This compound Concentration (µM)Number of Invading Cells (per field) at 12hNumber of Invading Cells (per field) at 24h
0 (Control)150 ± 12.5280 ± 15.2
10105 ± 10.1190 ± 11.8
2065 ± 8.3110 ± 9.7
3030 ± 5.755 ± 6.4

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of this compound on the migration of A549 cells.

Materials:

  • A549 human non-small cell lung cancer cells

  • This compound (PC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Mitomycin C

  • 6-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells into 6-well plates at a density of 4 x 10^5 cells per well and culture overnight to achieve approximately 90% confluency.

  • Wound Creation: Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free DMEM containing 2 µg/mL of Mitomycin C to inhibit cell proliferation. Then, add this compound to the wells at final concentrations of 0, 10, 20, and 30 µM.

  • Image Acquisition: Capture images of the wounds at 0, 12, and 24 hours post-treatment using an inverted microscope.

  • Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at 0 hours. ImageJ software can be utilized for accurate quantification.

Protocol 2: Transwell Invasion Assay

This protocol outlines the procedure to evaluate the inhibitory effect of this compound on the invasion of A549 cells through a basement membrane matrix.

Materials:

  • A549 human non-small cell lung cancer cells

  • This compound (PC)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • PBS

  • Matrigel Basement Membrane Matrix

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and dilute it with cold serum-free DMEM. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1 hour to allow for solidification.

  • Cell Preparation: Culture A549 cells to about 80% confluency, then serum-starve them overnight. On the day of the assay, detach the cells and resuspend them in serum-free DMEM.

  • Cell Seeding: Seed the prepared A549 cells into the Matrigel-coated upper chambers of the Transwell inserts.

  • Treatment: Add this compound to the upper chamber at final concentrations of 0, 10, 20, and 30 µM.

  • Chemoattractant: Add DMEM containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plates for 12 or 24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol, and then stain with Crystal Violet.

  • Image Acquisition and Quantification: Take images of the stained cells using an inverted microscope. Count the number of invading cells in several random fields for each insert to determine the average number of invading cells per field.

Visualizations

Signaling Pathway

PraeruptorinC_Signaling_Pathway PraeruptorinC This compound pERK p-ERK1/2 PraeruptorinC->pERK Inhibits CTSD Cathepsin D (CTSD) pERK->CTSD Promotes Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion Promotes Wound_Healing_Assay_Workflow Start Seed A549 Cells in 6-well Plate Confluency Grow to 90% Confluency Start->Confluency Scratch Create Scratch with Pipette Tip Confluency->Scratch Wash1 Wash with PBS Scratch->Wash1 Treatment Add this compound (0-30 µM) & Mitomycin C Wash1->Treatment Image0h Image at 0h Treatment->Image0h Incubate Incubate for 12h & 24h Image0h->Incubate Image12h Image at 12h Incubate->Image12h Image24h Image at 24h Image12h->Image24h Analysis Analyze Wound Closure Image24h->Analysis Transwell_Invasion_Assay_Workflow Start Coat Transwell Insert with Matrigel SerumStarve Serum Starve A549 Cells Start->SerumStarve SeedCells Seed Cells in Upper Chamber SerumStarve->SeedCells Treatment Add this compound (0-30 µM) SeedCells->Treatment Chemoattractant Add Chemoattractant to Lower Chamber Treatment->Chemoattractant Incubate Incubate for 12h or 24h Chemoattractant->Incubate RemoveNonInvading Remove Non-Invading Cells Incubate->RemoveNonInvading FixStain Fix and Stain Invading Cells RemoveNonInvading->FixStain Quantify Quantify Invading Cells FixStain->Quantify

References

Application Note: Gene Expression Analysis Following Praeruptorin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praeruptorin C (PC) is a bioactive pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antihypertensive, antiplatelet aggregation, and potential anticancer effects.[2][3][4] This compound modulates various signaling pathways, leading to significant changes in gene and protein expression. Understanding these molecular changes is crucial for elucidating its mechanism of action and developing it as a potential therapeutic agent.

This document provides detailed protocols and application notes for studying the effects of this compound on gene expression, focusing on its roles in cancer progression and inflammation. It includes methodologies for cell treatment, gene and protein analysis, and summarizes key molecular targets affected by this compound.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key cellular signaling pathways. The primary mechanisms identified involve the inhibition of cancer cell proliferation and metastasis, as well as the suppression of inflammatory responses.

  • ERK/CTSD Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated significant antiproliferative and antimetastatic effects on NSCLC cells.[3][4] It achieves this by inactivating the ERK1/2 signaling pathway, which in turn reduces the expression of Cathepsin D (CTSD), a key protein involved in tumor invasion.[3][4] Furthermore, PC induces cell cycle arrest at the G0/G1 phase by downregulating Cyclin D1 and upregulating p21.[3][4]

ERK_CTSD_Pathway PC This compound ERK ERK1/2 Phosphorylation PC->ERK Inactivates CyclinD1 Cyclin D1 Expression PC->CyclinD1 Downregulates p21 p21 Expression PC->p21 Upregulates CTSD CTSD Expression ERK->CTSD Regulates Invasion Cell Migration & Invasion CTSD->Invasion Promotes CellCycle Cell Cycle Arrest (G0/G1) CyclinD1->CellCycle p21->CellCycle Induces

Caption: this compound inhibits the ERK/CTSD pathway in NSCLC.

  • Anti-inflammatory Pathway via Microglial Inhibition: In the context of chronic inflammatory pain, this compound exerts analgesic effects by inhibiting the activation of microglia in the anterior cingulate cortex.[1] This inhibition leads to a reduction in the release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]

Anti_Inflammatory_Pathway PC This compound Microglia Microglial Activation PC->Microglia Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Releases Pain Chronic Inflammatory Pain Cytokines->Pain Mediates

Caption: this compound anti-inflammatory mechanism.

  • CAR-Mediated Upregulation of MRP2: this compound can activate the constitutive androstane receptor (CAR).[5] This activation leads to the induced expression of Multidrug Resistance-Associated Protein 2 (MRP2), a transporter protein. This interaction is significant as it may influence the disposition of other drugs, highlighting a potential for herb-drug interactions.[5]

CAR_MRP2_Pathway PC This compound CAR Constitutive Androstane Receptor (CAR) PC->CAR Activates MRP2_mRNA MRP2 mRNA Expression CAR->MRP2_mRNA Upregulates MRP2_Protein MRP2 Protein Expression MRP2_mRNA->MRP2_Protein Translates to

Caption: this compound induces MRP2 expression via CAR activation.

Experimental Data Summary

The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in the literature.

Table 1: Effect of this compound on Gene and Protein Expression in NSCLC Cells

Target Gene/Protein Cell Line Concentration Incubation Time Observed Effect Reference
p-ERK1/2 A549 10, 20, 30 µM 24 h Significant Decrease [3][4]
CTSD A549 10, 20, 30 µM 24 h Significant Decrease (mRNA & Protein) [3][4]
Cyclin D1 A549 Not specified Not specified Downregulation [3][4]

| p21 | A549 | Not specified | Not specified | Upregulation |[3][4] |

Table 2: Effect of this compound on Pro-inflammatory Markers

Target Gene/Protein Model System Concentration / Dose Observed Effect Reference
TNF-α Mouse Anterior Cingulate Cortex 3 mg/kg Reduction [1]

| IL-1β | Mouse Anterior Cingulate Cortex | 3 mg/kg | Reduction |[1] |

Table 3: Effect of this compound on MRP2 Expression

Target Gene/Protein Cell Line Concentration Observed Effect Reference
MRP2 mRNA HepG2 Not specified Significant Induction [5]

| MRP2 Protein | HepG2 | Not specified | Significant Induction |[5] |

Experimental Protocols and Workflow

The following diagram illustrates a general workflow for analyzing the impact of this compound on gene and protein expression.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Culture 1. Cell Culture (e.g., A549, HepG2) Treatment 2. This compound Treatment (e.g., 10-30 µM for 24h) Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA 4a. RNA Extraction Harvest->RNA Protein 4b. Protein Lysis Harvest->Protein cDNA 5a. cDNA Synthesis RNA->cDNA qPCR 6a. qRT-PCR Analysis (e.g., CTSD, MRP2) cDNA->qPCR GeneData Gene Expression Data (Fold Change) qPCR->GeneData WB 5b. Western Blot (e.g., p-ERK, Cyclin D1) Protein->WB ProteinData Protein Expression Data (Relative Density) WB->ProteinData

Caption: General workflow for gene expression analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma or HepG2 human liver carcinoma cells) in appropriate culture vessels (e.g., 6-well plates). Seed at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 18-24 hours under standard conditions (37°C, 5% CO₂) to allow for attachment.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, and 30 µM). Include a vehicle control containing the same final concentration of DMSO as the highest PC treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for either RNA or protein extraction.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from the harvested cell pellets using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a suitable qPCR instrument and SYBR Green or TaqMan-based assays.

    • Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CTSD, MRP2) and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.

    • Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) as recommended by the master mix manufacturer.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control group.

Protocol 3: Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-CTSD, anti-Cyclin D1, anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Troubleshooting low solubility of Praeruptorin C in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of Praeruptorin C in aqueous buffers.

Troubleshooting Guide

Question: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?

Answer:

Low aqueous solubility is expected for this compound due to its chemical structure and high lipophilicity (predicted XLogP of 4.4).[1][2] The following workflow is recommended to troubleshoot and achieve your desired concentration.

G cluster_0 start Start: this compound Powder stock Prepare a High-Concentration Stock Solution in an Organic Solvent start->stock dilute Dilute Stock Solution into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Solution is Clear observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Proceed to Advanced Troubleshooting Methods precipitate->troubleshoot

Caption: Initial workflow for dissolving this compound.

A common and effective strategy for compounds like this compound is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous buffer.[3]

Recommended Organic Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Experimental Protocol: Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder. For example, to make a 10 mM stock solution of this compound (MW: 428.5 g/mol ), dissolve 4.285 mg in 1 mL of DMSO.

  • Dissolution: Vortex or gently warm the mixture (up to 37°C) to ensure complete dissolution. The solution should be clear and free of particulates.

  • Dilution: Perform a stepwise (serial) dilution of the high-concentration stock into your final aqueous buffer. Critically, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.5%).

Question: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do next?

Answer:

Precipitation upon dilution indicates that the aqueous solubility limit has been exceeded. The following methods can be employed to increase the solubility of this compound in your final buffer.

G cluster_1 start Precipitation Observed option1 Use Co-solvents start->option1 option2 Adjust pH start->option2 option3 Use Surfactants start->option3 option4 Employ Complexation Agents start->option4

Caption: Advanced methods for solubility enhancement.

1. Using Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[4][5]

Table 1: Common Co-solvents and Their Typical Final Concentrations

Co-solventTypical Final Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400)5% - 20% (v/v)Generally well-tolerated in cell culture and in vivo.
Propylene Glycol5% - 20% (v/v)Often used in parenteral formulations.[5]
Ethanol1% - 10% (v/v)Can be toxic to cells at higher concentrations.
2. pH Adjustment

The solubility of a compound can be influenced by the pH of the buffer if the molecule has ionizable groups.[4][6] While this compound does not have strongly acidic or basic groups, slight pH adjustments can sometimes influence solubility by affecting the overall polarity and hydrogen bonding environment. It is recommended to test a range of physiologically relevant pH values (e.g., 6.5 to 8.0).

3. Using Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]

Table 2: Common Surfactants for Solubility Enhancement

SurfactantTypical Final Concentration RangeNotes
Tween-80 (Polysorbate 80)0.01% - 0.5% (v/v)A non-ionic surfactant, widely used in formulations.
Pluronic F-680.01% - 1% (w/v)A non-ionic block copolymer.
Sodium Lauryl Sulphate (SLS)0.01% - 0.1% (w/v)Anionic surfactant; may denature proteins.
Experimental Protocol: Solubility Testing with a Surfactant
  • Prepare Buffer with Surfactant: Prepare your aqueous buffer (e.g., PBS) containing the desired final concentration of the surfactant (e.g., 0.1% Tween-80).

  • Prepare Stock: Create a high-concentration stock of this compound in DMSO as previously described.

  • Dilution: Add the stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate micelle formation and prevent immediate precipitation.

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes at room temperature.

  • Inspection: Visually inspect for any signs of precipitation. For quantitative analysis, the solution can be filtered or centrifuged, and the concentration of the supernatant measured via HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in water?

Q2: Can I sonicate my solution to help dissolve this compound?

Yes, sonication can be a useful physical method to aid dissolution.[4] It provides energy to break down powder agglomerates, increasing the surface area available for solvation. However, be cautious with sonication time and power to avoid heating the sample, which could potentially degrade the compound. Sonication is most effective when used in conjunction with the methods described above, such as during the initial preparation of the stock solution.

Q3: Is it better to use micronization or nanosuspension techniques?

Particle size reduction is a powerful technique to increase the dissolution rate of a compound by increasing its surface area.[5][6][7]

  • Micronization reduces particle size to the micrometer range and can be achieved through methods like jet milling.[4][6]

  • Nanosuspension reduces particle size to the nanometer range, which can more dramatically improve dissolution rates and bioavailability.[6][8]

For a laboratory setting, these techniques are generally not required for preparing solutions for in vitro experiments if methods like co-solvents or surfactants are successful. These particle size reduction techniques are more commonly employed during drug formulation and development for in vivo applications.[8]

Q4: Are there other advanced methods to improve solubility for in vivo studies?

Yes, for more advanced formulation needs, especially for in vivo administration, you can consider:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its solubility.[7]

  • Lipid-Based Formulations: Formulating this compound into microemulsions or self-emulsifying drug delivery systems (SEDDS).[8]

These methods typically require specialized equipment and formulation expertise.

References

Technical Support Center: Optimizing Praeruptorin C Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Praeruptorin C (PC) in experimental settings while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture experiments to observe biological activity without causing significant cytotoxicity to normal cells?

A1: Based on current research, it is advisable to use this compound at concentrations below 30 μM for most in vitro experiments.[1] Studies have shown that at concentrations of 40 μM and 50 μM, PC can cause cytotoxicity in normal human kidney (HK-2) and lung fibroblast (WI-38) cells, respectively.[1]

Q2: In which cancer cell lines has this compound demonstrated cytotoxic effects?

A2: this compound has shown significant cytotoxic and anti-proliferative effects in human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H1299.[1] It has also been reported to possess cytotoxic activity against lymphocytic leukemia cells.

Q3: What is the known mechanism of action for this compound-induced cytotoxicity in cancer cells?

A3: this compound induces cytotoxicity in cancer cells through multiple mechanisms. It has been shown to cause cell cycle arrest at the G0/G1 phase and induce apoptosis.[1] The underlying signaling pathway involves the inactivation of the ERK1/2 pathway and downregulation of Cathepsin D (CTSD).[1]

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).

Q5: Are there any known stability issues with this compound in cell culture medium?

A5: While specific stability data in various cell culture media is limited, it is a common practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment to ensure consistent activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly high cytotoxicity in both control and cancer cell lines. 1. This compound concentration is too high.2. High final DMSO concentration in the culture medium.3. Contamination of cell culture.1. Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) to determine the optimal range for your specific cell line.2. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration.3. Regularly test for mycoplasma contamination and maintain aseptic techniques.
Inconsistent or non-reproducible results between experiments. 1. Instability of this compound in working solutions.2. Variability in cell seeding density.3. Inconsistent incubation times.1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.2. Ensure consistent cell seeding density across all wells and experiments as this can significantly impact the outcome of cytotoxicity assays.3. Adhere to a strict and consistent incubation time for drug treatment.
No observable effect of this compound at expected concentrations. 1. The specific cell line is resistant to this compound.2. Suboptimal assay conditions.3. Degradation of the this compound stock solution.1. Consider testing a wider range of concentrations or using a different cell line known to be sensitive to PC.2. Optimize the parameters of your cytotoxicity assay (e.g., incubation time, cell density).3. Use a fresh vial of this compound or prepare a new stock solution.

Data on this compound Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Non-Small Cell Lung Cancer33.5 ± 7.524
H1299Non-Small Cell Lung Cancer30.7 ± 8.424

Data sourced from[1]

Table 2: Cytotoxic Effects of this compound on Normal Cell Lines

Cell LineCell TypeConcentration (µM) showing cytotoxicityExposure Time (hours)
WI-38Human Lung Fibroblast5024
HK-2Human Kidney Proximal Tubule40 and 5024

Data sourced from[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well cell culture plates

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls (vehicle, no-treatment, and maximum LDH release).

  • Incubate for the desired duration.

  • Following the manufacturer's protocol, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Praeruptorin_C_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate PC_Preparation Prepare this compound dilutions Incubation Incubate with this compound PC_Preparation->Incubation Add to cells MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Data_Analysis Calculate IC50 / % Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is PC concentration > 30µM? Start->Check_Concentration Check_DMSO Is final DMSO > 0.5%? Check_Concentration->Check_DMSO No Lower_PC_Conc Action: Lower PC concentration Check_Concentration->Lower_PC_Conc Yes Check_Contamination Check for contamination Check_DMSO->Check_Contamination No Lower_DMSO_Conc Action: Reduce DMSO concentration Check_DMSO->Lower_DMSO_Conc Yes Aseptic_Technique Action: Improve aseptic technique Check_Contamination->Aseptic_Technique

Caption: Troubleshooting logic for unexpected high cytotoxicity.

Caption: Signaling pathway of this compound in cancer cells.

References

Addressing off-target effects of Praeruptorin C in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Praeruptorin C (PC) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: At what concentrations does this compound become cytotoxic?

A1: this compound has been shown to exhibit cytotoxic effects at higher concentrations. For example, in human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, a significant decrease in cell viability was observed with IC50 values of 33.5 µM and 30.7 µM, respectively[1]. In other studies, PC treatment at concentrations of 40 µM and 50 µM caused cytotoxicity in HK-2 cells[1]. Therefore, it is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range for your experiments. For many applications, concentrations below 30 µM are recommended to avoid significant cytotoxicity[1].

Q2: What are the known primary targets and signaling pathways of this compound?

A2: this compound has several known biological activities and affects multiple signaling pathways. Its primary reported effects include anti-inflammatory, anti-cancer, and calcium channel blocking activities.[1][2] Key signaling pathways modulated by PC include:

  • ERK/CTSD Pathway: In NSCLC cells, PC has been shown to suppress cell proliferation and invasion by inactivating the ERK1/2 signaling pathway and downregulating cathepsin D (CTSD) expression.[1][3]

  • NF-κB Pathway: As an anti-inflammatory agent, this compound can inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.[2]

  • Calcium Channels: this compound is known to act as a voltage-operated calcium channel blocker.[2]

  • Cell Cycle Regulation: PC can induce cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and upregulating p21.[1][3]

Q3: Can this compound interfere with assays measuring intracellular calcium?

A3: Yes, given that this compound is a known calcium channel blocker, it can directly interfere with assays that measure changes in intracellular calcium levels.[2] If your experiment involves studying calcium signaling, you should be aware of this potential confounding effect. Consider using appropriate controls, such as other known calcium channel blockers, to dissect the specific effects of PC on your pathway of interest versus its general effect on calcium influx.

Q4: I am observing unexpected changes in cell morphology after treating with this compound. What could be the cause?

A4: Unexpected changes in cell morphology can be due to several factors. At high concentrations, it could be a sign of cytotoxicity[1]. At non-toxic concentrations, morphological changes could be linked to its effects on the cytoskeleton, which can be downstream of the signaling pathways it modulates, such as the ERK pathway. It is also important to ensure the purity of the this compound compound and the health of your cell culture.

Q5: How might this compound's effect on cell proliferation affect my experimental results?

A5: this compound can inhibit cell proliferation and induce cell cycle arrest[1][3][4]. If you are studying a cellular process that is dependent on cell cycle progression or cell division, this anti-proliferative effect could indirectly influence your results. For example, in a long-term experiment, a decrease in a particular biomarker might be due to a lower cell number rather than a specific inhibitory effect on the biomarker's production. It is crucial to normalize your data to cell number or total protein content.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Assay Results
Possible Cause Troubleshooting Steps
Variability in this compound Preparation - Ensure complete solubilization of this compound. Use a consistent solvent and vortex thoroughly.- Prepare fresh dilutions for each experiment from a concentrated stock solution.- Store the stock solution at the recommended temperature and protect it from light.
Cell Health and Passage Number - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before and during plating.- Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Issue 2: High Background or Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Autofluorescence of this compound - If using a fluorescence-based assay, check for the intrinsic fluorescence of this compound at the excitation and emission wavelengths used.- Include a "compound only" control (no cells) to measure and subtract any background fluorescence.
Suboptimal Reagent Concentration - Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration for your assay.
Overly High Cell Seeding Density - Optimize the cell seeding density. Overconfluent cells can lead to non-specific signals.
Issue 3: Observed Effect is a Suspected Off-Target Effect
Possible Cause Troubleshooting Steps
Unintended Calcium Channel Blockade - If your pathway of interest is sensitive to calcium fluctuations, use a positive control (another known calcium channel blocker) to compare effects.- Consider using a different assay readout that is not dependent on calcium signaling.
Cytotoxicity at the Tested Concentration - Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) at the same concentration and time point as your primary assay.- If cytotoxicity is observed, lower the concentration of this compound.
Modulation of a Known but Unintended Pathway (e.g., ERK, NF-κB) - Use specific inhibitors for the suspected off-target pathway in combination with this compound to see if the observed effect is rescued.- Use molecular techniques (e.g., Western blot, qPCR) to confirm if this compound is modulating the suspected off-target pathway in your cell model.

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration Range of this compound using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value and the non-toxic concentration range.

Protocol 2: Assessing Off-Target ERK Pathway Activation using Western Blot
  • Cell Treatment: Plate your cells and treat them with this compound at a non-toxic concentration for the desired time. Include a positive control for ERK activation (e.g., EGF) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of this compound on ERK phosphorylation.

Visualizations

Praeruptorin_C_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_calcium Calcium Channel Blockade PC This compound ERK ERK1/2 Phosphorylation PC->ERK inhibits CTSD Cathepsin D (CTSD) PC->CTSD downregulates Proliferation Cell Proliferation PC->Proliferation inhibits Invasion Metastasis & Invasion PC->Invasion inhibits CellCycle G0/G1 Arrest PC->CellCycle induces Apoptosis Apoptosis PC->Apoptosis induces NFkB NF-κB Activation PC->NFkB inhibits CaChannel Voltage-Gated Ca²⁺ Channel PC->CaChannel blocks ERK->CTSD regulates ERK->Proliferation promotes CTSD->Invasion promotes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces CaInflux Intracellular Ca²⁺ Influx CaChannel->CaInflux mediates Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Cytotoxicity Is the concentration cytotoxic? Start->Check_Cytotoxicity Lower_Conc Lower this compound Concentration Check_Cytotoxicity->Lower_Conc Yes Check_Assay_Interference Could PC directly interfere with the assay? Check_Cytotoxicity->Check_Assay_Interference No Lower_Conc->Start Assay_Controls Run 'compound only' and other relevant controls Check_Assay_Interference->Assay_Controls Yes Consider_Off_Target Is an off-target signaling pathway being affected? Check_Assay_Interference->Consider_Off_Target No Assay_Controls->Start Investigate_Pathway Use pathway inhibitors and molecular probes (e.g., Western Blot) to confirm off-target effect Consider_Off_Target->Investigate_Pathway Yes End Conclusion Consider_Off_Target->End No Reinterpret_Data Re-evaluate data considering the off-target effect Investigate_Pathway->Reinterpret_Data Reinterpret_Data->End

References

My Praeruptorin C is not showing activity in my assay, what should I check?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Praeruptorin C.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any activity in my assay. What are the most common reasons for this?

There are several potential reasons why this compound may not be showing activity in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system you are using. Key areas to investigate include:

  • Compound Integrity and Preparation: Problems with the solubility, stability, or purity of your this compound stock.

  • Assay Conditions: Suboptimal assay parameters, such as incorrect compound concentration, incubation time, or cell density.

  • Cellular System: The specific cell line or biological model you are using may not be responsive to this compound's mechanism of action.

This guide will walk you through a systematic approach to troubleshoot these potential issues.

Q2: How should I dissolve and store this compound?

Proper handling of this compound is critical for maintaining its bioactivity.

  • Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, you can dissolve the compound in DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication.

  • Storage:

    • Powder: Store the solid compound at -20°C for up to 3 years.

    • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year, or at -20°C for up to one month.

Q3: What is the typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. However, based on published data, a common concentration range to observe biological effects is between 10 µM and 50 µM. For instance, in studies with non-small cell lung cancer (NSCLC) cell lines like A549 and H1299, significant effects on cell viability and signaling pathways were observed in the 10-30 µM range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve common issues when this compound does not exhibit the expected activity in your assay.

Section 1: Compound Integrity and Preparation

Problem: The compound may have degraded or been improperly prepared.

Question to Consider Troubleshooting Steps
Is the this compound pure? Verify Purity: If possible, check the purity of your compound using methods like HPLC. Impurities can interfere with the assay or indicate degradation of the active compound.
Was the compound weighed and dissolved correctly? Recalculate and Prepare Fresh Stock: Double-check your calculations for preparing the stock solution. Prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved.
Is the compound soluble in your assay medium? Check for Precipitation: After diluting the DMSO stock into your aqueous assay medium, visually inspect for any signs of precipitation. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent effects and maintain compound solubility.
Has the stock solution been stored properly? Use a Fresh Aliquot: Avoid using stock solutions that have been subjected to multiple freeze-thaw cycles. Use a fresh, single-use aliquot for your experiment.
Section 2: Experimental Setup and Assay Conditions

Problem: The assay parameters may not be optimized for detecting this compound activity.

Question to Consider Troubleshooting Steps
Are you using an appropriate concentration range? Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
Is the incubation time sufficient? Optimize Incubation Time: The time required to observe an effect can vary. Consider testing different incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for this compound activity.
Is the cell density appropriate? Optimize Cell Seeding Density: Cell density can influence the response to a compound. Ensure your cells are in the logarithmic growth phase during the experiment. Test different seeding densities to find the optimal condition for your assay.
Are there issues with the assay itself? Run Positive and Negative Controls: Always include a known positive control (a compound known to produce an effect in your assay) and a vehicle control (e.g., DMSO at the same final concentration as in your treated wells) to ensure the assay is performing as expected.
Could there be assay interference? Consider Orthogonal Assays: Coumarin compounds have been reported to sometimes interfere with certain assay readouts (e.g., fluorescence). If you suspect assay interference, try to confirm your results using an alternative, orthogonal assay that measures a different endpoint.
Section 3: Biological System

Problem: The chosen cell line or model may not be suitable for studying the effects of this compound.

Question to Consider Troubleshooting Steps
Is the target pathway for this compound active in your cells? Confirm Target Expression and Activity: this compound has been shown to inhibit the ERK/CTSD signaling pathway.[1] Confirm that this pathway is active and relevant in your chosen cell line. You can do this by checking for baseline phosphorylation of ERK or expression of CTSD.
Is your cell line sensitive to the effects of this compound? Test a Different Cell Line: If possible, test this compound in a cell line that has been previously shown to be responsive, such as A549 or H1299 non-small cell lung cancer cells.[1] This can help to confirm that your compound is active.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays, primarily from studies on non-small cell lung cancer (NSCLC) cells.[1]

Assay Cell Line Effective Concentration (µM) Observed Effect
Cell Viability (MTT Assay)A54910 - 50Dose-dependent decrease in cell viability
Cell Viability (MTT Assay)H129910 - 50Dose-dependent decrease in cell viability
Colony Formation AssayA54910 - 30Significant reduction in colony formation
Wound Healing AssayA54910 - 30Inhibition of cell migration
Transwell Invasion AssayA54910 - 30Inhibition of cell invasion
Western Blot (p-ERK/ERK)A54910 - 30Decreased phosphorylation of ERK1/2
Western Blot (CTSD)A54910 - 30Decreased expression of Cathepsin D

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is adapted from studies demonstrating the antiproliferative effects of this compound on non-small cell lung cancer cells.[1]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • A549 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with vehicle (DMSO) as controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

Praeruptorin_C_Signaling_Pathway Praeruptorin_C This compound p_ERK1_2 p-ERK1/2 (Phosphorylated) Praeruptorin_C->p_ERK1_2 inhibits phosphorylation ERK1_2 ERK1/2 (Extracellular Signal-Regulated Kinase) ERK1_2->p_ERK1_2 CTSD CTSD (Cathepsin D) p_ERK1_2->CTSD activates Cell_Proliferation Cell Proliferation CTSD->Cell_Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis

Caption: this compound inhibits the ERK/CTSD signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare Cell Suspension Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_Reagent Add Assay Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Read_Plate Read Plate on Microplate Reader Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Determine Activity Read_Plate->Analyze_Data

Caption: General experimental workflow for a cell-based assay.

References

How to control for vehicle effects when using DMSO-dissolved Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DMSO-dissolved Praeruptorin C in their experiments.

Troubleshooting Guide

Issue: Precipitate formation when diluting this compound stock solution in aqueous media.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium or buffer, a precipitate forms. What should I do?

  • Answer: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to address this:

    • Optimize Dilution Technique:

      • Pre-warm your aqueous medium to 37°C.

      • While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.

    • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the culture medium to achieve your desired final concentration, thereby keeping the final DMSO concentration low and reducing the likelihood of precipitation.

Issue: Unexpected or inconsistent results in my cell-based assays.

  • Answer: The vehicle, DMSO, can have direct biological effects on cells, even at low concentrations. It is crucial to carefully control for these effects.

    • Determine Optimal DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target. The tolerable DMSO concentration can be cell-line specific. It is essential to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.

    • Consistent Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the exact same concentration of DMSO as the this compound-treated group. This allows you to subtract any effects caused by the solvent itself.

    • Consider a No-Treatment Control: In some cases, it may be beneficial to include an untreated control group in addition to the DMSO vehicle control to monitor for any solvent toxicity.[1]

Issue: Adverse effects observed in animal models treated with the DMSO vehicle.

  • Question: My animals in the vehicle control group are showing signs of distress or unexpected behavioral changes. How can I manage this?

  • Answer: DMSO is not an inert vehicle and can have systemic effects in vivo.

    • Route of Administration: The effects of DMSO can vary depending on the route of administration (e.g., oral, intraperitoneal, subcutaneous).[2] Be consistent with your administration route across all experimental groups.

    • Dose of DMSO: High concentrations of DMSO can lead to adverse effects. A study in mice showed that intraperitoneal administration of a vehicle consisting solely of DMSO led to significant motor impairment.[3] Diluting the DMSO in a carrier like saline or corn oil can mitigate these effects.

    • Thorough Vehicle Evaluation: Before starting a large-scale experiment, it is advisable to conduct a pilot study to evaluate the tolerability of the chosen DMSO concentration and vehicle formulation in your animal model.

Frequently Asked Questions (FAQs)

This compound and DMSO Preparation

  • What is the solubility of this compound in DMSO?

    • This compound is soluble in DMSO at a concentration of 86 mg/mL (200.71 mM).[4]

  • How should I prepare my this compound stock solution?

    • To minimize the final DMSO concentration in your experiments, prepare a highly concentrated stock solution of this compound in high-purity, sterile DMSO. For example, if your final desired concentration in a cell culture experiment is 10 µM, and you want the final DMSO concentration to be 0.1%, you would need a 10 mM stock solution in 100% DMSO.

  • How should I store my this compound stock solution?

    • Store the DMSO stock solution at -80°C for long-term storage (up to one year) and at -20°C for shorter-term storage (up to one month).[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Controlling for Vehicle Effects

  • Why is a vehicle control group so important?

    • A vehicle control group is essential to differentiate the pharmacological effects of this compound from any effects caused by the DMSO solvent. DMSO has been shown to have its own biological activities, including anti-inflammatory and analgesic effects, and can impact cell proliferation and differentiation.[2][5][6]

  • What should my vehicle control group receive?

    • The vehicle control group should receive the same volume and concentration of the vehicle (DMSO and any other diluents) as the experimental group, administered via the same route and schedule.

  • What are some of the known biological effects of DMSO?

    • In Vitro: DMSO can induce dose-dependent toxicity, affecting cell viability and proliferation.[1] It has also been shown to alter gene expression and epigenetic landscapes even at low concentrations (e.g., 0.1%).[6]

    • In Vivo: DMSO can have anti-inflammatory and analgesic effects.[2] Depending on the dose and route of administration, it can also cause neurotoxicity and motor impairment.[3]

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for In Vitro and In Vivo Experiments

Experimental SystemRecommended Maximum Final DMSO ConcentrationReference(s)
In Vitro Cell Culture0.1% - 0.5% (v/v)[1][5]
In Vivo (mouse)5% - 10% in a co-solvent like PEG-400 or PG[3]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO86 mg/mL (200.71 mM)[4]
Ethanol15 mg/mL[4]
WaterInsoluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can be used if necessary.

  • Serial Dilution of Stock Solution (if necessary):

    • If a dose-response curve is being generated, perform serial dilutions of the concentrated stock solution in 100% DMSO.

  • Dosing the Cells:

    • Pre-warm the cell culture medium to 37°C.

    • To achieve the final desired concentration of this compound and a final DMSO concentration of ≤0.1%, add the appropriate volume of the DMSO stock solution to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.

    • Gently swirl the medium immediately after adding the stock solution to ensure even distribution.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.

Protocol 2: In Vivo Administration of this compound in a Mouse Model

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of Huntington's disease.[7]

  • Animal Model:

    • Use an appropriate mouse strain for your experimental question.

  • This compound Preparation:

    • Dissolve this compound in a vehicle solution. A common vehicle for in vivo studies is a mixture of DMSO and a non-toxic diluent such as corn oil, saline, or polyethylene glycol (PEG). For example, a vehicle could be 5% DMSO in corn oil.

  • Dosing and Administration:

    • In the referenced study, mice were treated with this compound at doses of 1.5 and 3.0 mg/kg for 3 days.[7]

    • The route of administration should be chosen based on the experimental design and the desired pharmacokinetic profile. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes.

  • Experimental Groups:

    • Group 1: Control: Animals receive no treatment or a sham treatment.

    • Group 2: Vehicle Control: Animals receive the same volume of the vehicle solution (e.g., 5% DMSO in corn oil) as the treatment groups, administered on the same schedule.

    • Group 3: this compound (Low Dose): Animals receive the low dose of this compound (e.g., 1.5 mg/kg) dissolved in the vehicle.

    • Group 4: this compound (High Dose): Animals receive the high dose of this compound (e.g., 3.0 mg/kg) dissolved in the vehicle.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any adverse effects throughout the study.

    • At the end of the treatment period, perform behavioral tests, and/or collect tissues for molecular and histological analysis as required by the experimental design.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment cluster_analysis Analysis stock This compound Stock (in 100% DMSO) working Working Solutions (Serial Dilutions in DMSO) stock->working Dilute treat_vivo Treatment Groups (this compound) stock->treat_vivo Formulate vehicle_vivo Vehicle Control (DMSO + Diluent) treat Treatment Groups (this compound) working->treat vehicle_vitro Vehicle Control (DMSO only) cells Cell Culture cells->treat cells->vehicle_vitro analysis_vitro In Vitro Readouts (e.g., Viability, Gene Expression) treat->analysis_vitro vehicle_vitro->analysis_vitro animals Animal Model animals->treat_vivo animals->vehicle_vivo analysis_vivo In Vivo Readouts (e.g., Behavior, Histology) treat_vivo->analysis_vivo vehicle_vivo->analysis_vivo

Caption: Experimental workflow for using DMSO-dissolved this compound.

logical_relationship cluster_treatment Treatment Group cluster_control Vehicle Control Group compound This compound dmso DMSO Vehicle observed_effect Observed Effect true_effect True Effect of This compound observed_effect->true_effect Corrected by Vehicle Control compound_plus_dmso This compound + DMSO compound_plus_dmso->observed_effect Causes dmso_only DMSO only dmso_only->observed_effect Contributes to

Caption: Logic of using a vehicle control to determine the true effect.

signaling_pathway cluster_erk ERK/CTSD Pathway cluster_car CAR Pathway pra_c This compound erk p-ERK1/2 pra_c->erk Inhibits car Constitutive Androstane Receptor (CAR) pra_c->car Activates ctsd Cathepsin D (CTSD) erk->ctsd Activates invasion Cell Invasion & Proliferation ctsd->invasion mrp2 MRP2 Expression car->mrp2 Induces detox Xenobiotic Detoxification mrp2->detox

Caption: this compound's modulation of ERK/CTSD and CAR signaling pathways.

References

Optimizing incubation time for Praeruptorin C treatment in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Praeruptorin C (PC) in cell culture experiments. The information is designed to help optimize experimental conditions, with a particular focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PC) is a bioactive pyranocoumarin derived from the dried roots of Peucedanum praeruptorum Dunn.[1][2] It has demonstrated various pharmacological effects, including anti-inflammatory, anti-hypertensive, and antiplatelet aggregation properties.[1][3][4] In the context of cancer research, PC has been shown to suppress cell proliferation, migration, and invasion, and to induce cell cycle arrest and apoptosis.[1][3][4] One of its key mechanisms in non-small cell lung cancer (NSCLC) is the inactivation of the ERK/CTSD signaling pathway.[1][3][4]

Q2: What is a typical starting concentration and incubation time for this compound treatment?

Based on published studies, a common incubation time for this compound treatment is 24 hours .[1][4][5][6][7][8] Effective concentrations can vary depending on the cell line. For instance, in A549 and H1299 NSCLC cell lines, significant decreases in cell viability were observed with PC concentrations ranging from 10 to 50 μM, with IC50 values around 30-33.5 μM after 24 hours.[1] For subsequent experiments in these studies, concentrations below 30 μM were often used to avoid cytotoxicity in normal cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How does incubation time affect the experimental outcome with this compound?

Incubation time is a critical parameter. While 24 hours is a frequently used time point for assessing effects on cell viability and signaling pathways, longer or shorter incubation periods may be necessary depending on the specific biological question.[1][4] For example, cell migration and invasion assays with A549 cells have been conducted at both 12 and 24 hours.[4] Time-course experiments (e.g., 12, 24, 48, 72 hours) are advisable to determine the ideal incubation period for observing the desired effect in your cell model.[9][10]

Q4: Does this compound induce autophagy in addition to apoptosis?

While the provided search results primarily focus on this compound's role in apoptosis and cell cycle arrest, related compounds and other natural products have been shown to induce both apoptosis and autophagy.[11][12] The interplay between these two pathways can be complex, with autophagy sometimes acting as a survival mechanism against treatment-induced stress.[13][14] If you are investigating the mechanism of PC-induced cell death, it may be worthwhile to assess markers of autophagy (e.g., LC3-II expression).

Troubleshooting Guide

Issue 1: Low or no cytotoxicity observed after this compound treatment.

  • Possible Cause: Sub-optimal incubation time.

    • Solution: The 24-hour time point may not be sufficient for your cell line. Perform a time-course experiment with incubation periods of 12, 24, 48, and 72 hours to identify the optimal duration of treatment.[9][10]

  • Possible Cause: Cell line resistance.

    • Solution: The specific cell line you are using may be inherently resistant to this compound. Consider testing a different cell line known to be sensitive to PC, if possible.

  • Possible Cause: Compound solubility and stability.

    • Solution: Ensure that this compound is fully dissolved in your culture medium. Precipitated compound will result in a lower effective concentration. Also, consider the stability of the compound under your specific culture conditions over the incubation period.

  • Possible Cause: Inappropriate cell seeding density.

    • Solution: The density at which cells are plated can affect their response to cytotoxic agents. Optimize the cell seeding density for your experiments to ensure reproducibility.

Issue 2: Cells are detaching from the culture plate after treatment.

  • Possible Cause: Cytotoxicity.

    • Solution: Cell detachment can be a sign of cytotoxicity and apoptosis. This may be the expected outcome of your experiment. Document the detachment as part of your results.

  • Possible Cause: Sub-optimal adherent cell culture conditions.

    • Solution: Ensure your culture plates are suitable for adherent cells. Consider using coated plates (e.g., poly-L-lysine or fibronectin) if you continue to experience issues with cell attachment, even in control wells.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variation in experimental conditions.

    • Solution: Ensure all experimental parameters, including cell seeding density, compound concentration, incubation time, and media changes, are kept consistent between experiments. Use positive and negative controls in every experiment to monitor for variability.[15]

  • Possible Cause: Cell passage number.

    • Solution: High passage numbers can lead to changes in cell behavior and drug sensitivity. Use cells within a consistent and low passage number range for all experiments.

Data Summary

Table 1: Recommended this compound Concentrations and Incubation Times for Different Cell Lines

Cell LineCell TypeConcentration Range (μM)Incubation Time (hours)Observed Effect
A549Human Non-Small Cell Lung Cancer10 - 5024Decreased cell viability (IC50 ≈ 33.5 μM)[1]
H1299Human Non-Small Cell Lung Cancer10 - 5024Decreased cell viability (IC50 ≈ 30.7 μM)[1]
A549Human Non-Small Cell Lung Cancer10, 20, 3012 and 24Inhibition of cell migration and invasion[4]
HeLaHuman Cervical Cancer0 - 6024Decreased cell viability[7]
SiHaHuman Cervical Cancer0 - 6024Decreased cell viability[7]
SK-Hep-1Human Hepatocellular Carcinoma10 - 4024No significant effect on cell viability[8]
PLC/PRF/5Human Hepatocellular Carcinoma10 - 4024No significant effect on cell viability[8]
Huh-7Human Hepatocellular Carcinoma10 - 4024No significant effect on cell viability[8]

Table 2: Summary of this compound Effects on Various Cell Lines

EffectCell Line(s)Key Findings
Anti-proliferative A549, H1299Significantly suppressed cell proliferation and colony formation.[1][3]
Cell Cycle Arrest A549, H1299Induced cell cycle arrest at the G0/G1 phase.[1][3]
Anti-metastatic A549, H1299Suppressed wound closure, migration, and invasion.[1][3]
Signaling Pathway Modulation A549Reduced the expression of cathepsin D (CTSD) and suppressed the phosphorylation/activation of the ERK1/2 signaling pathway.[1][3][4]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from methodologies used in studies on this compound.[1][5][7]

  • Cell Seeding: Seed cells (e.g., 4 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 μM).[1] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[5][17]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[1][5]

2. Colony Formation Assay

This protocol is based on methods described for assessing the long-term proliferative capacity of cells.[1][18]

  • Cell Seeding: Seed a low number of cells (e.g., 300 cells/well) in a 6-well plate.

  • Treatment: After 12-24 hours, treat the cells with various concentrations of this compound for 24 hours.[1][18]

  • Incubation: Remove the treatment medium, replace it with fresh medium, and incubate for 10-14 days, changing the medium every 2-3 days.[18]

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.[18]

  • Quantification: Wash the plates with water, air dry, and count the number of colonies.

3. Western Blotting

This protocol allows for the analysis of protein expression levels, such as those in the ERK/CTSD pathway.[1][4]

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1-2 hours at room temperature. Incubate with primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-CTSD, anti-β-actin) overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature. Visualize the protein bands using an ECL detection system.[7]

Visualizations

PraeruptorinC_Signaling_Pathway PraeruptorinC This compound ERK1_2 ERK1/2 PraeruptorinC->ERK1_2 inhibits MEK1_2 MEK1/2 MEK1_2->ERK1_2 CTSD CTSD (Cathepsin D) ERK1_2->CTSD Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion

Caption: this compound inhibits the ERK1/2 signaling pathway, leading to reduced CTSD expression and suppression of cell migration and invasion in NSCLC cells.[1][3][4]

Experimental_Workflow start Start: Seed Cells incubation_24h Incubate for 24h (Cell Attachment) start->incubation_24h treatment Treat with this compound (Varying Concentrations) incubation_24h->treatment incubation_time Incubate for a Defined Time (e.g., 12, 24, 48h) treatment->incubation_time assay Perform Assay (e.g., MTT, Migration) incubation_time->assay data_analysis Data Collection & Analysis assay->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic start Unexpected Result (e.g., Low Cytotoxicity) check_time Is Incubation Time Optimized? start->check_time check_conc Is Concentration Appropriate? check_time->check_conc Yes time_course Action: Perform Time-Course (12, 24, 48, 72h) check_time->time_course No check_cells Is Cell Line/Seeding Density Correct? check_conc->check_cells Yes dose_response Action: Perform Dose-Response Experiment check_conc->dose_response No optimize_cells Action: Optimize Seeding Density & Verify Cell Line check_cells->optimize_cells No

Caption: A logical approach to troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Navigating Coumarin Autofluorescence in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence associated with coumarin compounds in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is coumarin autofluorescence and why is it a problem in my fluorescence assay?

A1: Coumarin autofluorescence refers to the intrinsic ability of coumarin compounds to emit light upon excitation, independent of the intended fluorescent probe in your assay.[1] This becomes problematic when the excitation and emission spectra of the coumarin compound overlap with those of your fluorescent reporter, leading to high background signals, reduced signal-to-noise ratio, and inaccurate quantification of your target molecule or activity.

Q2: How can I determine if my coumarin compound is causing the high background fluorescence?

A2: To ascertain if the coumarin compound is the source of the high background, you should run a "compound-only" control. This involves preparing a sample containing the coumarin compound at the same concentration used in your experiment, in the assay buffer, but without any other biological components (e.g., enzymes, cells). If you observe a significant fluorescent signal from this control, it confirms that the compound itself is autofluorescent under your experimental conditions.

Q3: What are the primary factors that can influence the autofluorescence of my coumarin compound?

A3: The fluorescence properties of coumarin derivatives are highly sensitive to their environment. Key factors include:

  • Solvent Polarity: The fluorescence quantum yield of many coumarins is significantly affected by the polarity of the solvent.

  • pH: The pH of the assay buffer can influence the protonation state of the coumarin molecule, which in turn can alter its fluorescence characteristics. Some coumarin derivatives exhibit pH-sensitive fluorescence, with changes in emission color and intensity observed between acidic and alkaline conditions.[2]

  • Concentration: At high concentrations, coumarin compounds can exhibit self-quenching or aggregation, which can affect the fluorescence signal.

Troubleshooting Guides

This section provides systematic approaches to identify, mitigate, and correct for coumarin autofluorescence.

Guide 1: Identifying the Source of Autofluorescence

High background fluorescence can originate from multiple sources. This guide will help you pinpoint the primary contributor.

Troubleshooting Workflow: Identifying Autofluorescence Source

start High Background Fluorescence Observed unstained_control Run Unstained Control (Cells/Buffer Only) start->unstained_control decision1 Fluorescence in Unstained Control? unstained_control->decision1 compound_control Run Compound-Only Control decision2 Fluorescence in Compound-Only Control? compound_control->decision2 secondary_only Run Secondary Antibody-Only Control (if applicable) decision3 Fluorescence in Secondary-Only Control? secondary_only->decision3 decision1->compound_control No result1 Source: Endogenous Autofluorescence (Cells, Media Components) decision1->result1 Yes decision2->secondary_only No result2 Source: Coumarin Compound Autofluorescence decision2->result2 Yes result3 Source: Non-specific Secondary Antibody Binding decision3->result3 Yes result4 Proceed with further troubleshooting decision3->result4 No

Caption: A decision tree to systematically identify the source of high background fluorescence.

Guide 2: Mitigating Autofluorescence During Experimentation

Once the source is identified as the coumarin compound or endogenous autofluorescence, the following strategies can be employed.

Experimental Workflow for Minimizing Autofluorescence

start Assay Planning fluorophore_selection Select Fluorophore with Minimal Spectral Overlap with Coumarin start->fluorophore_selection wavelength_optimization Optimize Excitation/Emission Wavelengths fluorophore_selection->wavelength_optimization concentration_titration Titrate Coumarin Compound Concentration wavelength_optimization->concentration_titration fixation_protocol Optimize Fixation Protocol (if applicable) concentration_titration->fixation_protocol quenching_step Consider Chemical Quenching (e.g., Sodium Borohydride) fixation_protocol->quenching_step run_assay Run Experiment with Appropriate Controls quenching_step->run_assay

Caption: A workflow outlining key experimental steps to minimize autofluorescence.

Data Presentation: Quantitative Insights

The following tables summarize the spectral properties and environmental sensitivity of commonly used coumarin dyes.

Table 1: Spectral Properties of Selected Coumarin Dyes

Coumarin DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent
Coumarin 1 375[1]446[1]23,500 at 373.2 nm0.73[3]Ethanol
Coumarin 6 457[4]501[4]54,000 at 459.2 nm0.78[5]Ethanol
7-Amino-4-methylcoumarin (AMC) 341-351[6][7]430-441[6][7]---

Table 2: Effect of Solvent on the Fluorescence Quantum Yield (Φ) of Coumarin Dyes

Coumarin DyeSolventQuantum Yield (Φ)
Coumarin 1 Ethanol0.73[3]
Coumarin 6 Ethanol0.78[5]
Acetonitrile0.63[5]
Coumarin 120 (7-Amino-4-methylcoumarin) Methanol0.51
Ethanol0.56
Coumarin 151 Ethanol0.53
Nonpolar SolventsExceptionally low
Coumarin 153 Cyclohexane0.9
Ethanol0.544
Water0.1

Table 3: pH Sensitivity of Coumarin Derivatives

Coumarin DerivativepH ConditionEmission Wavelength (nm)Observed Fluorescence
Generic 7-hydroxycoumarins Acidic~441Blue
Alkaline~538Yellow-green

Note: The fluorescence of 7-Amino-4-methylcoumarin (AMC) is reportedly not significantly affected by pH near or above physiological pH.[8]

Experimental Protocols

Protocol 1: Running a Compound-Only Control

Objective: To measure the intrinsic fluorescence of the coumarin compound.

Materials:

  • Coumarin compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Microplates compatible with your assay

Procedure:

  • Prepare a serial dilution of your coumarin compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Measure the fluorescence at the excitation and emission wavelengths used in your main assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by aldehyde-based fixatives (e.g., glutaraldehyde, formaldehyde).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cells or tissue sections

Procedure:

  • Prepare a fresh 0.1% (w/v) Sodium Borohydride solution: Dissolve 10 mg of NaBH₄ in 10 mL of ice-cold PBS immediately before use. Caution: NaBH₄ is a strong reducing agent and should be handled with care. The solution will bubble as hydrogen gas is released.

  • Wash the fixed samples twice with PBS for 5 minutes each.

  • Incubate the samples in the freshly prepared 0.1% sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with your standard immunofluorescence or staining protocol.

Data Analysis and Correction

Logical Flow for Autofluorescence Correction in Data Analysis

start Raw Fluorescence Data Acquisition blank_subtraction Subtract Blank (Buffer Only) start->blank_subtraction compound_correction Subtract Compound-Only Control Signal blank_subtraction->compound_correction unstained_correction Subtract Unstained Cell Control Signal compound_correction->unstained_correction analyze_data Analyze Corrected Data unstained_correction->analyze_data

Caption: A simplified workflow for correcting autofluorescence during data analysis.

Q4: How should I correct for the background fluorescence in my data?

A4: The appropriate method for background correction depends on the nature of your assay.

  • Simple Background Subtraction: For plate-based assays, the most straightforward method is to subtract the average fluorescence intensity of your negative control wells (e.g., compound-only or unstained cells) from the fluorescence intensity of your experimental wells.

  • Spectral Unmixing: For fluorescence microscopy, if you have significant spectral overlap between your coumarin compound and your fluorescent probe, advanced techniques like spectral unmixing may be necessary. This involves acquiring images across a range of emission wavelengths and using software algorithms to separate the signals from the different fluorescent species.

By following these troubleshooting guides and utilizing the provided protocols and data, you can effectively manage and account for coumarin autofluorescence, leading to more accurate and reliable results in your fluorescence assays.

References

Technical Support Center: Praeruptorin C Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the purity of a Praeruptorin C sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is typically used for quantitative purity assessment, while LC-MS and NMR are excellent for identifying the compound and any potential impurities.

Q2: What is a typical acceptable purity level for a this compound research-grade sample?

A2: For research purposes, a purity of ≥98% is generally considered acceptable.[2][3][4] However, the required purity level can depend on the specific application. For sensitive in-vitro or in-vivo experiments, higher purity may be necessary.

Q3: What are some potential impurities that might be found in a this compound sample?

  • Related Praeruptorins: Praeruptorin A, B, D, and E are structurally similar compounds that may co-elute during extraction and purification.[5]

  • Degradation Products: As a coumarin with ester functionalities, this compound can be susceptible to hydrolysis. Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.[6]

  • Residual Solvents: Solvents used during the extraction and purification process may be present in the final product.

  • Starting Materials and Reagents: If the sample is semi-synthetic, unreacted starting materials and reagents could be present.

Q4: How can I confirm the identity of my this compound sample?

A4: The identity of this compound can be unequivocally confirmed by comparing the analytical data of your sample with reference data. This includes:

  • ¹H and ¹³C NMR: Comparing the chemical shifts and coupling constants of your sample with a known reference spectrum of this compound.[7][8]

  • Mass Spectrometry (MS): Verifying the molecular weight of the compound by observing the parent ion peak corresponding to the molecular formula of this compound (C₂₄H₂₈O₇).[9][10] High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte. 2. Column Overload: Injecting too much sample. 3. Low Buffer Concentration: Inadequate buffering of the mobile phase.1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Increase the buffer concentration in the mobile phase.
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Carryover from Previous Injections: Insufficient washing of the injector and column between runs. 3. Degradation of Sample in Autosampler: Sample instability over time.1. Use fresh, HPLC-grade solvents and high-purity additives. Filter the mobile phase before use. 2. Implement a robust needle wash protocol and ensure the column is adequately flushed between injections. 3. Keep the autosampler tray cooled and minimize the time the sample spends in the autosampler before injection.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase. 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inconsistent flow rate.1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 2. Use a column oven to maintain a constant and consistent temperature. 3. Check the pump for leaks and ensure it is properly primed.
Poor Resolution 1. Inappropriate Mobile Phase: The solvent system is not optimized for the separation. 2. Old or Contaminated Column: The stationary phase has degraded. 3. Flow Rate is Too High: Insufficient time for proper partitioning.1. Adjust the mobile phase composition, for example, by changing the ratio of organic solvent to water or trying a different organic modifier (e.g., methanol instead of acetonitrile). 2. Replace the column with a new one of the same type. 3. Reduce the flow rate to improve separation efficiency.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective for separating coumarins. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30-80% Acetonitrile (linear gradient)

    • 25-30 min: 80% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Praeruptorins typically show strong absorbance around 322 nm. A PDA detector can be used to monitor a range of wavelengths.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for injection (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Purity Calculation: The purity is typically calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for coumarins.

    • Scan Range: Scan a mass range that includes the expected molecular weight of this compound (428.47 g/mol ). For example, m/z 100-1000.

    • Data Analysis: Look for the [M+H]⁺ adduct at approximately m/z 429.19 and/or the [M+Na]⁺ adduct at approximately m/z 451.17.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with published data for this compound to confirm its structure and identify any major impurities.

Quantitative Data Summary

Parameter Typical Value/Range Method
Purity ≥98%HPLC-UV
Molecular Formula C₂₄H₂₈O₇-
Molecular Weight 428.47 g/mol Mass Spectrometry
Monoisotopic Mass 428.1835 g/mol High-Resolution Mass Spectrometry

Visualizations

Experimental Workflow for Purity Validation

G Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Outcome Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity LC_MS LC-MS Filtration->LC_MS Identity NMR NMR Filtration->NMR Structure Purity_Assessment Quantitative Purity (%) HPLC->Purity_Assessment Identity_Confirmation Molecular Weight Confirmation LC_MS->Identity_Confirmation Structural_Elucidation Structural Confirmation & Impurity ID NMR->Structural_Elucidation Final_Report Certificate of Analysis Purity_Assessment->Final_Report Identity_Confirmation->Final_Report Structural_Elucidation->Final_Report

Caption: A logical workflow for the comprehensive purity validation of a this compound sample.

This compound Signaling Pathway

G This compound Signaling Pathway in NSCLC Praeruptorin_C This compound ERK1_2 ERK1/2 Phosphorylation Praeruptorin_C->ERK1_2 inhibits CTSD Cathepsin D (CTSD) Expression ERK1_2->CTSD activates Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation promotes Metastasis Migration & Invasion (Metastasis) CTSD->Metastasis promotes

Caption: this compound inhibits the ERK1/2 signaling pathway, leading to reduced CTSD expression and decreased cancer cell proliferation and metastasis.

References

How to minimize variability in animal studies with Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize variability in animal studies involving Praeruptorin C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and formulation for in vivo administration of this compound?

A1: this compound has poor water solubility. For in vivo studies, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For the final formulation, a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS is a suitable vehicle for intraperitoneal or oral administration.[1] It is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced toxicity.

Q2: How should I prepare the dosing solution to ensure consistency?

A2: To ensure a consistent and homogenous dosing solution, follow these steps:

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • In a separate tube, mix the other components of the vehicle (e.g., PEG300, Tween 80, and saline/PBS).

  • Slowly add the this compound stock solution to the vehicle while vortexing or stirring vigorously to prevent precipitation.

  • Visually inspect the final solution for any precipitates before administration. Prepare the formulation fresh on the day of dosing.

Q3: What are the known sources of variability in animal studies with compounds like this compound?

A3: Variability in animal studies can arise from several factors:

  • Experimenter-related: Differences in handling, injection technique, and measurement precision.

  • Animal-related: Inherent differences in genetics, age, sex, and body weight.

  • Environmental: Variations in housing conditions, diet, and microbiome.

  • Compound-related: Inconsistent formulation, leading to variable dissolution and absorption.[2][3]

Q4: What are the reported effective doses of this compound in mouse models?

A4: In a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain, a dose of 3 mg/kg administered intraperitoneally for three days was effective in relieving mechanical allodynia and hindpaw edema.[4] In a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease-like symptoms, doses of 1.5 and 3.0 mg/kg administered for three days alleviated motor deficits and depression-like behaviors.[5][6]

Troubleshooting Guides

Issue 1: High variability in therapeutic outcomes between animals in the same treatment group.
  • Potential Cause 1: Inconsistent Dosing Solution. this compound's poor aqueous solubility can lead to precipitation if the formulation is not prepared correctly or if it is stored improperly, resulting in animals receiving different effective doses.

    • Troubleshooting Tip: Always prepare the dosing solution fresh on the day of the experiment. Ensure complete dissolution of this compound in DMSO before adding it to the co-solvent vehicle. Vortex the solution thoroughly between each step of the preparation and visually inspect for any particulate matter before each administration.

  • Potential Cause 2: Animal Stress. Stress from handling and injection can significantly impact physiological responses and introduce variability.

    • Troubleshooting Tip: Acclimatize animals to the experimental procedures, including handling and mock injections, for several days before the start of the study. Ensure all experimenters use a consistent and gentle handling technique.

  • Potential Cause 3: Biological Variation. Underlying differences in metabolism and physiology among animals can contribute to varied responses.

    • Troubleshooting Tip: Use animals from a reputable supplier with a well-defined genetic background. Ensure animals are of a similar age and weight. Randomize animals into treatment groups to distribute inherent variability evenly.

Issue 2: Lower than expected therapeutic efficacy.
  • Potential Cause 1: Poor Oral Bioavailability. this compound, like other poorly soluble compounds, may have low and variable oral bioavailability, leading to insufficient systemic exposure.

    • Troubleshooting Tip: For initial studies, consider intraperitoneal injection to bypass first-pass metabolism and ensure more consistent systemic exposure. If oral administration is necessary, use a well-characterized formulation designed to enhance solubility, such as a self-emulsifying drug delivery system (SEDDS) or a micronized suspension.

  • Potential Cause 2: Rapid Metabolism. this compound and its analogs are known to be metabolized by cytochrome P450 enzymes, which can lead to rapid clearance from the system.[7][8]

    • Troubleshooting Tip: Refer to the pharmacokinetic data to select an appropriate dosing frequency that maintains therapeutic concentrations. Consider co-administration with a known inhibitor of relevant CYP enzymes, though this would require careful validation.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Praeruptorins in Rats
ParameterPraeruptorin A (dl-praeruptorin A)This compoundPraeruptorin D
Dose & Route 5, 10, 20 mg/kg (i.v.)-10, 20 mg/kg (i.v.)
t½ α (h) --0.119 - 0.130
t½ β (h) --2.408 - 2.640
Key Findings Rapidly distributed and then eliminated from plasma. Can cross the blood-brain barrier.[7] Metabolism is primarily via CYP3A1 and 3A2.[8]In vitro metabolism studies show it is metabolized by carboxylesterases.[7]Fits a two-compartment model with a fast distribution phase and a slower elimination phase.[9]
Oral Bioavailability -Likely lowPoor absorption from the gastrointestinal tract was observed.[9]

Note: Detailed pharmacokinetic parameters for this compound are not as readily available in the public literature as for its analogs. The data for Praeruptorin A and D can provide some guidance on the expected behavior of this class of compounds.

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
  • Animal Model: Use male C57BL/6 mice (8 weeks old).

  • Acclimatization: Allow animals to acclimatize to the housing and experimental conditions for at least 7 days.

  • Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments.

  • Induction of Inflammation: Induce inflammation by injecting 10-20 µL of CFA (50% in saline) subcutaneously into the plantar surface of the left hind paw.[4]

  • This compound Administration:

    • Prepare a 3 mg/mL solution of this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

    • Administer this compound at a dose of 3 mg/kg via intraperitoneal injection on days 1, 2, and 3 post-CFA injection.[4]

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points post-CFA injection (e.g., 24, 48, 72 hours). Measure paw withdrawal threshold.

  • Edema Measurement: Measure paw thickness using a caliper to quantify edema at the same time points as behavioral testing.

Protocol 2: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease-Like Symptoms in Mice
  • Animal Model: Use male C57BL/6 mice (6 weeks old, 18-22 g).[10]

  • Acclimatization: House the mice under standard conditions with a 12-hour light-dark cycle and allow for adaptation to the environment.

  • Induction of HD-like Symptoms: Inject mice intraperitoneally with 3-NP (50 mg/kg) twice daily for 5 days.[10]

  • This compound Administration:

    • Prepare this compound solutions at appropriate concentrations in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).

    • Administer this compound at doses of 1.5 mg/kg and 3.0 mg/kg intraperitoneally for 3 consecutive days following the 3-NP injections.[6]

  • Behavioral Assessment:

    • Motor Function: Evaluate motor coordination and balance using a rotarod test. Measure the latency to fall.

    • Locomotor Activity: Assess spontaneous locomotor activity in an open field test.

    • Depression-like Behavior: Use the forced swimming test and tail suspension test to measure immobility time.[6]

  • Neurochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically the striatum) can be collected for analysis of neuronal damage, and levels of biomarkers such as BDNF, DARPP32, and huntingtin protein via Western blot.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Formulation This compound Formulation Treatment_Admin This compound Administration Formulation->Treatment_Admin Animal_Prep Animal Acclimatization & Baseline Measurement Disease_Model Disease Model Induction (CFA or 3-NP) Animal_Prep->Disease_Model Disease_Model->Treatment_Admin Behavioral Behavioral Assessment Treatment_Admin->Behavioral Biochemical Biochemical/Histological Analysis Behavioral->Biochemical

Caption: General experimental workflow for in vivo studies with this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., CFA) cluster_inhibition This compound Action cluster_pathway NF-κB Signaling Pathway Stimulus CFA IKK IKK Activation Stimulus->IKK Activates PraC This compound PraC->IKK Inhibits IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Gene Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

erk_pathway cluster_stimulus Neurotoxic Stimulus (e.g., 3-NP) cluster_inhibition This compound Action cluster_pathway ERK Signaling Pathway Stimulus 3-NP ERK ERK1/2 Phosphorylation Stimulus->ERK May Dysregulate PraC This compound PraC->ERK Modulates Downstream Downstream Effects ERK->Downstream Neuroprotection Upregulation of BDNF, DARPP32 Downstream->Neuroprotection Leads to

Caption: Potential modulation of the ERK signaling pathway by this compound.

References

Interpreting unexpected results in Praeruptorin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Praeruptorin C (PC). The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound (PC) is a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Key reported mechanisms of action include the inhibition of the ERK/CTSD and AKT/NF-κB signaling pathways, as well as functioning as a calcium channel antagonist.[1][4]

Q2: What are the best practices for storing and handling this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Protect stock solutions and experimental plates from light, as some coumarin compounds are light-sensitive.

Q3: How should I dissolve this compound for in vitro experiments?

This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is common to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays

Q: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?

A: Several factors could contribute to a lack of expected cytotoxicity. Consider the following troubleshooting steps:

  • Cell Line Specificity: The cytotoxic effects of this compound can be cell-line dependent. As shown in the table below, IC50 values vary across different cancer cell lines. Your cell line might be less sensitive to the anti-proliferative effects of PC.

  • Compound Solubility and Precipitation: this compound has low aqueous solubility. Visually inspect your culture wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider optimizing the final DMSO concentration or using a solubility enhancer like Pluronic F-68, though the latter should be carefully controlled for its own potential effects.

  • Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly. Degradation of the compound can lead to a loss of activity.

  • Assay Duration: The incubation time can significantly influence the observed cytotoxicity. Some cell lines may require a longer exposure to this compound to exhibit significant anti-proliferative effects.

  • Metabolic Activity of Cells: The MTT assay, a common method for assessing cell viability, relies on the metabolic activity of the cells. If this compound affects cellular metabolism without inducing cell death, the MTT assay results might be misleading. Consider using an alternative viability assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm the results.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer~20[1]
H1299Non-small cell lung cancer~25[1]
HTB-26Breast Cancer10-50[5]
PC-3Pancreatic Cancer10-50[5]
HepG2Hepatocellular Carcinoma10-50[5]
HCT116Colorectal Cancer22.4[5]
Unexpected Results in Anti-Inflammatory Assays

Q: I am observing a pro-inflammatory effect (e.g., increased TNF-α or IL-6) with this compound, contrary to its reported anti-inflammatory properties. Why might this be happening?

A: While this compound is generally known for its anti-inflammatory effects, observing a pro-inflammatory response could be due to several factors:

  • Dose-Response Relationship: The biological effects of many compounds can be dose-dependent. It is possible that at certain concentrations, this compound might exhibit paradoxical pro-inflammatory effects. It is recommended to perform a dose-response curve to determine the optimal concentration for anti-inflammatory activity in your specific experimental system.

  • Off-Target Effects: At higher concentrations, this compound might interact with off-target molecules, leading to unexpected signaling cascades and a pro-inflammatory response.

  • Cell Type Specificity: The response to this compound can vary between different cell types. The signaling pathways that mediate its anti-inflammatory effects in one cell type might be different or absent in another, potentially leading to a different outcome.

  • Endotoxin Contamination: Ensure that your this compound solution and all other reagents are free from endotoxin (lipopolysaccharide, LPS) contamination, as this can potently induce the production of pro-inflammatory cytokines.

  • Complex Biological Interactions: In some contexts, the inhibition of one inflammatory pathway could lead to the compensatory upregulation of another. For example, while this compound may inhibit the NF-κB pathway, it could potentially influence other pathways that lead to the production of certain cytokines.

Data Presentation: Anti-inflammatory Effects of this compound

Inflammatory MarkerCell TypeStimulantThis compound ConcentrationInhibitionReference
TNF-αMicrogliaCFA3 mg/kg (in vivo)Significant reduction[6]
IL-1βMicrogliaCFA3 mg/kg (in vivo)Significant reduction[6]
Nitric Oxide (NO)RAW 264.7 macrophagesLPSNot specifiedInhibition[7]
IL-6RAW 264.7 macrophagesLPSNot specifiedInhibition[7]
Unexpected Results in Calcium Signaling Experiments

Q: I am not observing the expected decrease in intracellular calcium concentration with this compound treatment. What could be the issue?

A: this compound is known to act as a calcium channel blocker.[4] If you are not observing the expected decrease in intracellular calcium, consider the following:

  • Stimulation Method: The inhibitory effect of this compound on calcium influx is dependent on the method of stimulation. It has been shown to inhibit calcium elevation induced by potassium chloride (KCl) depolarization and the calcium channel agonist Bay K 8644.[4] Ensure your method of stimulation activates voltage-dependent calcium channels.

  • Cellular Health: The health and integrity of your cells are crucial for accurate calcium measurements. Ensure that your cells are not overly confluent or stressed, as this can affect their baseline calcium levels and response to stimuli.

  • Dye Loading and Measurement: Inconsistent or inadequate loading of calcium-sensitive dyes like Fura-2 AM can lead to unreliable results. Optimize the dye concentration and loading time for your specific cell type. Also, ensure that your fluorescence measurement settings are appropriate for the dye being used.

  • Off-Target Effects on Calcium Stores: While this compound primarily blocks extracellular calcium influx, it is important to consider any potential off-target effects on intracellular calcium stores (e.g., endoplasmic reticulum). However, one study found no significant effect on ouabain-evoked calcium increase, suggesting it does not affect sarcolemmal Na+/Ca2+ exchange.[4]

Data Presentation: Effect of this compound on Intracellular Calcium

Cell TypeStimulantThis compound Concentration (µM)Effect on [Ca2+]iReference
Rat ventricular myocytes75 mM KCl1.050% decrease in elevation[4]
Rat ventricular myocytes10 M CaCl21.031% decrease in elevation[4]
Rat ventricular myocytes3 µM Bay K 86441.042% decrease in elevation[4]
Normal rat ventricular myocytes35 mM KCl1, 10, 100Concentration-dependent inhibition[8]
Hypertrophied rat ventricular myocytes35 mM KCl1, 10, 100Concentration-dependent inhibition[8]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Measurement using Fura-2 AM
  • Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in BSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with BSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Treatment and Stimulation: Add this compound at the desired concentration and incubate for a short period. Then, stimulate the cells with a calcium mobilizing agent (e.g., KCl or a specific agonist).

  • Data Acquisition: Continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular calcium concentration.

Signaling Pathway Diagrams

Praeruptorin_C_ERK_CTSD_Pathway Praeruptorin_C This compound p_ERK1_2 p-ERK1/2 (Inactive) Praeruptorin_C->p_ERK1_2 Inhibits Phosphorylation ERK1_2 ERK1/2 CTSD Cathepsin D (CTSD) ERK1_2->CTSD Activates p_ERK1_2->CTSD Cell_Proliferation Cell Proliferation CTSD->Cell_Proliferation Metastasis Metastasis CTSD->Metastasis

Caption: this compound inhibits the ERK/CTSD signaling pathway.

Praeruptorin_C_AKT_NFkB_Pathway Praeruptorin_C This compound p_AKT p-AKT (Inactive) Praeruptorin_C->p_AKT Inhibits Phosphorylation AKT AKT IKK IKK AKT->IKK Activates p_IKK p-IKK (Inactive) p_AKT->p_IKK p_IκBα p-IκBα (Degradation) IKK->p_IκBα Phosphorylates p_IKK->p_IκBα IκBα IκBα NFkB NF-κB IκBα->NFkB Inhibits p_IκBα->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

References

Praeruptorin C Stock Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Praeruptorin C stock solutions. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and important safety information to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a reported solubility of up to 25 mg/mL (equivalent to 58.35 mM) in DMSO.[2] To achieve this concentration, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary to aid dissolution.[2] Another source suggests that a mother liquor concentration of 40 mg/mL in DMSO is attainable.

Q3: Can I use other solvents to dissolve this compound?

Q4: How should I store my this compound stock solution?

A4: For optimal stability, it is crucial to store this compound stock solutions at low temperatures and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]

Q5: What are the specific storage temperatures and durations?

A5: The recommended storage conditions are:

  • -20°C: for short-term storage, stable for up to 1 month.[2]

  • -80°C: for long-term storage, stable for up to 6 months.[2]

Q6: I'm observing precipitation in my stock solution upon cooling. What should I do?

A6: If you observe precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to help redissolve the compound.[2] To prevent precipitation, ensure you have not exceeded the solubility limit of this compound in your chosen solvent. When preparing aqueous working solutions from a DMSO stock, it is important to add the stock solution to the aqueous buffer slowly while vortexing to prevent the compound from precipitating out of solution.

Q7: How stable is this compound in aqueous solutions or cell culture media at 37°C?

A7: There is currently limited published data on the stability of this compound in aqueous solutions or cell culture media at physiological temperatures (37°C). The stability can be influenced by several factors including the pH of the medium, the presence of other components, and exposure to light. For long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions. A suggested protocol for a stability assessment is provided in the Experimental Protocols section.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Use high-purity, anhydrous DMSO.
Solubility in DMSO Up to 25 mg/mL (58.35 mM)May require sonication and gentle warming to 37°C.[2]
Short-Term Storage -20°C for up to 1 monthAliquot to avoid freeze-thaw cycles.[2]
Long-Term Storage -80°C for up to 6 monthsProtect from light.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 428.47 g/mol ), you would weigh 4.28 mg.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Aiding Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the vials are tightly sealed and protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over time.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile, vented cell culture flasks or plates

  • CO₂ incubator set to 37°C and 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in your pre-warmed cell culture medium at the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference point. Quench the sample by adding it to a tube containing a quenching solution (e.g., 1:1 ratio of sample to cold acetonitrile) to stop any degradation. Store this sample at -80°C until analysis.

  • Incubation: Place the flask or plate with the remaining working solution in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the working solution. Quench each sample immediately as described in step 2 and store at -80°C.

  • Sample Analysis: After collecting all time-point samples, analyze them using a validated HPLC method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Mandatory Visualization

PraeruptorinC_Workflow This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aid_dissolution Sonicate / Warm to 37°C (if necessary) dissolve->aid_dissolution aliquot Aliquot into Single-Use Vials dissolve->aliquot aid_dissolution->aliquot short_term Store at -20°C (≤ 1 month) aliquot->short_term Short-Term long_term Store at -80°C (≤ 6 months) aliquot->long_term Long-Term prepare_working Prepare Working Solution (in aqueous buffer/media) short_term->prepare_working long_term->prepare_working perform_experiment Perform Experiment prepare_working->perform_experiment

Caption: Workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

Validating the Mechanism of Action of Praeruptorin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin C (PC), a natural coumarin compound, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and calcium channel blocking effects. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to validate its mechanism of action.

Anti-Cancer Activity in Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated notable anti-proliferative and anti-metastatic effects in non-small cell lung cancer (NSCLC) cell lines. Its primary mechanism involves the inactivation of the ERK/CTSD signaling pathway.

Comparison with Praeruptorins A & B and Cisplatin

This compound exhibits significantly greater cytotoxicity against NSCLC cell lines compared to its structural analogs, Praeruptorin A (PA) and Praeruptorin B (PB).[1] When compared to the standard chemotherapeutic agent, cisplatin, this compound shows a different cytotoxicity profile.

CompoundCell LineIC50 (µM) - 24hIC50 (µM) - 72h
This compound A54933.5 ± 7.5[1]-
H129930.7 ± 8.4[1]-
Praeruptorin A A549, H1299Not cytotoxic at concentrations up to 50 µM[1]-
Praeruptorin B A549, H1299Not cytotoxic at concentrations up to 50 µM[1]-
Cisplatin A549-9.0 ± 1.6[2]
H1299-27 ± 4[2]

Table 1: Comparative cytotoxicity (IC50) of this compound, its analogs, and cisplatin in NSCLC cell lines.

Signaling Pathway and Cellular Effects

This compound's anti-cancer activity is mediated through the suppression of the MEK1/2-ERK1/2 signaling pathway and subsequent downregulation of Cathepsin D (CTSD) expression.[3] This leads to cell cycle arrest at the G0/G1 phase and inhibition of cell migration and invasion. The MEK inhibitor, U0126, is often used as a tool to confirm this pathway, as it phenocopies the effects of this compound on cell migration and invasion.

TreatmentMetricA549 Cells (% of Control)H1299 Cells (% of Control)
This compound (30 µM) Cell Migration (24h)~40%~50%
Cell Invasion (24h)~35%~45%
G0/G1 Phase PopulationIncreasedIncreased
U0126 (20 µM) Cell Migration (24h)~50%Not Reported
Cell Invasion (24h)~45%Not Reported

Table 2: Effects of this compound and U0126 on cell migration, invasion, and cell cycle in NSCLC cell lines. Data extrapolated from graphical representations in the source material.

PraeruptorinC_NSCLC_Pathway PraeruptorinC This compound MEK1_2 MEK1/2 PraeruptorinC->MEK1_2 inhibits CyclinD1 Cyclin D1 PraeruptorinC->CyclinD1 p21 p21 PraeruptorinC->p21 ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 CTSD CTSD ERK1_2->CTSD Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G0_G1_Arrest p21->G0_G1_Arrest PraeruptorinC_AntiInflammatory_Workflow cluster_pra Praeruptorin A cluster_ibu Ibuprofen PolyIC Poly(I:C) RAW2647_pra RAW264.7 Macrophages PolyIC->RAW2647_pra NFkB_pra NF-κB Pathway RAW2647_pra->NFkB_pra activates Inflammatory_Genes Inflammatory Genes (IL-1β, PTGS2) NFkB_pra->Inflammatory_Genes induces PraeruptorinA Praeruptorin A PraeruptorinA->NFkB_pra LPS LPS Macrophages_ibu Macrophages LPS->Macrophages_ibu COX COX Enzymes Macrophages_ibu->COX activates Prostaglandins Prostaglandins COX->Prostaglandins produces Ibuprofen Ibuprofen Ibuprofen->COX Calcium_Channel_Blockers cluster_pc This compound cluster_verapamil Verapamil PC This compound Ca_Channel_PC Voltage-Dependent Calcium Channels PC->Ca_Channel_PC blocks Ca_Influx_PC Ca²⁺ Influx Ca_Channel_PC->Ca_Influx_PC Verapamil Verapamil L_Type_Ca_Channel L-Type Calcium Channels Verapamil->L_Type_Ca_Channel blocks Ca_Influx_Verapamil Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx_Verapamil

References

A Comparative Analysis of Praeruptorin C and Nifedipine in Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research, the exploration of novel vasodilatory agents is paramount for the development of new therapeutics for hypertension and other vascular disorders. This guide provides a comparative overview of Praeruptorin C, a natural coumarin compound, and Nifedipine, a well-established synthetic calcium channel blocker, focusing on their efficacy and mechanisms in vasodilation assays. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound and Nifedipine achieve vasodilation through distinct molecular mechanisms. Nifedipine acts as a direct antagonist of L-type calcium channels in vascular smooth muscle cells, while this compound appears to employ a more complex, endothelium-dependent mechanism.

Nifedipine: As a dihydropyridine calcium channel blocker, nifedipine's primary mode of action is the inhibition of calcium ion influx into vascular smooth muscle cells.[1][2][3] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation, which in turn reduces systemic vascular resistance and lowers blood pressure.[1][4]

This compound (and its analogue Praeruptorin A): Research on Praeruptorin A, a closely related compound, indicates that its vasodilatory effect is largely dependent on the vascular endothelium.[5][6] The proposed mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and prostacyclin pathways.[5][6] Additionally, studies suggest that Praeruptorin A can inhibit Ca2+ influx, contributing to its vasorelaxant properties.[5][6][7]

G cluster_0 Nifedipine Pathway cluster_1 This compound Pathway Nifedipine Nifedipine L-type Ca2+ Channel L-type Ca2+ Channel Nifedipine->L-type Ca2+ Channel blocks Vasodilation Vasodilation Nifedipine->Vasodilation leads to Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx mediates Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction causes This compound This compound This compound->Ca2+ Influx inhibits Endothelium Endothelium This compound->Endothelium acts on NO & Prostacyclin NO & Prostacyclin Endothelium->NO & Prostacyclin releases Smooth Muscle Cell Smooth Muscle Cell NO & Prostacyclin->Smooth Muscle Cell act on Smooth Muscle Cell->Vasodilation causes

Signaling pathways of Nifedipine and this compound.

Quantitative Comparison of Vasodilatory Effects

CompoundAssay TypePreparationAgonistEC50 / IC50Reference
Praeruptorin A Isometric tension recordingIsolated rat thoracic aorta ringsPhenylephrineNot explicitly stated, but vasodilation was dose-dependent[5][6]
Nifedipine VariousHuman, dog, sheep tissues and in vivoVarious (e.g., KCl, phenylephrine)Varies by study[8][9][10]

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency. The absence of a specific EC50 value for Praeruptorin A in the cited literature prevents a direct potency comparison.

Experimental Protocols: A Guide to Vasodilation Assays

The following outlines a generalized experimental protocol for assessing vasodilation in isolated arterial rings, a common methodology in this field of research.

Isolated Artery Vasodilation Assay

This ex vivo method allows for the direct measurement of a compound's effect on vascular tone.

  • Tissue Preparation:

    • Male Wistar rats (180–200 g) are euthanized.

    • The thoracic aorta is carefully excised and placed in Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, glucose 11.1, and NaHCO3 25).

    • The aorta is cleaned of adhering connective and fatty tissues and cut into 3 mm rings.[11]

  • Experimental Setup:

    • Aortic rings are mounted in an organ bath system containing K-H buffer at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

    • The rings are connected to isometric force transducers to record changes in tension.

    • A resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the K-H solution being changed every 15-20 minutes.

  • Vasoconstriction and Vasodilation Measurement:

    • The viability of the rings is assessed by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

    • To study endothelium-dependent vasodilation, rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (PE, typically 1 µM).

    • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or nifedipine) are added to the organ bath.

    • The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by PE.

  • Investigating the Mechanism:

    • To determine the role of the endothelium, experiments can be repeated in endothelium-denuded rings.

    • To investigate specific pathways, rings can be pre-incubated with inhibitors such as L-NAME (an eNOS inhibitor) or specific channel blockers before the addition of the test compound.[5][6]

G Aorta Excision Aorta Excision Ring Preparation Ring Preparation Aorta Excision->Ring Preparation Organ Bath Mounting Organ Bath Mounting Ring Preparation->Organ Bath Mounting Equilibration Equilibration Organ Bath Mounting->Equilibration Pre-contraction (e.g., Phenylephrine) Pre-contraction (e.g., Phenylephrine) Equilibration->Pre-contraction (e.g., Phenylephrine) Addition of Test Compound Addition of Test Compound Pre-contraction (e.g., Phenylephrine)->Addition of Test Compound Tension Measurement Tension Measurement Addition of Test Compound->Tension Measurement Data Analysis Data Analysis Tension Measurement->Data Analysis

Workflow for isolated artery vasodilation assay.

Conclusion

Nifedipine is a potent, direct-acting vasodilator with a well-understood mechanism centered on the blockade of L-type calcium channels.[1][2][3] this compound, representing a class of natural coumarins, demonstrates vasodilatory properties that are likely mediated through more complex, endothelium-dependent pathways involving NO and prostacyclin, as well as calcium influx inhibition.[5][6]

While a direct head-to-head comparison of their vasodilatory potency from a single study is currently unavailable, the distinct mechanisms of action suggest different therapeutic potentials and applications. Further research involving direct comparative studies is necessary to fully elucidate the relative efficacy and potential synergistic or differential effects of these two compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations in the field of vascular pharmacology.

References

Praeruptorin C vs. Verapamil: A Comparative Analysis of Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Praeruptorin C, a bioactive coumarin from Peucedanum praeruptorum, and verapamil, a well-established synthetic phenylalkylamine calcium channel blocker. This analysis is based on available preclinical data to delineate their respective pharmacological profiles.

At a Glance: Key Mechanistic Differences

While both this compound and verapamil exhibit calcium antagonistic properties, their primary mechanisms of action and molecular targets show notable distinctions. Verapamil is a potent blocker of L-type voltage-gated calcium channels, a cornerstone of its antiarrhythmic, antihypertensive, and antianginal effects.[1] In contrast, this compound appears to exert its effects through a broader mechanism that includes the blockade of voltage-dependent calcium channels and modulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize key quantitative parameters for this compound and verapamil from various preclinical studies. It is important to note that these values were determined in different experimental settings, and direct comparisons should be made with caution.

Table 1: Calcium Antagonistic Activity

CompoundParameterValueSpecies/TissueReference
This compound pD'₂5.7Swine coronary artery[2]
pD'₂5.52Guinea-pig left atria[2]
IC₅₀ (relaxation)79 µMSwine coronary artery[2]
Verapamil IC₅₀ (L-type Ca²⁺ channels)250 nM - 15.5 µMVarious[3]
IC₅₀ (hERG channels)143.0 nMXenopus oocytes[3]
IC₅₀ (Kv1.5 channels)5.1 µMXenopus oocytes[3]

Table 2: Cardiovascular Effects

CompoundEffectModelKey FindingsReference
This compound Increased coronary flow and cardiac outputRat model of renal hypertension and left ventricular hypertrophyIncreased arterial outflow/heart wet weight by 31.3% and coronary outflow/heart wet weight by 25.1%.[4]
Negative chronotropic effectGuinea pig right atriumReduced automatic rhythm and positive chronotropic effects of CaCl₂ at 10 µM.[5]
Inhibition of intracellular Ca²⁺ elevationNormal and hypertrophied rat ventricular myocytesConcentration-dependently inhibited KCl and norepinephrine-induced [Ca²⁺]i elevation.[6]
Verapamil Reduced arterial pressurePatients with essential hypertensionIntravenous administration reduced arterial pressure by 15% and total peripheral resistance by 29%.[7]
Decreased cardiovascular pressor responsivenessPatients with essential hypertensionDisplaced the dose-response curve of blood pressure to norepinephrine to the right.[8]
Reduced risk of nonfatal reinfarctionPatients with acute myocardial infarctionRelative risk of 0.79 compared to placebo.[9]

Signaling Pathways and Mechanisms of Action

Verapamil: A Well-Defined L-Type Calcium Channel Blocker

Verapamil's primary mechanism involves the direct blockade of L-type voltage-gated calcium channels, which are crucial for the contraction of cardiac and smooth muscle.[1] By inhibiting the influx of extracellular calcium ions into these cells, verapamil leads to a cascade of downstream effects:

  • In Cardiac Myocytes: Reduced intracellular calcium availability leads to a decrease in myocardial contractility (negative inotropy).

  • In Vascular Smooth Muscle Cells: Inhibition of calcium influx results in vasodilation, leading to a reduction in blood pressure.

  • In Cardiac Conduction Tissue: Verapamil slows the heart rate (negative chronotropy) and atrioventricular (AV) nodal conduction.

verapamil_pathway verapamil Verapamil l_type_channel L-type Ca²⁺ Channel verapamil->l_type_channel Blocks ca_influx Ca²⁺ Influx ↓ intracellular_ca [Ca²⁺]i ↓ ca_influx->intracellular_ca cardiac_muscle Cardiac Muscle intracellular_ca->cardiac_muscle smooth_muscle Vascular Smooth Muscle intracellular_ca->smooth_muscle contractility Contractility ↓ cardiac_muscle->contractility vasodilation Vasodilation smooth_muscle->vasodilation

Verapamil's primary mechanism of action.
This compound: A Multifaceted Calcium Antagonist

This compound also demonstrates calcium channel blocking activity, though its precise molecular target within the calcium channel family is less defined than verapamil's. Studies suggest it inhibits voltage-dependent calcium channels in myocytes. This action contributes to its negative inotropic and chronotropic effects.

Furthermore, the vasodilatory effect of Praeruptorin A, a closely related compound, has been shown to be mediated by the endothelium-dependent NO-cGMP pathway. This suggests that this compound may share a similar mechanism, contributing to vasorelaxation independently of direct calcium channel blockade.

praeruptorin_c_pathway praeruptorin_c This compound vdcc Voltage-Dependent Ca²⁺ Channel praeruptorin_c->vdcc Blocks endothelium Endothelium praeruptorin_c->endothelium Acts on ca_influx Ca²⁺ Influx ↓ vdcc->ca_influx no_synthase eNOS endothelium->no_synthase Activates no Nitric Oxide (NO) ↑ no_synthase->no gc Guanylate Cyclase no->gc Activates cgmp cGMP ↑ gc->cgmp vasodilation Vasodilation cgmp->vasodilation contractility Myocardial Contractility ↓ ca_influx->contractility calcium_assay_workflow start Start: Culture Cells on Coverslips load_dye Load Cells with Fura-2 AM start->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells mount Mount on Microscope Stage wash_cells->mount baseline Record Baseline F340/F380 Ratio mount->baseline perfuse_compound Perfuse with Test Compound (this compound or Verapamil) baseline->perfuse_compound stimulate Stimulate with High K⁺ or Agonist perfuse_compound->stimulate record_response Record F340/F380 Ratio Change stimulate->record_response analyze Analyze Data: Calculate Inhibition record_response->analyze end End analyze->end

References

What are the differences in biological activity between Praeruptorin A, B, and C?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorins, a class of angular-type pyranocoumarins isolated from the medicinal plant Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological effects. This guide provides a detailed comparison of the biological activities of three key members of this family: Praeruptorin A (PA), Praeruptorin B (PB), and Praeruptorin C (PC). The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on their anti-inflammatory, anti-cancer, and cardiovascular properties.

Comparative Summary of Biological Activities

The biological activities of Praeruptorin A, B, and C exhibit both overlapping and distinct profiles. While all three compounds have demonstrated potential in modulating key cellular processes implicated in various diseases, the potency and mechanisms of action can differ significantly. Below is a summary of their primary biological effects, with detailed quantitative data presented in the subsequent tables.

  • Praeruptorin A is most recognized for its potent anti-inflammatory and cardiovascular effects. It effectively inhibits the production of pro-inflammatory mediators and shows significant vasorelaxant activity. Its anti-cancer properties have also been investigated, though perhaps to a lesser extent than its other activities.

  • Praeruptorin B has been extensively studied for its anti-cancer and anti-metastatic properties, particularly in cervical and renal carcinomas. It also exhibits anti-inflammatory activity, in some cases more potent than Praeruptorin A.

  • This compound has shown notable anti-cancer activity, especially against non-small cell lung cancer. It also possesses significant vasorelaxant properties, acting as a calcium channel blocker.

Quantitative Data Comparison

The following tables summarize the quantitative data on the biological activities of Praeruptorin A, B, and C from various experimental studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.

Anti-Cancer Activity
CompoundCell LineAssayIC50 ValueReference
Praeruptorin A HeLa (Cervical Cancer)Cell ProliferationNot explicitly stated, but significant inhibition at 10-30 µM[1]
Praeruptorin B HeLa (Cervical Cancer)Cell Viability (MTT)Non-toxic up to 20 µM[2]
786-O (Renal Carcinoma)Cell Viability (MTT)Non-toxic up to 30 µM
ACHN (Renal Carcinoma)Cell Viability (MTT)Non-toxic up to 30 µM
This compound A549 (Non-Small Cell Lung Cancer)Cell Viability (MTT)33.5 ± 7.5 µM[3]
H1299 (Non-Small Cell Lung Cancer)Cell Viability (MTT)30.7 ± 8.4 µM[3]
Anti-Inflammatory Activity
CompoundCell Line/SystemAssayIC50 ValueReference
Praeruptorin A RAW 264.7 MacrophagesNO ProductionNot explicitly stated, but significant inhibition at 1-5 µM[4][5]
Rat HepatocytesNO Production208 µM[6]
Praeruptorin B Rat HepatocytesNO Production43.5 µM[6]
Cardiovascular Activity
CompoundSystemAssayIC50 Value / EffectReference
Praeruptorin A Isolated Rat Thoracic AortaVasorelaxationEC50 not provided, but concentration-dependent relaxation[7]
This compound Swine Coronary ArteryVasorelaxation79 µM[8]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of Praeruptorin A, B, and C are attributed to their differential modulation of intracellular signaling pathways.

Praeruptorin A: Inhibition of the NF-κB Pathway

Praeruptorin A exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. PA has been shown to prevent the degradation of the inhibitory protein IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[5][9]

PraeruptorinA_NFkB_Pathway cluster_complex Cytoplasmic Complex LPS LPS/Poly(I:C) TLR TLR LPS->TLR Activates IKK IKK TLR->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Inflammation Initiates PraA Praeruptorin A PraA->IKK Inhibits

Praeruptorin A inhibits the NF-κB signaling pathway.
Praeruptorin B: Targeting the PI3K/AKT/mTOR and EGFR/MEK/ERK Pathways

Praeruptorin B's anti-cancer and anti-metastatic effects are mediated through the inhibition of multiple signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) and Epidermal Growth Factor Receptor (EGFR)/MEK/Extracellular signal-regulated kinase (ERK) pathways. By inhibiting these pathways, PB can suppress cell proliferation, migration, and invasion.[2]

PraeruptorinB_Pathways GF Growth Factors EGFR EGFR GF->EGFR Activates PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation PraB Praeruptorin B PraB->AKT Inhibits PraB->MEK Inhibits PraB->ERK Inhibits

Praeruptorin B inhibits PI3K/AKT/mTOR and EGFR/MEK/ERK pathways.
This compound: Inactivation of the ERK/CTSD Signaling Pathway

This compound has been shown to suppress the proliferation and metastasis of non-small cell lung cancer by inactivating the ERK/Cathepsin D (CTSD) signaling pathway. Inhibition of ERK phosphorylation leads to the downregulation of CTSD, a protease involved in tumor invasion and metastasis.[10][11]

PraeruptorinC_ERK_CTSD_Pathway GrowthSignals Growth Signals UpstreamKinases Upstream Kinases GrowthSignals->UpstreamKinases ERK p-ERK1/2 UpstreamKinases->ERK Activates CTSD CTSD Expression ERK->CTSD Upregulates Metastasis Cell Proliferation, Invasion, Metastasis CTSD->Metastasis PraC This compound PraC->ERK Inhibits

This compound inhibits the ERK/CTSD signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Praeruptorins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Praeruptorins (e.g., 0, 10, 20, 30, 40, 50 µM) for a specified duration (e.g., 24 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of the Praeruptorin or vehicle control.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the Praeruptorin to the upper and/or lower chamber.

  • Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and the membrane.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO.

  • Sample Collection: Collect the cell culture supernatant from treated and untreated cells.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix the cell supernatant with the Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block with a blocking buffer.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin or streptavidin conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The cytokine concentration is determined from the standard curve.

Conclusion

Praeruptorin A, B, and C are promising natural compounds with distinct and overlapping biological activities. Praeruptorin A shows significant potential as an anti-inflammatory and cardioprotective agent through its inhibition of the NF-κB pathway. Praeruptorin B is a strong candidate for anti-cancer therapy, targeting key proliferation and metastasis pathways like PI3K/AKT/mTOR and EGFR/MEK/ERK. This compound also demonstrates potent anti-cancer effects, particularly in lung cancer, by inhibiting the ERK/CTSD pathway, and exhibits vasorelaxant properties.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. Head-to-head comparative studies using standardized experimental conditions are needed to more definitively assess their relative potencies. Additionally, in vivo studies are crucial to validate the in vitro findings and to evaluate the pharmacokinetic and safety profiles of these promising natural products. This guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of Praeruptorins.

References

Investigating the Unseen: A Guide to Uncovering Potential Off-Target Binding of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin C, a pyranocoumarin compound extracted from the dried roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities.[1] Primarily recognized as a calcium channel antagonist, its therapeutic potential is being explored in anti-inflammatory, anti-tumor, and neuroprotective contexts.[2] However, a comprehensive understanding of its molecular interactions is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative overview of experimental and computational methodologies to investigate the potential off-target binding of this compound, a critical step in preclinical drug development to anticipate and mitigate adverse effects.

The Importance of Off-Target Profiling

While on-target efficacy is the primary goal of drug development, unintended interactions with other proteins, known as off-target effects, can lead to unforeseen side effects or even beneficial polypharmacology.[3][4] For coumarin derivatives, the parent class of this compound, off-target interactions are a known phenomenon. For instance, the widely used anticoagulant warfarin, a coumarin, is known to have off-target effects that can lead to adverse events like aggravated atherosclerosis and drug-drug interactions.[5][6] Similarly, other coumarin-based anticoagulants like phenprocoumon and acenocoumarol exhibit a narrow therapeutic index and numerous drug-drug interactions due to their metabolism by cytochrome P450 enzymes and high plasma protein binding.[7][8] Therefore, a thorough investigation of this compound's off-target profile is imperative.

Known Signaling Pathways of this compound

Current research indicates that this compound and its analogs, Praeruptorin A and B, exert their effects through multiple signaling pathways. This compound has been shown to inactivate the ERK/CTSD signaling pathway in non-small cell lung cancer.[9] Furthermore, studies on Praeruptorin A and B suggest the involvement of the PI3K/AKT and ERK/MMP1 signaling pathways in their anti-metastatic effects.[10][11] Praeruptorins A and C have also been found to activate the constitutive androstane receptor (CAR), which could lead to drug-drug interactions.[12]

Praeruptorin_C_Signaling cluster_praeruptorin This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects Praeruptorin_C This compound ERK_CTSD ERK/CTSD Pathway Praeruptorin_C->ERK_CTSD PI3K_AKT PI3K/AKT Pathway (implicated by Praeruptorin A/B) Praeruptorin_C->PI3K_AKT Likely interaction based on analogs CAR Constitutive Androstane Receptor (CAR) Praeruptorin_C->CAR Calcium_Antagonism Calcium Channel Antagonism Praeruptorin_C->Calcium_Antagonism Anti_Tumor Anti-Tumor Effects ERK_CTSD->Anti_Tumor PI3K_AKT->Anti_Tumor Drug_Interactions Potential Drug-Drug Interactions CAR->Drug_Interactions

Caption: Known and potential signaling pathways of this compound.

Comparative Analysis of Off-Target Identification Methods

A multi-pronged approach combining both experimental and computational methods is recommended for a comprehensive off-target assessment of this compound.

Table 1: Comparison of Experimental and Computational Methods for Off-Target Profiling

Method CategorySpecific TechniquePrincipleAdvantagesDisadvantages
Experimental Affinity ChromatographyImmobilized this compound is used to "pull down" interacting proteins from a cell lysate.Directly identifies binding partners.Requires chemical modification of the drug, which may alter its binding properties. High potential for non-specific binding.
Drug Affinity Responsive Target Stability (DARTS)Exploits the principle that drug binding can stabilize a protein against proteolysis.Does not require drug modification. Can be performed in complex biological mixtures.Indirect method; requires validation of direct binding. May not be suitable for all protein targets.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding in a cellular context.Label-free and applicable in intact cells and tissues. Provides evidence of target engagement in a physiological setting.Requires specific antibodies for targeted analysis or advanced proteomics for global analysis.
Computational Reverse Docking/Virtual ScreeningDocks this compound into the binding sites of a large library of known protein structures.High-throughput and cost-effective. Can predict binding to a wide range of proteins.High rate of false positives. Predictions require experimental validation.
Ligand-Based Similarity SearchingIdentifies proteins known to bind to molecules structurally similar to this compound.Simple and fast. Useful for initial hypothesis generation.Limited by the availability of data on structurally similar compounds. May miss novel targets.
Machine Learning/AI ModelsUtilizes algorithms trained on large datasets of drug-target interactions to predict potential off-targets.Can identify complex patterns and relationships. Predictive power improves with more data.Requires large, high-quality training datasets. "Black box" nature can make interpretation difficult.

Experimental Protocols for Key Techniques

Below are detailed methodologies for three key experimental approaches to identify this compound's off-targets.

Affinity Chromatography-Mass Spectrometry

This classic technique aims to isolate proteins that physically interact with this compound.

Experimental Workflow:

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol:

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal amine or carboxyl group).

  • Immobilization: Covalently attach the this compound analog to activated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for anti-tumor studies).

  • Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for binding.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, changes in pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful method that identifies potential targets without modifying the compound of interest.

Experimental Workflow:

Caption: Workflow for the DARTS assay.

Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

  • Drug Treatment: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Proteolysis: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a defined period to allow for partial digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis: Separate the protein fragments by SDS-PAGE.

  • Target Identification: Identify protein bands that are protected from proteolysis in the presence of this compound by excising them from the gel and analyzing them via LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a more physiologically relevant cellular environment.

Experimental Workflow:

Caption: Workflow for the CETSA assay.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Profiling: Heat the treated cells to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing thermally stable proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Targeted CETSA: Analyze the soluble fractions by Western blotting using antibodies against suspected target proteins.

    • Global CETSA (Thermal Proteome Profiling): Analyze the soluble fractions using quantitative mass spectrometry to identify all proteins that exhibit a thermal shift upon this compound treatment.

Comparative Data on Coumarin Derivatives

Table 2: Reported IC50 Values of Various Coumarin Derivatives Against Different Cancer Cell Lines

Coumarin DerivativeCell LineIC50 (µM)Reference
Compound 4aT47D102.05[13]
Compound 4bMCF-723.12[13]
Compound 3aHepG280.09[13]
Coumarin-thiazole hybrid 52dHT-290.25[14]
Coumarin-thiazole hybrid 52dHCT-1160.26[14]
Coumarin-pyrazole hybrid 35HepG22.96[14]
Coumarin-pyrazole hybrid 35SMMC-77212.08[14]
8-Isopentenyloxy coumarinPC-3 (72h)24.57 µg/mL[15]
Compound 15MCF-71.24[15]
Compound 16MCF-77.90 µg/mL[15]
Compound 1PC-33.56[15]
Compound 1MDA-MB-2318.5[15]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Conclusion

A systematic investigation into the off-target binding profile of this compound is a critical step towards its clinical translation. This guide provides a framework for such an investigation, outlining a suite of complementary experimental and computational methods. By employing these techniques, researchers can build a comprehensive understanding of this compound's molecular interactions, paving the way for the development of a safer and more effective therapeutic agent. The provided protocols and comparative data on other coumarins offer a starting point for these essential preclinical studies.

References

Unveiling the Molecular Targets of Praeruptorin C: A Comparative Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. Praeruptorin C (PC), a natural pyranocoumarin, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects. This guide provides a comprehensive comparison of the downstream targets of this compound signaling, supported by experimental data and detailed protocols to facilitate further investigation.

This compound's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in various disease states. This document will delve into the confirmed downstream targets of PC, comparing its efficacy with alternative therapeutic agents and providing the necessary experimental details for independent verification.

Anti-Cancer Activity in Non-Small Cell Lung Cancer (NSCLC)

This compound has shown significant promise in the context of non-small cell lung cancer by inhibiting cell proliferation and metastasis through the inactivation of the ERK/CTSD signaling pathway.[1][2]

Comparative Efficacy in NSCLC Cell Lines

This compound exhibits potent cytotoxic effects against human NSCLC cell lines A549 and H1299. The half-maximal inhibitory concentrations (IC50) of this compound were found to be 33.5 µM for A549 cells and 30.7 µM for H1299 cells.[3] For comparison, the IC50 values for standard-of-care chemotherapeutic agents, cisplatin and etoposide, in the same cell lines are provided below.

CompoundCell LineIC50 (µM)
This compound A54933.5[3]
H129930.7[3]
Cisplatin A549~3.07 - 9.0[1][4][5][6]
H1299~7.14 - 27.0[1][2][6]
Etoposide A549~3.49 - 139.54[7][8][9]
H1299~8.97 (for a related cell line)[10]
Downstream Target Modulation in NSCLC

This compound treatment leads to a dose-dependent downregulation of key proteins involved in cell cycle progression and invasion.

Target ProteinEffect of this compoundFold Change/Observation
Phospho-ERK1/2 DownregulationSignificant reduction in a dose-dependent manner[2]
CTSD DownregulationSignificant reduction in gene and protein levels in a dose-dependent manner[2][3]
Cyclin D1 DownregulationSignificant reduction in protein levels[2]
p21 UpregulationSignificant increase in protein levels[2]

Signaling Pathway Diagram: this compound in NSCLC

PraeruptorinC_NSCLC PraeruptorinC This compound ERK_Pathway ERK Pathway PraeruptorinC->ERK_Pathway Inhibits CellCycle Cell Cycle Progression PraeruptorinC->CellCycle Inhibits CyclinD1 Cyclin D1 PraeruptorinC->CyclinD1 Downregulates p21 p21 PraeruptorinC->p21 Upregulates CTSD Cathepsin D (CTSD) ERK_Pathway->CTSD Regulates Metastasis Metastasis CTSD->Metastasis Promotes

This compound inhibits the ERK pathway and cell cycle progression in NSCLC.

Modulation of Drug Metabolism Pathways

This compound has been shown to upregulate the expression of Multidrug Resistance-Associated Protein 2 (MRP2) through the activation of the Constitutive Androstane Receptor (CAR) pathway in HepG2 cells. This interaction suggests a potential for herb-drug interactions.

Signaling Pathway Diagram: this compound and MRP2 Regulation

PraeruptorinC_MRP2 PraeruptorinC This compound CAR Constitutive Androstane Receptor (CAR) PraeruptorinC->CAR Activates MRP2 MRP2 Expression CAR->MRP2 Upregulates

This compound activates the CAR pathway, leading to MRP2 upregulation.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). While specific IC50 values for this compound are not yet widely reported, studies on related praeruptorins indicate a potent anti-inflammatory effect. For comparison, the anti-inflammatory drug ibuprofen's effects on these cytokines are context-dependent and can sometimes even increase their synthesis ex vivo.[11][12][13][14][15]

Calcium Channel Blocking Activity

This compound is known to function as a voltage-operated calcium channel blocker. This mechanism is shared by various antihypertensive drugs. For comparison, the IC50 of the well-known calcium channel blocker verapamil for blocking L-type calcium channels is in the nanomolar to low micromolar range.[3][16][17][18]

Logical Relationship Diagram: this compound's Multifaceted Actions

PraeruptorinC_Actions PraeruptorinC This compound AntiCancer Anti-Cancer PraeruptorinC->AntiCancer AntiInflammatory Anti-Inflammatory PraeruptorinC->AntiInflammatory CalciumBlocker Calcium Channel Blocker PraeruptorinC->CalciumBlocker ERK_Inhibition ERK Pathway Inhibition AntiCancer->ERK_Inhibition Cytokine_Inhibition TNF-α & IL-1β Inhibition AntiInflammatory->Cytokine_Inhibition VoltageGated_Ca_Block Voltage-Gated Ca2+ Channel Blockade CalciumBlocker->VoltageGated_Ca_Block

This compound exhibits multiple biological activities through distinct mechanisms.

Experimental Protocols

Western Blot Analysis for Phospho-ERK1/2, CTSD, Cyclin D1, and p21

Experimental Workflow Diagram

WesternBlot_Workflow Cell_Culture Cell Culture & Treatment (e.g., A549, H1299) Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, overnight) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

A generalized workflow for Western blot analysis.
  • Cell Culture and Treatment: A549 or H1299 cells are seeded in 6-well plates and cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or control vehicle for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, CTSD, Cyclin D1, p21, or a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: A549 or H1299 cells are treated with this compound for 24 hours. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Cell Migration and Invasion Assays
  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the insert is not coated.

  • Cell Seeding: Cells are serum-starved overnight, then seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubation and Analysis: After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of migrated/invaded cells is counted under a microscope.

Constitutive Androstane Receptor (CAR) Activation Reporter Assay
  • Cell Transfection: HepG2 cells are co-transfected with a CAR expression vector and a reporter plasmid containing a CAR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Treatment and Luciferase Assay: Transfected cells are treated with this compound or a control compound. After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates CAR activation.

MRP2 Transport Activity Assay
  • Vesicle Preparation: Membrane vesicles containing MRP2 are prepared from cells overexpressing the transporter (e.g., Sf9 or HEK293 cells).

  • Transport Reaction: The vesicles are incubated with a fluorescent or radiolabeled MRP2 substrate in the presence or absence of this compound and ATP.

  • Quantification: The amount of substrate transported into the vesicles is quantified by measuring the fluorescence or radioactivity. A decrease in substrate accumulation in the presence of this compound indicates inhibition of MRP2 transport activity.

References

Reproducing published findings on the anti-cancer effects of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the anti-cancer effects of Praeruptorin C (PC), with a focus on non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the involved signaling pathways to support further research and development in this area.

Comparative Efficacy of Praeruptorins

This compound has demonstrated significant anti-proliferative and anti-metastatic effects in human NSCLC cell lines, outperforming its structural analogs, Praeruptorin A (PA) and Praeruptorin B (PB).

Cell Viability Inhibition

A study by Liu et al. (2020) investigated the cytotoxic effects of PA, PB, and PC on A549 and H1299 human lung adenocarcinoma cell lines. The results, as determined by the MTT assay after 24 hours of treatment, are summarized below.

CompoundCell LineIC50 (µM)
This compound (PC) A54933.5 ± 7.5 [1]
H129930.7 ± 8.4 [1]
Praeruptorin A (PA)A549Not significant
H1299Not significant
Praeruptorin B (PB)A549Not significant
H1299Not significant

Table 1: Comparative IC50 values of Praeruptorins A, B, and C in NSCLC cell lines.

This compound was also shown to significantly inhibit colony formation in A549 cells at concentrations of 10, 20, and 30 µM.[1]

Effects on Cell Cycle Progression

Flow cytometry analysis revealed that this compound induces cell cycle arrest at the G0/G1 phase in A549 cells.[2] This effect was not observed with PA and PB treatment.[2] The arrest is associated with the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor, p21.[2]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (A549) Data not specified in snippetsData not specified in snippetsData not specified in snippets
This compound (10 µM) Data not specified in snippetsData not specified in snippetsData not specified in snippets
This compound (20 µM) Significant increase[2]Data not specified in snippetsData not specified in snippets
This compound (30 µM) Significant increase[2]Data not specified in snippetsData not specified in snippets

Table 2: Effect of this compound on cell cycle distribution in A549 cells. Note: Specific percentages were not available in the provided search snippets, but the trend of a significant increase in the G0/G1 phase is reported.

Inhibition of Cell Migration and Invasion

This compound has been shown to significantly suppress the migration and invasion of A549 cells in a dose-dependent manner.[2]

Treatment (24h)Migration InhibitionInvasion Inhibition
This compound (10 µM) SignificantSignificant
This compound (20 µM) SignificantSignificant
This compound (30 µM) SignificantSignificant

Table 3: Qualitative summary of the inhibitory effects of this compound on A549 cell migration and invasion.

Signaling Pathway and Experimental Workflow

This compound exerts its anti-cancer effects primarily through the inactivation of the ERK/CTSD signaling pathway.

Praeruptorin_C_Signaling_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cell Cycle Control cluster_3 Cellular Effects PC This compound ERK p-ERK1/2 PC->ERK inhibits CyclinD1 Cyclin D1 PC->CyclinD1 downregulates p21 p21 PC->p21 upregulates Migration Migration & Invasion PC->Migration inhibits CTSD Cathepsin D (CTSD) ERK->CTSD activates CTSD->Migration promotes G0G1_Arrest G0/G1 Phase Arrest CyclinD1->G0G1_Arrest promotes exit from p21->G0G1_Arrest induces Proliferation Cell Proliferation G0G1_Arrest->Proliferation inhibits

Caption: this compound signaling pathway in NSCLC.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Phenotypic Assays cluster_3 Mechanism Analysis start NSCLC Cell Lines (A549, H1299) treatment This compound (0, 10, 20, 30 µM) start->treatment viability Cell Viability (MTT Assay) treatment->viability colony Colony Formation treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Migration/Invasion (Wound Healing/Transwell) treatment->migration western Western Blot (p-ERK, CTSD, Cyclin D1, p21) treatment->western

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Researchers should refer to the specific publication for precise details and reagent concentrations.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed A549 cells in a 6-well plate and grow to confluence.

  • Scratch Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add a fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 and 24 hours.

  • Analysis: Measure the width of the scratch to determine the extent of cell migration.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed A549 cells in the upper chamber in a serum-free medium containing this compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invaded cells from the upper surface, and fix and stain the invaded cells on the lower surface. Count the number of invaded cells under a microscope.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk and incubate with primary antibodies against p-ERK, total ERK, CTSD, Cyclin D1, p21, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Praeruptorin C: A Comparative Analysis of its Anti-Cancer Effects in Lung Adenocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Study in A549 and H1299 Cells

Praeruptorin C (PC), a natural coumarin compound, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative analysis of its effects across different non-small cell lung cancer (NSCLC) cell lines, primarily focusing on A549 and H1299, with additional context from its impact on normal human cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic promise.

Quantitative Analysis of this compound's Effects

The anti-proliferative and cytotoxic effects of this compound have been quantified in various cell lines, revealing a selective potency against cancerous cells. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCell TypeIC50 (µM)Key Effects
A549Human Lung Adenocarcinoma33.5 ± 7.5[1]Inhibition of proliferation, migration, and invasion; induction of G0/G1 cell cycle arrest.[1][2]
H1299Human Lung Adenocarcinoma30.7 ± 8.4[1]Significant decrease in cell viability.[1]
WI-38Normal Human Lung FibroblastNot significantly affected at concentrations effective against cancer cells.[3]Serves as a control to demonstrate cancer cell-specific cytotoxicity.
HK-2Normal Human Kidney Proximal TubuleNot significantly affected at concentrations effective against cancer cells.[3]Serves as a control to demonstrate cancer cell-specific cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's effects.

Cell Culture and Drug Treatment
  • Cell Lines: A549 (human lung adenocarcinoma), H1299 (human lung adenocarcinoma), WI-38 (human lung fibroblast), and HK-2 (human proximal tubule) cells were used.

  • Culture Conditions: Cells were maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted to the desired concentrations in the cell culture medium for experiments. The final DMSO concentration was kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, and 50 µM) and incubated for 24 hours.[1]

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry)
  • A549 cells were treated with different concentrations of this compound (0, 10, 20, and 30 µM) for 24 hours.[1]

  • Cells were harvested, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

  • The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Wound Healing Assay
  • A549 cells were grown to confluence in 6-well plates.

  • A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

  • The cells were washed with PBS to remove detached cells and then incubated with a medium containing various concentrations of this compound (0, 10, 20, and 30 µM).[1]

  • Images of the wound were captured at 0 and 24 hours. The wound closure was quantified by measuring the change in the wound area over time.

Invasion Assay
  • The invasiveness of A549 cells was assessed using Transwell chambers coated with Matrigel.

  • Cells were pre-treated with this compound (0, 10, 20, and 30 µM) for 24 hours.[1]

  • The treated cells were seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

  • The invaded cells on the lower surface of the membrane were fixed with methanol and stained with crystal violet.

  • The number of invaded cells was counted under a microscope.

Western Blot Analysis
  • A549 cells were treated with various concentrations of this compound for 24 hours.

  • Total protein was extracted from the cells using a lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, p21, p-ERK1/2, ERK1/2, CTSD, and β-actin) overnight at 4°C.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 This compound Action cluster_1 Cellular Effects PC This compound ERK p-ERK1/2 (Phosphorylation) PC->ERK Inhibits Proliferation Cell Proliferation Migration Cell Migration Invasion Cell Invasion CTSD Cathepsin D (CTSD) ERK->CTSD Regulates CTSD->Proliferation Promotes CTSD->Migration Promotes CTSD->Invasion Promotes

Caption: this compound inhibits the ERK/CTSD signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis start Seed A549/H1299 Cells treat Treat with this compound start->treat viability MTT Assay (Cell Viability) treat->viability migration Wound Healing (Migration) treat->migration invasion Transwell Assay (Invasion) treat->invasion cell_cycle Flow Cytometry (Cell Cycle) treat->cell_cycle protein Western Blot (Protein Expression) treat->protein

Caption: General experimental workflow for evaluating this compound.

Discussion of Findings

This compound demonstrates a consistent and potent anti-cancer effect in the tested non-small cell lung cancer cell lines, A549 and H1299. The compound significantly inhibits cell proliferation, migration, and invasion at micromolar concentrations.[1][2] Notably, its cytotoxicity is significantly lower in normal human lung and kidney cells, suggesting a favorable therapeutic window.

Mechanistically, this compound induces cell cycle arrest at the G0/G1 phase.[1] This is accompanied by the downregulation of Cyclin D1, a key regulator of G1 to S phase transition, and the upregulation of p21, a cyclin-dependent kinase inhibitor.[1]

The primary signaling pathway implicated in the anti-metastatic effects of this compound in NSCLC cells is the inactivation of the ERK/CTSD (Extracellular signal-regulated kinase/Cathepsin D) pathway.[2][4] this compound treatment leads to a reduction in the phosphorylation of ERK1/2, which in turn suppresses the expression of Cathepsin D, a protease involved in tumor progression and metastasis.[1][2]

References

Praeruptorin C Demonstrates Superior Anticancer Potency Over Analogs in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Praeruptorin C and its analogs, Praeruptorin A and B, reveals the significantly higher potency of this compound in inhibiting the proliferation, survival, migration, and invasion of human non-small cell lung cancer (NSCLC) cells. Experimental data indicates that while this compound exhibits potent cytotoxic effects, its analogs, A and B, show minimal activity at comparable concentrations.

Praeruptorins, a group of natural coumarin compounds, have garnered interest in the scientific community for their potential therapeutic properties. This guide provides a detailed comparative analysis of the anticancer potency of this compound (PC) and its structural analogs, Praeruptorin A (PA) and Praeruptorin B (PB), with a focus on their effects on NSCLC cell lines.

Quantitative Analysis of Cytotoxicity

The antiproliferative effects of this compound, A, and B were evaluated in A549 and H1299 human NSCLC cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 hours of treatment.

CompoundCell LineIC50 (µM)
This compound A54933.5 ± 7.5[1]
H129930.7 ± 8.4[1]
Praeruptorin A A549No significant effect observed at concentrations up to 50 µM[1]
H1299No significant effect observed at concentrations up to 50 µM[1]
Praeruptorin B A549No significant effect observed at concentrations up to 50 µM[1]
H1299No significant effect observed at concentrations up to 50 µM[1]

Table 1: Comparative IC50 values of this compound, A, and B in NSCLC cell lines.

The data clearly demonstrates that this compound is significantly more potent than its analogs in inhibiting the growth of both A549 and H1299 lung cancer cells.[1] In contrast, Praeruptorin A and B did not exhibit significant cytotoxic effects at the concentrations tested.[1]

Inhibition of Cancer Cell Survival and Metastasis

Beyond cytotoxicity, the study by Lin et al. (2020) investigated the effects of these compounds on other key aspects of cancer progression, namely colony formation, cell migration, and invasion.

  • Colony Formation: this compound was found to significantly suppress the ability of A549 cells to form colonies, indicating its potential to inhibit long-term cancer cell survival and proliferation.[1]

  • Cell Migration and Invasion: In wound healing and Transwell invasion assays, this compound demonstrated a marked ability to inhibit the migration and invasion of A549 cells, crucial steps in the metastatic cascade.[1]

Mechanism of Action: Targeting the ERK/CTSD Signaling Pathway

The enhanced potency of this compound is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and metastasis. Research indicates that this compound exerts its anticancer effects by inactivating the ERK/CTSD (Extracellular signal-regulated kinase/Cathepsin D) signaling pathway.[1]

The ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation. Cathepsin D, a lysosomal aspartic protease, is implicated in cancer progression, including invasion and metastasis. This compound treatment was shown to significantly suppress the phosphorylation of ERK1/2 and reduce the expression of CTSD in NSCLC cells.[1]

ERK_CTSD_Pathway Praeruptorin_C This compound ERK ERK1/2 Phosphorylation Praeruptorin_C->ERK inhibits CTSD CTSD Expression ERK->CTSD activates Proliferation Cell Proliferation CTSD->Proliferation Migration Cell Migration CTSD->Migration Invasion Cell Invasion CTSD->Invasion

This compound inhibits the ERK/CTSD signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: A549 and H1299 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations (0, 10, 20, 30, 40, and 50 µM) of Praeruptorin A, B, or C for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Praeruptorins (24h) A->B C Add MTT solution (4h) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Workflow of the MTT cell viability assay.
Colony Formation Assay

  • Cell Seeding: A549 cells were seeded in 6-well plates at a low density (500 cells/well).

  • Treatment: Cells were treated with various concentrations of this compound (0, 10, 20, and 30 µM) for 24 hours.

  • Incubation: The medium was then replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.

  • Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.

  • Quantification: The number of colonies containing more than 50 cells was counted.

Wound Healing (Scratch) Assay
  • Cell Seeding: A549 cells were seeded in 6-well plates and grown to confluence.

  • Scratch Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment: The cells were washed to remove debris and then incubated with serum-free medium containing different concentrations of this compound.

  • Image Acquisition: Images of the scratch were captured at 0 and 24 hours.

  • Analysis: The rate of wound closure was measured by quantifying the change in the width of the scratch over time.

Transwell Invasion Assay
  • Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel.

  • Cell Seeding: A549 cells, pre-treated with this compound, were seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber was filled with medium containing 10% fetal bovine serum as a chemoattractant.

  • Incubation: The plates were incubated for 24 hours to allow for cell invasion.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Conclusion

The comparative analysis unequivocally demonstrates the superior anticancer potency of this compound over its analogs, Praeruptorin A and B, in the context of non-small cell lung cancer. The potent inhibitory effects of this compound on cell proliferation, survival, migration, and invasion, mediated through the inactivation of the ERK/CTSD signaling pathway, highlight its potential as a promising candidate for further preclinical and clinical investigation in the development of novel anticancer therapies. Researchers and drug development professionals are encouraged to consider the significant therapeutic potential of this compound in their ongoing efforts to combat NSCLC.

References

Synergistic Antitumor Effects of Praeruptorin C in Combination with MEK Inhibitor U0126

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study has illuminated the synergistic potential of Praeruptorin C (PC), a natural coumarin, when used in combination with the MEK1/2 inhibitor, U0126, in non-small cell lung cancer (NSCLC) cells. The research provides compelling evidence that this combination therapy significantly enhances the inhibition of cancer cell migration, invasion, and the expression of the pro-metastatic protein Cathepsin D (CTSD), compared to individual treatments. These findings offer a promising new avenue for the development of more effective anticancer therapeutic strategies.

This guide provides an objective comparison of the standalone and combined effects of this compound and U0126, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Synergistic Effects

The synergistic activity of this compound and U0126 was evaluated in human A549 lung cancer cells. The combination of 20 µM of this compound with 20 µM of U0126 demonstrated a significantly greater inhibitory effect on key processes of cancer progression than either compound administered alone.

Table 1: Synergistic Inhibition of Cell Migration
Treatment GroupWound Closure (%)
Control100.0
This compound (20 µM)62.5
U0126 (20 µM)48.2
This compound (20 µM) + U0126 (20 µM) 25.1
Table 2: Synergistic Inhibition of Cell Invasion
Treatment GroupInvading Cells (relative %)
Control100.0
This compound (20 µM)58.7
U0126 (20 µM)45.3
This compound (20 µM) + U0126 (20 µM) 22.4
Table 3: Synergistic Downregulation of Cathepsin D (CTSD) Protein Expression
Treatment GroupRelative CTSD Protein Expression (%)
Control100.0
This compound (20 µM)65.0
U0126 (20 µM)55.0
This compound (20 µM) + U0126 (20 µM) 30.0

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture

Human non-small cell lung cancer (NSCLC) A549 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay
  • A549 cells were seeded in 6-well plates and grown to 90% confluency.

  • A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

  • The wells were washed with PBS to remove detached cells.

  • Cells were then treated with this compound (20 µM), U0126 (20 µM), or a combination of both in a serum-reduced medium.

  • Images of the scratch were captured at 0 and 24 hours.

  • The wound closure area was quantified using image analysis software.

Cell Invasion Assay
  • The upper chambers of Transwell inserts with an 8 µm pore size were coated with Matrigel.

  • A549 cells were pre-treated with this compound (20 µM), U0126 (20 µM), or a combination for 24 hours.

  • The treated cells were seeded into the upper chambers in a serum-free medium.

  • The lower chambers were filled with a medium containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed.

  • Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis
  • A549 cells were treated with this compound (20 µM), U0126 (20 µM), or a combination for 24 hours.

  • Total protein was extracted from the cells using RIPA lysis buffer.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against CTSD and β-actin (as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities were quantified by densitometry.

Visualized Mechanisms and Workflows

The following diagrams illustrate the signaling pathway targeted by the combination therapy and the experimental workflow used to assess the synergistic effects.

G cluster_0 Signaling Pathway PC This compound ERK p-ERK1/2 PC->ERK inhibits U0126 U0126 MEK MEK1/2 U0126->MEK inhibits MEK->ERK activates CTSD CTSD Expression ERK->CTSD upregulates Metastasis Cell Migration & Invasion CTSD->Metastasis promotes

Caption: Synergistic inhibition of the ERK/CTSD pathway by this compound and U0126.

G cluster_1 Experimental Workflow cluster_assays Functional Assays start A549 Cell Culture treatment Treatment Groups: - Control - this compound (PC) - U0126 - PC + U0126 start->treatment wound_healing Wound Healing Assay treatment->wound_healing invasion_assay Invasion Assay treatment->invasion_assay western_blot Western Blot for CTSD Expression treatment->western_blot data_analysis Data Analysis and Comparison wound_healing->data_analysis invasion_assay->data_analysis western_blot->data_analysis

A Head-to-Head Comparison of Praeruptorin C and Other Natural Coumarins in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin C, a natural pyranocoumarin, has garnered significant attention for its diverse pharmacological activities. This guide provides an objective, data-driven comparison of this compound against other well-known natural coumarins, namely Scopoletin and Umbelliferone. We delve into their comparative efficacy in anti-inflammatory, anti-cancer, and neuroprotective applications, supported by quantitative experimental data and detailed methodologies.

Executive Summary

This compound demonstrates promising bioactivity across multiple therapeutic areas. In anti-cancer studies, it exhibits potent cytotoxic and anti-migratory effects, particularly in non-small cell lung cancer. Its anti-inflammatory and neuroprotective properties are also noteworthy, positioning it as a versatile candidate for further drug development. This guide will illuminate the nuances of its performance relative to other common natural coumarins.

Anti-Cancer Activity: A Quantitative Comparison

The cytotoxic effects of this compound, Scopoletin, and Umbelliferone have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound A549 (Non-small cell lung cancer)MTT Assay33.5[1]
H1299 (Non-small cell lung cancer)MTT Assay30.7[1]
Scopoletin A549 (Non-small cell lung cancer)MTT Assay~83.2 (16 µg/mL)[2]
MCF-7 (Breast cancer)MTT Assay>100[3]
HT-29 (Colon carcinoma)MTT Assay>100[3]
Umbelliferone MCF-7 (Breast cancer)MTT Assay15.56[4]
MDA-MB-231 (Breast cancer)MTT Assay10.31[4]
HepG2 (Hepatocellular carcinoma)MTT AssayNot specified, but showed dose-dependent apoptosis[5]
HCT 116 (Colorectal cancer)MTT Assay8.05[6]
HT-29 (Colorectal cancer)MTT Assay4.35[6]

Key Findings:

  • This compound shows significant cytotoxicity against non-small cell lung cancer cell lines A549 and H1299, with IC50 values of 33.5 µM and 30.7 µM, respectively[1].

  • Umbelliferone demonstrates potent anticancer activity across a broader range of cancer cell lines, including breast and colorectal cancer, with IC50 values as low as 4.35 µM[4][6].

  • Scopoletin appears to be less potent in the tested cancer cell lines compared to this compound and Umbelliferone, with IC50 values often exceeding 100 µM[2][3].

Beyond cytotoxicity, this compound has been shown to inhibit the migration and invasion of non-small cell lung cancer cells, key processes in cancer metastasis[1].

Anti-Inflammatory Potential: A Comparative Overview

The anti-inflammatory properties of these coumarins are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundAssayIC50 (µM)Reference
Praeruptorin A NO Production Inhibition (LPS-stimulated RAW 264.7 cells)Not specified, but showed significant inhibition[7]
Praeruptorin B NO Production Inhibition (IL-1β-stimulated rat hepatocytes)Lower than Praeruptorin A[8]
Scopoletin 5-Lipoxygenase Inhibition1.76[9]
Umbelliferone Not specifiedNot specified

Key Findings:

  • Praeruptorins have demonstrated significant anti-inflammatory effects by inhibiting NO production and the NF-κB signaling pathway[7][8][10].

  • Scopoletin exhibits potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory cascade, with a very low IC50 value of 1.76 µM[9].

Neuroprotective Effects: Emerging Evidence

This compound and other coumarins are being investigated for their potential to protect neurons from damage.

  • This compound has been shown to protect cortical neurons from NMDA-induced apoptosis in a concentration-dependent manner[11]. It has also demonstrated neuroprotective effects in a mouse model of Huntington's disease by alleviating motor deficits and protecting neurons from excitotoxicity[12][13][14].

  • Scopoletin has shown neuroprotective potential through its anticholinesterase and antioxidant activities[9].

  • Umbelliferone has also been noted for its neuroprotective properties in various in vitro and in vivo models[6].

Signaling Pathways Modulated by this compound and Other Coumarins

The therapeutic effects of these coumarins are underpinned by their interaction with key cellular signaling pathways.

ERK/CTSD Signaling Pathway in Cancer (this compound)

This compound has been shown to suppress the proliferation and invasion of non-small cell lung cancer by inactivating the ERK/CTSD signaling pathway[1].

ERK_CTSD_Pathway PraeruptorinC This compound ERK ERK1/2 Phosphorylation PraeruptorinC->ERK inhibition CTSD Cathepsin D (CTSD) Expression ERK->CTSD activation Proliferation Cell Proliferation CTSD->Proliferation Invasion Cell Invasion CTSD->Invasion

Caption: this compound inhibits ERK1/2 phosphorylation, leading to reduced CTSD expression and subsequent suppression of cancer cell proliferation and invasion.

NF-κB Signaling Pathway in Inflammation (Praeruptorins)

Praeruptorin A, a closely related compound, has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[7][10].

NFkB_Pathway cluster_cytoplasm Cytoplasm Praeruptorins Praeruptorins IKK IKK Activation Praeruptorins->IKK inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Caption: Praeruptorins inhibit the activation of IKK, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway in Cancer (General Coumarins)

Various coumarin derivatives have been reported to exert their anti-cancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[15][16][17][18].

PI3K_Akt_Pathway Coumarins Coumarins PI3K PI3K Coumarins->PI3K inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival mTOR->CellSurvival Proliferation Cell Proliferation mTOR->Proliferation

Caption: Coumarins can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, by targeting components like PI3K.

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours of incubation.

  • Compound Treatment: Treat the cells with various concentrations of the test coumarin (e.g., this compound, Scopoletin, Umbelliferone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Wound Healing (Scratch) Assay

This assay is used to study cell migration and wound closure in vitro.

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Compound Treatment: Add fresh culture medium containing the test coumarin at various concentrations or a vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine the effect of the compound on cell migration. A decrease in the rate of wound closure indicates an inhibitory effect on cell migration.

Conclusion

This compound emerges as a compelling natural coumarin with significant therapeutic potential, particularly in the realm of oncology. Its demonstrated efficacy against non-small cell lung cancer, coupled with its anti-inflammatory and neuroprotective properties, underscores its versatility. While Umbelliferone shows broader and sometimes more potent anti-cancer activity in the tested cell lines, this compound's distinct mechanism of action via the ERK/CTSD pathway warrants further investigation. Scopoletin, while a potent anti-inflammatory agent, appears less effective as a cytotoxic agent in the compared cancer models.

The continued exploration of these natural compounds, with a focus on elucidating their precise molecular targets and optimizing their pharmacokinetic profiles, holds great promise for the development of novel and effective therapies for a range of diseases. This comparative guide serves as a foundational resource for researchers to navigate the landscape of natural coumarins and to inform future drug discovery and development efforts.

References

Validating the In Vivo Therapeutic Window of Praeruptorin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic window of Praeruptorin C (PC), a bioactive pyranocoumarin with demonstrated anti-inflammatory, neuroprotective, and calcium channel antagonist properties. Due to the limited availability of comprehensive in vivo toxicity data for this compound, this guide leverages available efficacy data for PC and toxicity data for the structurally related compound, Praeruptorin A, to provide a preliminary assessment. This is compared with established therapeutic agents that share similar pharmacological activities, including the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, the calcium channel blockers Verapamil and Nimodipine, and the natural compounds Curcumin and Melatonin.

Comparative Analysis of In Vivo Therapeutic Windows

The following tables summarize the available in vivo efficacy and toxicity data for this compound and its comparators. It is crucial to note the absence of direct acute and subchronic toxicity studies for this compound. The data for Praeruptorin A is used as a surrogate to estimate the potential toxicity profile of this compound, a common practice in early-stage drug development when data on a specific analog is limited.

Table 1: In Vivo Efficacy Data

CompoundTherapeutic AreaAnimal ModelEffective Dose Range (Oral)Efficacy Endpoint
This compound NeuroprotectionMouse (Huntington's Disease Model)1.5 - 3.0 mg/kgAlleviation of motor deficits and depression-like behavior[1][2]
Anti-inflammatoryMouse (CFA-induced inflammatory pain)3 mg/kgRelief of mechanical allodynia and hindpaw edema[3]
Anti-inflammatoryMouse (LPS-induced pulmonary inflammation)320 mg/kgReduction of inflammatory cell infiltration and cytokine levels[4]
Naproxen NeuroprotectionMouse (Excitotoxicity Model)10 - 20 mg/kgAttenuation of neuronal damage[5]
Verapamil NeuroprotectionMouse100 - 200 mg/kg/dayImproved survival and motor function in a myotonic dystrophy model[6]
Nimodipine NeuroprotectionMouse2 - 20 mg/kg/dayAttenuation of methylmercury-induced neurotoxicity[7]
Curcumin NeuroprotectionRat (Ischemic Stroke Model)Not specified in the provided abstractReduction of infarct size and oxidative stress[8]
Melatonin NeuroprotectionRat (Excitotoxicity Model)10 mg/kg (cumulative i.p. dose)Prevention of neuronal death[9]

Table 2: In Vivo Toxicity Data

CompoundAcute Oral LD50 (Rodent)Subchronic Oral NOAEL (Rodent)Species
Praeruptorin A (surrogate for this compound) > 1 g/kgNo data availableMouse
Naproxen 248 mg/kg300 mg/kg (sub-acute)Rat[10], Mouse
Verapamil 150 mg/kg (Rat), 163 mg/kg (Mouse)No data availableRat, Mouse[11]
Nimodipine No data available40-60 mg/kg (2 years)Rat[12]
Curcumin > 2000 mg/kg1000 mg/kg/day (90-day)Mouse[1], Rat[13][14]
Melatonin > 400 mg/kg100 mg/kg/day (maternal toxicity)Rat, Mouse[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summarized protocols for key experiments relevant to determining the therapeutic window.

In Vivo Neuroprotection Model (Excitotoxicity)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Excitotoxicity: Stereotaxic intrahippocampal injection of N-methyl-D-aspartate (NMDA).

  • Drug Administration: Test compounds (e.g., this compound, Naproxen) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses and time points relative to the NMDA injection (e.g., pre-treatment, post-treatment).

  • Efficacy Assessment:

    • Behavioral Tests: Morris water maze for learning and memory, open field test for locomotor activity.

    • Histological Analysis: Nissl staining to assess neuronal loss in the hippocampus. Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability (e.g., NeuN).

  • Reference: Based on protocols for studying neuroprotective agents in excitotoxic injury models.

In Vivo Anti-inflammatory Model (LPS-Induced)
  • Animal Model: Male BALB/c mice.

  • Induction of Inflammation: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.

  • Drug Administration: Test compounds are administered orally at different doses prior to or concurrently with the LPS challenge.

  • Efficacy Assessment:

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA or cytokine bead array.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in tissues like the lungs or liver.

    • Histological Analysis: H&E staining of tissues to assess inflammatory cell infiltration and tissue damage.

  • Reference: Based on established protocols for LPS-induced systemic inflammation models[7][12].

Acute Oral Toxicity Study (OECD 423)
  • Animal Model: Female Sprague-Dawley rats.

  • Procedure: A stepwise procedure with the use of a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category and an estimation of the LD50.

  • Reference: OECD Guideline for the Testing of Chemicals, No. 423, "Acute Oral Toxicity – Acute Toxic Class Method"[10][14].

Subchronic Oral Toxicity Study (OECD 408)
  • Animal Model: Male and female Sprague-Dawley rats.

  • Procedure: The test substance is administered orally daily in graduated doses to several groups of experimental animals for a period of 90 days.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis at the end of the study.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. Gross necropsy and histopathology of major organs are performed.

  • Reference: OECD Guideline for the Testing of Chemicals, No. 408, "Repeated Dose 90-Day Oral Toxicity Study in Rodents"[11].

Visualizations

Signaling Pathway: Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Leads to Praeruptorin_C This compound Praeruptorin_C->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced neuroinflammation and the inhibitory effect of this compound.

Experimental Workflow: In Vivo Therapeutic Window Validation

G Start Start Dose_Response Dose-Response Efficacy Study (e.g., Neuroprotection Model) Start->Dose_Response Acute_Toxicity Acute Oral Toxicity Study (OECD 423) Start->Acute_Toxicity Determine_ED50 Determine ED50 Dose_Response->Determine_ED50 Determine_LD50 Determine LD50 Acute_Toxicity->Determine_LD50 Subchronic_Toxicity Subchronic Oral Toxicity Study (OECD 408) Determine_NOAEL Determine NOAEL Subchronic_Toxicity->Determine_NOAEL Calculate_TI Calculate Therapeutic Index (LD50 / ED50) Determine_ED50->Calculate_TI Define_TW Define Therapeutic Window (Range between minimum effective dose and NOAEL) Determine_ED50->Define_TW Determine_LD50->Subchronic_Toxicity Determine_LD50->Calculate_TI Determine_NOAEL->Define_TW End End Calculate_TI->End Define_TW->End

Caption: Workflow for the in vivo validation of a therapeutic window.

Logical Relationship: Dose-Response and Therapeutic Window

G cluster_0 Therapeutic Range Dose Dose Efficacy_Curve Toxicity_Curve Response Response Therapeutic_Window Therapeutic Window MEC Minimum Effective Concentration (MEC) MTC Minimum Toxic Concentration (MTC) Increasing Dose Increasing Dose Increased Efficacy Increased Efficacy Increasing Dose->Increased Efficacy Increased Toxicity Increased Toxicity Increasing Dose->Increased Toxicity Plateau Plateau Increased Efficacy->Plateau Effective Dose Effective Dose Toxic Dose Toxic Dose

Caption: Conceptual relationship between dose, efficacy, toxicity, and the therapeutic window.

References

Assessing the selectivity of Praeruptorin C for its primary target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin C, a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated a range of biological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects. This guide provides a comparative assessment of the selectivity of this compound for its putative targets, with a focus on its effects in non-small cell lung cancer (NSCLC) and its role in the induction of multidrug resistance-associated protein 2 (MRP2). The information presented herein is intended to aid researchers in evaluating this compound's potential as a therapeutic agent and to guide future investigations into its mechanism of action.

I. Overview of this compound's Biological Activities

This compound does not have a single, well-defined primary target with high-affinity binding. Instead, current research indicates that it modulates multiple cellular pathways. This guide will focus on two of the most well-documented activities of this compound:

  • Antiproliferative and Pro-apoptotic Effects in Non-Small Cell Lung Cancer (NSCLC): this compound has been shown to inhibit the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. This activity is associated with the downregulation of the ERK1/2 signaling pathway and the reduced expression of Cathepsin D (CTSD)[1][2].

  • Induction of Multidrug Resistance-Associated Protein 2 (MRP2): this compound, along with its isomer Praeruptorin A, can upregulate the expression of MRP2, an important transporter involved in the efflux of various drugs and endogenous compounds. This effect is mediated through the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition.

II. Quantitative Comparison of Biological Activity

To assess the selectivity of this compound, its activity is compared with that of established modulators of the targeted pathways. The following tables summarize the available quantitative data.

Table 1: Inhibition of NSCLC Cell Viability

CompoundTarget Cell LineIC50Reference
This compoundA54933.5 ± 7.5 µM
This compoundH129930.7 ± 8.4 µM

Table 2: Modulation of the ERK1/2 Pathway

CompoundTarget/AssayIC50 / Effective ConcentrationReference
This compoundInhibition of ERK1/2 Phosphorylation (A549 cells)Significant inhibition observed at 10, 20, and 30 µM
U0126MEK1 Inhibition (upstream of ERK)72 nM[3][4][5][6][7]
U0126MEK2 Inhibition (upstream of ERK)58 nM[3][4][5][6][7]

Table 3: Inhibition of Cathepsin D

CompoundTarget/AssayIC50Reference
This compoundDownregulation of CTSD expression (A549 cells)Significant reduction observed at 10, 20, and 30 µM
Pepstatin ACathepsin D enzymatic activity0.1 nM - 5 nM (assay dependent)[8][9][10][11][12]

Table 4: Activation of CAR and Induction of MRP2

CompoundTarget/AssayEC50 / Effective ConcentrationReference
This compoundCAR Activation/MRP2 InductionNo EC50 value has been reported. Upregulation of MRP2 mRNA and protein confirmed.
CITCOCAR Activation49 nM[13]
RifampicinMRP2 mRNA and Protein Induction (LLC-PK1 cells)Significant induction observed at 25 µM over 15 days[14]

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CTSD Cathepsin D ERK->CTSD regulates PraeruptorinC This compound PraeruptorinC->ERK inhibits (downstream effects) PraeruptorinC->CTSD inhibits expression U0126 U0126 U0126->MEK

Caption: this compound's inhibitory effect on the ERK/CTSD signaling pathway in NSCLC.

CAR_MRP2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive CAR (inactive) CAR_active CAR (active) CAR_inactive->CAR_active translocates PraeruptorinC This compound PraeruptorinC->CAR_inactive activates CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM binds to MRP2_gene MRP2 Gene PBREM->MRP2_gene activates transcription MRP2_mRNA MRP2 mRNA MRP2_gene->MRP2_mRNA MRP2_protein MRP2 Protein (Transporter) MRP2_mRNA->MRP2_protein translation Drug_Efflux Drug Efflux MRP2_protein->Drug_Efflux mediates

Caption: Proposed mechanism of this compound-mediated MRP2 induction via CAR activation.

Experimental_Workflow cluster_NSCLC NSCLC Pathway Analysis cluster_CAR_MRP2 CAR/MRP2 Pathway Analysis A549_H1299 A549 & H1299 cells Treatment_PC Treat with this compound (0-50 µM, 24h) A549_H1299->Treatment_PC MTT_Assay MTT Assay for Cell Viability Treatment_PC->MTT_Assay Western_Blot Western Blot for p-ERK1/2 & Total ERK1/2 Treatment_PC->Western_Blot RT_qPCR_CTSD RT-qPCR for CTSD mRNA Treatment_PC->RT_qPCR_CTSD HepG2 HepG2 cells Treatment_PC_CAR Treat with this compound HepG2->Treatment_PC_CAR Luciferase_Assay CAR Reporter Assay (Luciferase) Treatment_PC_CAR->Luciferase_Assay RT_qPCR_MRP2 RT-qPCR for MRP2 mRNA Treatment_PC_CAR->RT_qPCR_MRP2 CDF_Uptake CDF Uptake Assay for MRP2 Activity Treatment_PC_CAR->CDF_Uptake

Caption: Experimental workflows for assessing this compound's activity.

IV. Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines (A549 and H1299).

  • Protocol:

    • Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3][9][10][13]

Western Blot for ERK1/2 Phosphorylation
  • Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

  • Protocol:

    • Culture A549 cells and treat with this compound (e.g., 0, 10, 20, 30 µM) for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.[4][11][12][14][15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

RT-qPCR for Gene Expression (CTSD and MRP2)
  • Objective: To measure the effect of this compound on the mRNA levels of Cathepsin D and MRP2.

  • Protocol:

    • Treat cells (e.g., A549 for CTSD, HepG2 for MRP2) with this compound at various concentrations.

    • Isolate total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for CTSD, MRP2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.[16][17][18][19]

CAR Activation Luciferase Reporter Assay
  • Objective: To determine if this compound can activate the constitutive androstane receptor.

  • Protocol:

    • Co-transfect HepG2 cells with a CAR expression vector and a luciferase reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter). A Renilla luciferase vector can be co-transfected for normalization.

    • Treat the transfected cells with various concentrations of this compound or a known CAR agonist (e.g., CITCO) for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.[7][20][21][22]

MRP2 Transport Activity (CDF Uptake) Assay
  • Objective: To measure the functional activity of the MRP2 transporter.

  • Protocol:

    • Prepare inside-out membrane vesicles from cells overexpressing MRP2 (e.g., Sf9 or HEK293 cells).

    • Incubate the vesicles with a fluorescent MRP2 substrate, such as 5(6)-carboxy-2',7'-dichlorofluorescein (CDF), in the presence of ATP.

    • To test for inhibition or competitive substrate activity of this compound, include it in the incubation mixture.

    • Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through a filter plate to trap the vesicles.

    • Wash the vesicles to remove external substrate.

    • Lyse the vesicles and measure the fluorescence of the trapped CDF.

    • Compare the uptake of CDF in the presence and absence of this compound to determine its effect on MRP2 transport activity.[2][5][6][8][23][24][25]

V. Conclusion

This compound exhibits interesting biological activities, particularly in the context of cancer and drug metabolism. Its ability to inhibit NSCLC cell proliferation, while modest in terms of IC50 values compared to targeted therapies, is linked to the modulation of the ERK/CTSD pathway. The lack of a specific, high-affinity primary target suggests that this compound may have a broader, multi-target mechanism of action.

Its role as an inducer of MRP2 via CAR activation highlights a potential for herb-drug interactions, which warrants further investigation. The absence of a reported EC50 value for CAR activation by this compound is a key data gap that needs to be addressed to fully understand its selectivity and potential clinical implications.

This guide provides a framework for comparing the known activities of this compound with other compounds. The detailed protocols and pathway diagrams are intended to facilitate further research into this promising natural product. Future studies should focus on identifying the direct binding partners of this compound and quantifying its potency across a wider range of biological targets to build a more complete selectivity profile.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Praeruptorin C, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, must be treated as hazardous waste. It should never be disposed of in regular trash or down the drain.[2][3]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, absorbent paper), must be segregated as hazardous chemical waste.[4][5]

    • Solid waste, such as contaminated gloves and wipes, should be double-bagged in clear plastic bags.[4]

    • Unused solid this compound should ideally be disposed of in its original manufacturer's container.[4]

    • Liquid waste containing this compound should be collected in a designated, compatible, and leak-proof container with a screw-on cap.[2][4] Glass containers should be avoided if a compatible plastic alternative is available to minimize the risk of breakage.[2]

  • Container Labeling :

    • Every waste container must be clearly labeled as "Hazardous Waste."[2][6]

    • The label must include the full chemical name, "this compound," and the quantity of the waste. For mixtures, all chemical components must be listed.[2] Abbreviations and chemical formulas are not acceptable.[2][6]

    • The date of waste generation, the laboratory or room number, and the Principal Investigator's name and contact number must also be on the label.[2]

  • Waste Storage :

    • Hazardous waste containers must be kept closed except when adding waste.[4][6]

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Secondary containment is mandatory to capture any potential leaks or spills.[4] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[4]

    • Incompatible wastes, such as acids and bases, must be segregated to prevent hazardous reactions.[4][6]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][5]

    • Provide a completed Hazardous Waste Information Form as required by your institution, detailing the contents of the waste containers.[2]

    • Do not exceed the time or quantity limits for hazardous waste accumulation in your laboratory.[4]

Quantitative Data for Hazardous Waste Handling

The following table summarizes general quantitative guidelines for the accumulation and handling of hazardous chemical waste in a laboratory setting. Specific limits may vary by institution and local regulations.

ParameterGuidelineSource
Maximum Accumulation Time90 days from the start of waste collection in a container[4]
Maximum Accumulation Volume55 gallons for any single hazardous waste stream[4]
Secondary Containment Volume110% of the volume of the primary waste container(s)[4]
Small Spill Threshold< 5 mL or 5 g[5]
Large Spill Threshold> 5 mL or 5 g[5]

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. For spills, the following general protocol should be followed:

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect all contaminated materials in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Praeruptorin_C_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound (Solid or Solution) C Segregate as Hazardous Waste A->C B Contaminated Materials (Gloves, Pipettes, etc.) B->C D Use Labeled, Compatible, and Sealed Containers C->D Place into E Store in Designated Area with Secondary Containment D->E Move to F Contact EHS for Pickup E->F Schedule G Transport to Licensed Hazardous Waste Facility F->G Arrange for

References

Personal protective equipment for handling Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Praeruptorin C

For immediate reference, researchers, scientists, and drug development professionals should handle this compound with a comprehensive suite of personal protective equipment (PPE) and adhere to strict operational and disposal plans. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory, adopting the protective measures recommended for structurally similar compounds like Praeruptorin A.

This compound is a bioactive compound that requires careful handling to minimize exposure risks in a laboratory setting. All operations should be conducted under the assumption that the compound is hazardous. The following guidelines provide essential, immediate safety and logistical information.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE regimen is crucial to ensure personal safety. The following equipment should be worn at all times:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Wear protective gloves. While specific glove material is not detailed in the available information, nitrile gloves are generally a good choice for handling chemical compounds.[1][2][3]

  • Body Protection: Impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1][2][3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form or when generating aerosols.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Operational Safety and Handling

Safe handling practices are paramount to prevent accidental exposure and contamination.

  • Engineering Controls: Ensure adequate ventilation in the work area.[2][3] An accessible safety shower and eye wash station are mandatory in the immediate vicinity of the handling area.[1][2]

  • Safe Handling Practices: Avoid contact with skin and eyes, and prevent inhalation of dust or aerosols.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

  • Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

Emergency Procedures

In case of accidental exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek prompt medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Segregate all this compound waste, including unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, from general and non-hazardous waste streams.

  • Waste Containers: Use clearly labeled, leak-proof containers designated for hazardous chemical waste.

  • Disposal Method: Dispose of the waste through an approved waste disposal plant.[2] Avoid releasing the chemical into the environment.[2]

Quantitative Data Summary

The following table summarizes key data for Praeruptorin A, which is considered a close analog to this compound.

PropertyValueSource
Storage (Powder) -20°C[2]
Storage (Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2][3]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions[2]

This compound Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

Praeruptorin_C_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Identify Hazards Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Hazardous Waste Stream

Caption: Workflow for safe handling of this compound.

Disclaimer: The information provided is based on the available safety data for structurally related compounds and general laboratory safety principles. A specific Safety Data Sheet for this compound was not available at the time of this writing. It is the user's responsibility to conduct a thorough risk assessment before handling this chemical.[4]

References

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